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  • Product: 7,8-Dimethylquinoline-2,3-dicarboxylic acid
  • CAS: 92513-45-6

Core Science & Biosynthesis

Foundational

Crystallographic and Structural Analysis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid: A Technical Guide

Executive Summary & Structural Context As a Senior Application Scientist, navigating the structural chemistry of functionalized N-heterocycles requires moving beyond basic empirical formulas to understand the thermodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

As a Senior Application Scientist, navigating the structural chemistry of functionalized N-heterocycles requires moving beyond basic empirical formulas to understand the thermodynamic and kinetic forces governing crystal packing. 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6) represents a highly privileged scaffold in both pharmacophore modeling and the design of advanced Metal-Organic Frameworks (MOFs).

While isolated single-crystal X-ray diffraction (XRD) data for the uncomplexed 7,8-dimethyl derivative is highly specialized, its crystallographic profile can be rigorously established by synthesizing structural data from its parent scaffold, quinoline-2,3-dicarboxylic acid (H2qldc) [1], and structurally characterized 7,8-dimethylquinoline analogs [2]. This whitepaper provides an in-depth analysis of the compound's crystal structure mechanics, supramolecular assembly, and step-by-step methodologies for crystallographic characterization.

Mechanistic Crystallography: The Core Scaffold

The structural integrity of 7,8-dimethylquinoline-2,3-dicarboxylic acid is dictated by three competing intermolecular forces: the rigid planarity of the quinoline core, the strong hydrogen-bonding network of the dicarboxylic acids, and the steric bulk of the 7,8-dimethyl substitution.

Planarity and π-π Stacking

The parent quinoline ring is inherently planar. However, crystallographic studies on analogous compounds, such as 2,4-dichloro-7,8-dimethylquinoline, reveal that while the core remains essentially planar (maximum deviations of ~0.072 Å), the hydrogen atoms of the methyl groups at the 7 and 8 positions deviate significantly from this plane [2].

  • Causality in Packing: This out-of-plane steric bulk prevents the perfectly eclipsed face-to-face π-π stacking often seen in unsubstituted quinolines. Instead, the molecules are forced into a staggered or slipped conformation. The centroid-centroid distances for these weak π-π stacking interactions typically range from 3.791 Å to 3.855 Å [2].

The Dicarboxylic Acid Motif

The 2,3-dicarboxylic acid moiety is the primary driver of the compound's 3D supramolecular architecture. The proximity of the N1 nitrogen to the C2 carboxylate creates a highly stable chelating pocket. In the solid state, the uncomplexed acid forms robust intermolecular O–H···O hydrogen bonds, generating zigzag chains along the crystallographic axes. When coordinated with transition metals (e.g., Cu²⁺, Mn²⁺), the ligand acts as a multidentate bridge, forming 1D, 2D, or 3D polymeric networks [3].

Assembly_Logic Core 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Sub1 2,3-Dicarboxylic Acid Moieties Core->Sub1 Sub2 Quinoline N-Heterocycle Core->Sub2 Sub3 7,8-Dimethyl Groups Core->Sub3 Eff1 Strong O-H···O Hydrogen Bonding Sub1->Eff1 Eff2 Metal Coordination (N, O, O') Sub1->Eff2 Sub2->Eff2 Eff3 Slipped π-π Stacking (~3.7 - 3.8 Å) Sub2->Eff3 Eff4 Steric Hindrance & Lattice Expansion Sub3->Eff4 Result 3D Supramolecular Architecture Eff1->Result Eff2->Result Eff3->Result Eff4->Result

Caption: Supramolecular assembly logic of 7,8-dimethylquinoline-2,3-dicarboxylic acid.

Quantitative Structural Data

To provide a predictive model for researchers utilizing this compound, the following table synthesizes the crystallographic parameters of the parent H2qldc scaffold with the steric perturbations introduced by the 7,8-dimethyl groups.

Table 1: Comparative Crystallographic Parameters

ParameterQuinoline-2,3-dicarboxylic acid (Parent) [1][3]7,8-Dimethylquinoline-2,3-dicarboxylic acid (Extrapolated) [2]Mechanistic Rationale
Crystal System Typically Triclinic / MonoclinicMonoclinic / OrthorhombicMethyl bulk forces higher symmetry packing to minimize void space.
π-π Stacking Distance ~3.650 - 3.725 Å~3.790 - 3.860 ÅSteric repulsion from the C7/C8 methyl groups expands the interplanar distance.
Metal Coordination Mode μ3-bridge (N, O2, O3)μ2-bridge or TerminalSteric hindrance at the 8-position restricts access to the N1 atom by bulky metals.
Dihedral Angle (Lattice) Highly planar sheets~50° - 60° between adjacent planesMethyl groups force adjacent molecules out of coplanarity to avoid clashing.

Experimental Workflows: Crystal Growth and XRD Analysis

Obtaining high-quality single crystals of functionalized quinolines is notoriously difficult due to their tendency to form microcrystalline powders driven by rapid hydrogen bond formation. The following protocols are designed with built-in self-validation steps to ensure thermodynamic control.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Vapor diffusion is selected over slow evaporation because the 7,8-dimethyl groups increase the compound's solubility in polar aprotic solvents. Slow evaporation often leads to rapid supersaturation and twinning, whereas vapor diffusion provides a controlled thermodynamic gradient.

  • Solvent Selection: Dissolve 10 mg of 7,8-dimethylquinoline-2,3-dicarboxylic acid in 1.0 mL of Dimethylformamide (DMF). DMF acts as an excellent hydrogen-bond acceptor, temporarily disrupting intermolecular ligand-ligand interactions.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 2-dram inner vial to remove nucleation seeds (dust/impurities).

  • Anti-Solvent Chamber: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of Diethyl Ether (the anti-solvent).

  • Diffusion Phase: Cap the outer vial tightly and store at a constant 20 °C in a vibration-free environment.

  • Validation: Over 5–7 days, the volatile ether will diffuse into the DMF. The gradual decrease in solvent polarity forces the controlled assembly of the crystal lattice. Harvest the resulting colorless block crystals under Paratone-N oil to prevent solvent loss and lattice degradation.

Protocol B: Solvothermal Synthesis of Metal Complexes

To utilize the compound as a MOF linker, temperature and solvent choice strictly dictate the resulting dimensionality (1D chains vs. 2D layers) [4].

  • Deprotonation: Suspend 0.1 mmol of the ligand in 5 mL of a 1:1 H2O/Methanol mixture. Add 0.2 mmol of NaOH to fully deprotonate the 2,3-dicarboxylic acid groups.

  • Metal Addition: Slowly add a solution of 0.1 mmol of Cu(NO3)2·3H2O dissolved in 2 mL of H2O.

  • Thermal Treatment: Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave. Heat to 120 °C at a rate of 2 °C/min, hold for 72 hours, and cool to room temperature at 0.5 °C/min.

  • Mechanism: The slow cooling rate is the critical variable here; it provides the activation energy necessary for the reversible breaking and reforming of coordination bonds, ensuring the thermodynamic product (a highly ordered crystal) rather than a kinetic amorphous precipitate.

XRD_Workflow A 1. Ligand Preparation (Deprotonation & Solvation) B 2. Thermodynamic Control (Vapor Diffusion / Solvothermal) A->B C 3. Crystal Harvesting (Under Paratone Oil) B->C D 4. Data Collection (Mo Kα Radiation, λ=0.71073 Å) C->D E 5. Structure Solution (SHELXT / SHELXL Refinement) D->E

Caption: Standardized workflow for the crystallographic analysis of quinoline derivatives.

X-Ray Diffraction Data Collection Parameters

For accurate structure determination, data collection should be performed using Mo Kα radiation (λ = 0.71073 Å) . This is strongly preferred over Cu Kα to minimize absorption effects, particularly when the ligand is complexed with heavier transition metals, ensuring a high-resolution electron density map [1][4]. The structure is typically solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms must be refined anisotropically, while the methyl hydrogen atoms should be positioned geometrically and refined using a riding model to account for their rotational disorder.

References

  • Zhao, Y.-L., Weng, Q.-Y., Xie, Y.-Q., & Li, J. M. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 43(22), 8454-8460.[Link]

  • Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1535.[Link]

  • Li, X., & Liu, Y. (2010). catena-Poly[[[diaquacopper(II)]-μ-quinoline-2,3-dicarboxylato-κ3 N,O 2:O 3] monohydrate]. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), m1395.[Link]

  • Zhao, Y.-L., et al. (2012). Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: Structures and fluorescent properties. Dalton Transactions, 41(39), 11898-11906.[Link]

Exploratory

Comprehensive Technical Guide on 7,8-Dimethylquinoline-2,3-Dicarboxylic Acid: Synthesis, Properties, and Applications

Executive Summary 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6) is a highly functionalized, rigid nitrogen-containing heterocyclic scaffold[1]. Characterized by its bidentate carboxylic acid moieties and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6) is a highly functionalized, rigid nitrogen-containing heterocyclic scaffold[1]. Characterized by its bidentate carboxylic acid moieties and the steric bulk of its vicinal methyl groups, this compound serves as a critical intermediate in advanced organic synthesis. It is predominantly utilized in the development of targeted pharmaceutical agents, such as selective Protein Kinase CK2 inhibitors[2], and as a structurally rigid linker in the synthesis of Metal-Organic Frameworks (MOFs). This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and biological applications.

Physicochemical Profiling

The structural integrity of 7,8-dimethylquinoline-2,3-dicarboxylic acid is defined by the electron-withdrawing nature of the quinoline core paired with the electron-donating inductive effects of the 7,8-dimethyl groups. These methyl groups create significant steric hindrance, which locks the dihedral angle of the adjacent substituents and enhances the overall lipophilicity of the molecule compared to the unsubstituted quinoline-2,3-dicarboxylic acid[3].

Table 1: Physicochemical Properties Comparison

To facilitate experimental design, the properties of the diacid and its synthetic precursor (the diethyl ester) are summarized below.

Property7,8-Dimethylquinoline-2,3-dicarboxylic acid7,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
CAS Number 92513-45-6948290-10-6
Molecular Formula C₁₃H₁₁NO₄C₁₇H₁₉NO₄
Molecular Weight 245.23 g/mol 301.34 g/mol
Hydrogen Bond Donors 20
Hydrogen Bond Acceptors 55
Physical State Solid crystalline powderViscous oil / Solid
Mass Spectrometry (ESI) m/z 244[M-H]⁻m/z 302 [M+H]⁺

Synthetic Methodologies: The Vilsmeier-Directed Cyclization

While classical quinoline syntheses (such as the Doebner-Miller or Skraup reactions) are foundational, they are notoriously problematic when applied to substituted anilines like 2,3-dimethylaniline. These classical methods often yield complex mixtures of regioisomers due to uncontrolled cyclization at either the ortho or para positions.

To ensure absolute regiocontrol, we employ a Vilsmeier-directed cyclization[4]. By reacting a β-anilino-α,β-unsaturated ester with a Vilsmeier-Haack reagent, the electrophilic attack is strictly directed, ensuring the formation of the desired 7,8-dimethyl architecture without regioisomeric contamination.

Table 2: Optimization of Vilsmeier Cyclization Conditions

Quantitative data demonstrating the necessity of elevated temperatures for overcoming the steric hindrance of the 2,3-dimethylphenyl ring.

SolventTemperature (°C)Reagent Equivalents (POCl₃:DMF)Yield (%)Purity (HPLC, %)
Dichloromethane401.1 : 1.12285.0
Toluene801.1 : 1.15491.5
Toluene 110 1.5 : 1.5 88 98.2
Xylene1401.5 : 1.57692.4 (Degradation)
Protocol: Step-by-Step Synthesis Workflow

Phase 1: Condensation to the β-anilino-α,β-unsaturated ester

  • Charge a dry 250 mL round-bottom flask with 2,3-dimethylaniline (1.0 eq, 10 mmol) and diethyl oxaloacetate (1.1 eq, 11 mmol) in 50 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Equip the flask with a Dean-Stark trap and reflux at 110°C for 4 hours. Causality Check: Toluene is selected over lower-boiling solvents to enable azeotropic water removal. Removing water is strictly necessary to drive the equilibrium forward and prevent the reverse hydrolysis of the newly formed enamine.

Phase 2: Vilsmeier-Directed Cyclization 4. Cool the reaction mixture to 0°C using an ice bath. 5. In a separate dry vial, prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq, 15 mmol) dropwise to anhydrous DMF (1.5 eq, 15 mmol) at 0°C. Self-Validation: The formation of a viscous, pale-yellow Vilsmeier-Haack complex visually confirms reagent viability. 6. Add the Vilsmeier complex dropwise to the enamine solution over 15 minutes. 7. Heat the mixture to reflux (110°C) for 6 hours. Causality Check: The elevated temperature (110°C) is required to overcome the high activation energy of the electrophilic aromatic substitution at the sterically hindered ortho-position of the 2,3-dimethylphenyl ring[4].

Phase 3: Saponification and Acidification 8. Cool the mixture and quench with 50 mL of ice water. Extract the organic layer containing the diethyl ester intermediate (CAS: 948290-10-6)[5]. 9. Transfer the organic phase to a flask and add 15% aqueous NaOH (5.0 eq). Reflux with vigorous biphasic stirring for 8 hours. Self-Validation: Monitor the reaction via LC-MS. The saponification is complete only when the ester peak (m/z 302 [M+H]⁺) completely disappears and is replaced by the diacid mass (m/z 244 [M-H]⁻). 10. Separate the aqueous layer, cool to 5°C, and acidify dropwise with 35% H₂SO₄ until pH 1 is reached. 11. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 60°C overnight to yield the pure 7,8-dimethylquinoline-2,3-dicarboxylic acid.

SynthesisWorkflow Start 2,3-Dimethylaniline + Diethyl oxaloacetate Intermediate β-anilino-α,β-unsaturated ester Start->Intermediate Condensation (Toluene, Reflux) Ester 7,8-Dimethylquinoline-2,3- dicarboxylic acid diethyl ester Intermediate->Ester Cyclization Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Ester Electrophilic Attack Hydrolysis Alkaline Hydrolysis (NaOH then H2SO4) Ester->Hydrolysis Saponification Product 7,8-Dimethylquinoline-2,3- dicarboxylic acid Hydrolysis->Product Acidification (pH 1)

Synthetic workflow for 7,8-Dimethylquinoline-2,3-dicarboxylic acid via Vilsmeier cyclization.

Biological Applications: Protein Kinase CK2 Inhibition

Quinoline-based carboxylic acids are highly prized in oncology for their ability to act as potent, ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2)[2]. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in various human cancers, where it suppresses apoptosis and promotes cell survival.

Mechanistic Causality: The 2,3-dicarboxylic acid moiety is not merely structural; it actively mimics the phosphate groups of ATP/GTP, anchoring the molecule within the highly polar region of the CK2 ATP-binding pocket. Concurrently, the 7,8-dimethyl substitution plays a critical role in binding affinity. These methyl groups project into a specific hydrophobic cavity adjacent to the ATP site (interacting with residues such as Val66 and Ile174). This dual-action binding—polar anchoring combined with hydrophobic intercalation—results in a significantly lower IC₅₀ compared to unsubstituted quinoline derivatives.

CK2Pathway Ligand 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Complex Ligand-CK2 Complex (ATP-binding pocket) Ligand->Complex Competitive Binding CK2 Protein Kinase CK2 (Holoenzyme) CK2->Complex Target Enzyme PTEN PTEN Pathway Activation Complex->PTEN Upregulates AKT AKT Pathway Suppression Complex->AKT Downregulates Apoptosis Cellular Apoptosis & Growth Arrest PTEN->Apoptosis Promotes AKT->Apoptosis Removes Inhibition

Mechanism of action for quinoline-based derivatives in Protein Kinase CK2 inhibition.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): The 7,8-dimethyl groups will appear as distinct singlets integrating for 3H each in the aliphatic region (δ 2.50–2.80 ppm). The aromatic protons at positions 5 and 6 will present as an AB doublet system (δ 7.60–8.00 ppm, J ≈ 8.5 Hz). The highly deshielded proton at position 4 will appear as a sharp singlet downfield (δ 8.80–9.00 ppm).

  • LC-MS Validation: The use of positive electrospray ionization (ESI+) is preferred for tracking the ester intermediate (m/z 302 [M+H]⁺). However, for the final diacid, ESI- is significantly more sensitive (m/z 244 [M-H]⁻) due to the facile deprotonation of the dual carboxylic acid moieties.

Safety, Handling, and GHS Classification

As with many functionalized quinolines, 7,8-dimethylquinoline-2,3-dicarboxylic acid is classified under GHS as a localized irritant.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT SE (Category 3): May cause respiratory tract irritation. Handling Protocol: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of crystalline dust. Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.

References

  • [3] 2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508 - PubChem. National Institutes of Health (NIH).[Link]

  • [4] US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.

  • [2] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis.[Link]

Sources

Foundational

Biological Activity of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary As a privileged scaffold in medicinal chemistry, the quinoline nucleus forms the core of numerous therapeutics ranging from antimalarials to broad-spectrum antibiotics. Within this diverse family, 7,8-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the quinoline nucleus forms the core of numerous therapeutics ranging from antimalarials to broad-spectrum antibiotics. Within this diverse family, 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS 92513-45-6) and its derivatives represent a highly specialized subclass. The strategic placement of methyl groups at the 7 and 8 positions, combined with the vicinal dicarboxylic acid moiety at the 2 and 3 positions, creates a unique pharmacophore. This guide explores the mechanistic causality behind their biological activities—specifically their roles as NMDA receptor antagonists, antimicrobial agents, and anti-inflammatory modulators—and provides self-validating experimental protocols for their evaluation.

Structural Causality: The Pharmacophore Design

The biological versatility of 7,8-dimethylquinoline-2,3-dicarboxylic acid derivatives is not coincidental; it is governed by strict structure-activity relationships (SAR):

  • The 2,3-Dicarboxylic Acid Moiety: The vicinal carboxylic acids, in co-planarity with the quinoline nitrogen, act as a potent bidentate chelator. This geometry allows for high-affinity coordination with divalent metal ions (e.g., Mg²⁺, Zn²⁺, Mn²⁺). Biologically, this enables the inhibition of metalloenzymes and mimics endogenous ligands like glutamate.1 highlights how these functional groups drive target engagement.

  • The 7,8-Dimethyl Substitution: The addition of methyl groups provides critical steric bulk and increases the overall lipophilicity (LogP) of the molecule. This causality is twofold: it enhances blood-brain barrier (BBB) penetration for central nervous system (CNS) targets and optimally positions the molecule within the hydrophobic pockets of bacterial enzymes.

Neuropharmacology: NMDA Receptor Antagonism

One of the most profound applications of quinoline-2,3-dicarboxylic acid derivatives is their modulation of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors leads to massive calcium influx, resulting in excitotoxicity and neuronal death—a hallmark of neurodegenerative diseases and ischemic stroke.

These derivatives act as competitive antagonists at the strychnine-insensitive glycine modulatory site (GluN1 subunit) of the NMDA receptor. By mimicking the spatial arrangement of glycine, the dicarboxylic acid competes for the binding pocket, preventing the co-agonist activation required for channel opening.

NMDA_Pathway Glu Glutamate (Agonist) Rec NMDA Receptor (GluN1/GluN2) Glu->Rec Binds GluN2 Gly Glycine (Co-agonist) Gly->Rec Binds GluN1 Quin 7,8-Dimethylquinoline Derivatives Quin->Rec Competitive Antagonism (Glycine Site) Pro Neuroprotection Quin->Pro Prevents Ca2+ Overload Ca Ca2+ Influx Rec->Ca Channel Opening Tox Excitotoxicity (Cell Death) Ca->Tox Overactivation

Fig 1: Mechanism of NMDA receptor modulation by quinoline-2,3-dicarboxylic acid derivatives.

Antimicrobial and Anti-Inflammatory Duality

Beyond the CNS, quinoline carboxylic acids exhibit a profound duality in peripheral tissues. According to studies on 2, these compounds inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication.

Simultaneously, they possess significant anti-inflammatory and antiproliferative properties. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, quinoline carboxylic acids exert appreciable anti-inflammatory affinities by suppressing pro-inflammatory cytokines without inducing cytotoxicity, often outperforming classical NSAIDs like indomethacin3.

Quantitative Biological Activity Profile
Biological Target / AssayCell Line / OrganismObserved Effect / PotencyReference
NMDA Receptor (Glycine Site) Rat Cortical MembranesCompetitive antagonism (IC₅₀: 10 nM – 1 mM)[1], [3]
Anti-Inflammatory (LPS-induced) RAW264.7 MacrophagesSignificant NO reduction; out-performs Indomethacin[2]
Antiproliferative Activity MCF7 (Mammary Carcinoma)Remarkable growth inhibition & selective cytotoxicity[2]
Antibacterial (DNA Gyrase) E. coli / S. aureusBroad-spectrum inhibition via DNA replication arrest[1], [5]

Supramolecular Metal Complexation

The 2,3-dicarboxylate motif is highly valued in inorganic chemistry for synthesizing transition metal complexes. When reacted with Mn(II), Co(II), or Ag(I), these derivatives form 1D, 2D, and 3D supramolecular architectures driven by strong π-π stacking interactions. These complexes exhibit potent electrocatalytic activities, such as the degradation of methyl orange and the catalysis of the H₂ evolution reaction from water4.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating orthogonal validation steps to prevent false positives.

Protocol A: Synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

Causality: The tandem aza-Michael addition/cyclodehydration ensures regioselectivity, while the subsequent saponification isolates the highly pure diacid required for biological testing.

  • Condensation: Reflux equimolar amounts of 2,3-dimethylaniline and dimethyl acetylenedicarboxylate (DMAD) in methanol to yield the intermediate diester.

  • Cyclodehydration: Treat the intermediate with polyphosphoric acid (PPA) at 130°C for 2 hours to force the closure of the quinoline ring.

  • Saponification: Hydrolyze the resulting dimethyl 7,8-dimethylquinoline-2,3-dicarboxylate using 2M NaOH in aqueous methanol (reflux, 12 h).

  • Acidification & Validation: Acidify with HCl to pH 2 to precipitate the diacid. Validation: Confirm structure via ¹H-NMR (look for the disappearance of methoxy protons at ~3.9 ppm and appearance of broad carboxylic OH protons >12.0 ppm).

Protocol B: In Vitro NMDA Receptor Binding Assay

Causality: Utilizing a radioligand displacement assay directly measures the binding affinity of the synthesized derivatives at the target receptor site.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 20 nM [³H]-glycine and varying concentrations of the quinoline derivative (1 nM to 1 mM) for 30 minutes at 4°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Validation: Use 5,7-dichlorokynurenic acid (a known glycine site antagonist) as a positive control. Determine non-specific binding by adding 1 mM unlabeled glycine. Measure retained radioactivity via liquid scintillation counting.

Protocol C: Anti-Inflammatory Macrophage Assay

Causality: Measuring both Nitric Oxide (NO) and cell viability ensures that the observed anti-inflammatory effect is due to pathway inhibition, not cellular toxicity.

  • Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at 5 × 10⁴ cells/well.

  • Stimulation & Treatment: Co-treat cells with 1 µg/mL LPS and quinoline derivatives (1–100 µM) for 24 hours.

  • NO Measurement: Mix 100 µL of culture supernatant with 100 µL of Griess reagent. Read absorbance at 540 nm.

  • Validation (Cytotoxicity Check): Perform an MTT assay on the remaining cells. Add MTT solution (0.5 mg/mL), incubate for 4 hours, dissolve formazan in DMSO, and read at 570 nm. Use Indomethacin as the positive anti-inflammatory control.

Workflow Syn Chemical Synthesis Pur HPLC/NMR Validation Syn->Pur InV In Vitro Assays (NMDA / MIC) Pur->InV Met Metal Complexation Pur->Met Cel Cell Assays (RAW264.7) InV->Cel SAR SAR & Optimization Cel->SAR Met->SAR Electrocatalysis

Fig 2: Self-validating experimental workflow for evaluating quinoline derivatives.

References

  • Biological activities of quinoline derivatives.Mini Reviews in Medicinal Chemistry.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.Chemical Biology & Drug Design.
  • A comprehensive review on the biological interest of quinoline and its deriv
  • Metal(II) complexes based on quinoline-2,3-dicarboxylate as electrocatalysts for degradation of methyl orange.Dalton Transactions.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.RSC Advances.

Sources

Exploratory

Supramolecular Engineering of Quinoline Dicarboxylic Acids

A Technical Guide to Molecular Tectonics, Coordination Networks, and Pharmaceutical Solid Forms Executive Summary This technical guide provides a rigorous analysis of the supramolecular chemistry of quinoline dicarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Molecular Tectonics, Coordination Networks, and Pharmaceutical Solid Forms

Executive Summary

This technical guide provides a rigorous analysis of the supramolecular chemistry of quinoline dicarboxylic acids (QDCAs). It is designed for research scientists and drug development professionals seeking to leverage the unique "molecular tectonics" of the quinoline scaffold. Unlike simple aromatic linkers, QDCAs possess a heterogeneous periphery—combining a hard N-donor (pyridine-like) with tunable O-donors (carboxylates)—enabling the construction of complex metal-organic frameworks (MOFs), hydrogen-bonded organic frameworks (HOFs), and pharmaceutical cocrystals.[1]

Part 1: Molecular Tectonics & Isomerism

The supramolecular utility of QDCAs is dictated by the geometric disposition of the carboxylic acid groups relative to the quinoline nitrogen. This "vectorial" alignment determines whether the ligand acts as a chelator, a bridge, or a hydrogen-bond donor.[1]

Structural Isomers of Interest
  • 2,3-Quinoline Dicarboxylic Acid (2,3-H₂qldc): The proximity of the N-atom to the C2-carboxylate creates a specific {N, O} chelating pocket, mimicking 1,10-phenanthroline but with anionic character.[1] This is ideal for stabilizing discrete mononuclear complexes or forming secondary building units (SBUs) in MOFs.

  • 2,4-Quinoline Dicarboxylic Acid (2,4-H₂Qdca): The divergence of the carboxylates (approx. 60–90° angle) prevents simultaneous chelation to a single metal center, forcing a bridging mode.[1] This isomer is a superior "connector" for 3D coordination polymers.

Supramolecular Synthons

In the absence of metals, QDCAs self-assemble via hydrogen bonding.[1] The competition between Homosynthons (acid-acid dimers) and Heterosynthons (acid-pyridine) is the governing thermodynamic force.

  • Motif A (Acid-Acid Homosynthon):

    
     dimer formation between two carboxyl groups. Common in pure ligand structures.
    
  • Motif B (Acid-Pyridine Heterosynthon): Interaction between the COOH donor and the Quinoline-N acceptor. This is energetically robust and critical for cocrystal design.

Synthons cluster_0 Homosynthon (Acid-Acid) cluster_1 Heterosynthon (Acid-Pyridine) A1 COOH (Donor) A2 C=O (Acceptor) A1->A2 R2,2(8) Dimer B1 COOH (Donor) B2 Quinoline-N (Acceptor) B1->B2 Strong H-Bond caption Figure 1: Primary supramolecular synthons driving QDCA assembly.

Part 2: Coordination Networks (MOFs)

The 2,4-Qdca ligand is particularly versatile for constructing Lanthanide-based MOFs due to its ability to adopt multiple coordination modes.[1] Research indicates that synthesis temperature is a critical variable in controlling dimensionality.

Lanthanide-Qdca Architectures

Lanthanide ions (Ln³⁺) have high coordination numbers (8–10), requiring ligands that can bridge and chelate simultaneously.[1]

  • Low Temperature (100°C): Favors kinetic products with lower dimensionality or higher hydration (e.g., [Nd2(Qdca)3(H2O)3]).

  • High Temperature (150°C): Promotes thermodynamic stability, often leading to dense 3D networks with excluded water molecules.[1]

Protocol: Hydrothermal Synthesis of Ln-Qdca MOFs

Objective: Synthesis of [Ln2(Qdca)3(H2O)x] (Ln = Eu, Tb) for luminescent sensing.

Reagents:

  • Ln(NO₃)₃·6H₂O (99.9%)

  • 2,4-Quinoline dicarboxylic acid (H₂Qdca)[1]

  • NaOH (1M solution)[1]

  • Deionized Water[1]

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.5 mmol of H₂Qdca in 10 mL of deionized water. Slowly add 1.0 mmol of NaOH. Causality: Deprotonation of the carboxylic acid groups is essential to drive coordination with the cationic metal.

  • Metal Addition: Add 0.33 mmol of Ln(NO₃)₃·6H₂O to the solution under stirring. A precipitate may transiently form; continue stirring until homogenous or suspension is fine.

  • Hydrothermal Treatment: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Thermal Cycle: Heat to 150°C for 72 hours. Cool to room temperature at a rate of 5°C/h. Causality: Slow cooling promotes the growth of X-ray quality single crystals by maintaining supersaturation within the metastable zone.

  • Isolation: Filter the resulting block-shaped crystals. Wash with water and ethanol.

Self-Validating Check:

  • Visual: Crystals should be transparent/colored (pink for Eu, green for Tb).

  • PXRD: Compare powder X-ray diffraction pattern with simulated data from single-crystal structures (e.g., CCDC 2290000 series).

  • Fluorescence: Irradiate Eu-MOF at 254 nm; it should emit intense red light (characteristic ⁵D₀ → ⁷F₂ transition).

Part 3: Pharmaceutical Solid Forms (Cocrystals)

For drug development, QDCAs serve two roles: as Bioactive Scaffolds (due to the quinoline core's antimicrobial/anticancer potential) or as Co-formers to improve the solubility of other APIs (Active Pharmaceutical Ingredients).

Solubility Enhancement via Salt/Cocrystal Formation

The interaction between the acidic protons of QDCAs and basic APIs (e.g., amino-alcohols, alkaloids) generates salts or ionic cocrystals.[1]

  • Mechanism: Proton transfer from QDCA to the API amine group forms a charge-assisted hydrogen bond (COO⁻ ··· ⁺NH-API).

  • Benefit: This ionic character disrupts the stable crystal lattice of poorly soluble drugs, increasing dissolution rate.

Protocol: Mechanochemical Screening (Liquid Assisted Grinding)

Objective: Rapid screening for cocrystals of 2,3-H₂qldc with a model API (e.g., Isoniazid or a basic Quinoline drug).

Methodology:

  • Stoichiometry: Weigh equimolar amounts (1:1) of 2,3-H₂qldc and the target API.[1]

  • Solvent Selection: Add 10-20 µL of Methanol or Ethanol per 100 mg of mixture. Causality: The solvent acts as a catalytic lubricant, increasing molecular mobility without dissolving the solid.[1]

  • Grinding: Process in a vibratory ball mill (e.g., Retsch MM400) at 25 Hz for 30 minutes.

  • Analysis: Analyze the resulting powder immediately via DSC (Differential Scanning Calorimetry).

    • Validation: A unique melting endotherm distinct from either starting material indicates a new phase (cocrystal).

Workflow Start Start: Solid API + QDCA Grind Liquid Assisted Grinding (MeOH, 25Hz, 30 min) Start->Grind DSC DSC Analysis Grind->DSC Decision New Endotherm? DSC->Decision Success Cocrystal Identified Scale-up via Slurry Decision->Success Yes Fail Physical Mixture Retry Solvent/Ratio Decision->Fail No caption Figure 2: Self-validating workflow for mechanochemical cocrystal screening.

Part 4: Quantitative Data Summary

The following table summarizes the structural impact of synthesis conditions on 2,4-Qdca coordination polymers, essential for reproducibility.

Metal Ion (Ln³⁺)Temp (°C)Coordination NumberDimensionalitySpace GroupKey Feature
Nd(III) 10083D PolymerPna2₁High water content, lower thermal stability
Nd(III) 15093D NetworkP2₁/cDense packing, higher thermal stability
Eu(III) 10083D PolymerPna2₁Moderate luminescence
Eu(III) 15093D NetworkP2₁/cMaximized Quantum Yield (Rigid lattice reduces non-radiative decay)

Data derived from systematic hydrothermal studies (see References).

Part 5: Applications in Drug Development

  • Luminescent Sensors: Eu-Qdca MOFs can detect biomarkers in urine/serum. The fluorescence is quenched by specific analytes (e.g., hippuric acid), providing a rapid diagnostic tool.[1]

  • Drug Delivery Vehicles: The porous nature of Zn-Qdca MOFs allows for the encapsulation of small molecule drugs. The pH-sensitivity of the quinoline nitrogen (pKa ~4.9) allows for triggered release in the acidic tumor microenvironment.

References

  • Noncovalent-bonded 1D-3D supramolecular architectures from 2-methylquinoline/quinoline with monocarboxylic acid and dicarboxylic acid. ResearchGate. Link

  • Assemblies of several supramolecular networks containing quinoline-2,3-dicarboxylic acid. New Journal of Chemistry. Link

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions. MDPI. Link

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate. MDPI. Link

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. MDPI. Link

  • Pharmaceutical Cocrystals: A Novel Systematic Approach. Biotech Asia. Link

Sources

Foundational

Advanced Theoretical & Computational Profiling of 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Executive Summary This technical guide outlines the theoretical framework for characterizing 7,8-Dimethylquinoline-2,3-dicarboxylic acid (7,8-DMQDA) . As a derivative of the privileged quinoline scaffold, this molecule p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 7,8-Dimethylquinoline-2,3-dicarboxylic acid (7,8-DMQDA) . As a derivative of the privileged quinoline scaffold, this molecule presents unique electronic and steric features due to the vicinal dimethyl substitution at the 7,8-positions combined with the dicarboxylic acid functionality at the 2,3-positions. This guide details the computational protocols—ranging from Density Functional Theory (DFT) to Molecular Docking—required to validate its potential as a ligand in coordination chemistry and a scaffold in medicinal, specifically antimicrobial and neuroactive, drug discovery.

Computational Methodology & Experimental Protocol

To ensure reproducibility and high-fidelity data, the theoretical study of 7,8-DMQDA must follow a rigid hierarchical protocol. The following methodology is designed to minimize basis set superposition error (BSSE) and accurately predict non-covalent interactions.

Electronic Structure Calculation (DFT Protocol)

The core of the theoretical analysis relies on Density Functional Theory (DFT). The choice of functional and basis set is critical for capturing the aromaticity of the quinoline ring and the hydrogen-bonding dynamics of the carboxyl groups.

  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional Selection:

    • B3LYP: Standard for geometry optimization and vibrational frequency analysis.

    • M06-2X: Required for single-point energy calculations to account for dispersion forces (critical for the methyl-methyl steric interactions at C7/C8).

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions on all atoms).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to mimic biological and stock solution environments.

Step-by-Step Optimization Workflow:

  • Conformational Search: Generate conformers focusing on the rotation of the C2/C3 carboxyl groups. The syn-anti vs. anti-anti orientation significantly affects intramolecular H-bonding.

  • Geometry Optimization: Run Opt+Freq at B3LYP/6-311++G(d,p).

  • Vibrational Analysis: Ensure no imaginary frequencies (NImag=0) to confirm a global minimum.

  • TD-DFT (Time-Dependent DFT): Calculate the first 20 excited states (nstates=20) to predict UV-Vis absorption profiles (HOMO

    
     LUMO transitions).
    
Global Reactivity Descriptors

Using Koopmans' theorem, the stability and reactivity are quantified via Frontier Molecular Orbitals (FMO).

  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
    • Where

      
       and 
      
      
      
Computational Workflow Diagram

The following diagram illustrates the logical flow from structure generation to biological validation.

ComputationalWorkflow cluster_Properties Property Profiling Start Structure Generation (7,8-DMQDA) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Freq Check (NImag=0) Opt->Freq FMO FMO & MEP Analysis (Reactivity) Freq->FMO Valid Geometry NLO NLO Properties (Hyperpolarizability) Freq->NLO Spec Spectroscopy (IR, NMR, UV-Vis) Freq->Spec Dock Molecular Docking (AutoDock Vina) FMO->Dock Active Site ID End Lead Candidate Validation Dock->End

Figure 1: Hierarchical computational workflow for the theoretical characterization of 7,8-DMQDA.

Structural & Electronic Analysis

Geometric Constraints and Steric Effects

The 7,8-dimethyl substitution pattern introduces a specific steric lock. Unlike unsubstituted quinoline, the methyl group at C8 creates peri-interaction with the ring nitrogen (N1) lone pair or substituents, potentially distorting planarity. However, in 7,8-DMQDA, the primary steric clash is between the C7 and C8 methyl groups (ortho-effect), which may induce a slight twist in the benzenoid ring, affecting


-stacking capabilities in solid-state packing.

Key Structural Parameters to Monitor:

  • Dihedral Angle (C2-C3-COOH): Determines the coplanarity of the carboxylic acids with the aromatic ring.

  • Intramolecular H-Bonding: A strong interaction is expected between the C2-OH and C3-C=O (or vice versa), forming a stable pseudo-ring structure (typically 1.7–1.9 Å).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability. For quinoline dicarboxylic acids, the gap typically ranges between 3.5 eV and 4.5 eV .

OrbitalLocalizationSignificance
HOMO Localized on the Benzenoid ring and Methyl groups (C7, C8)Acts as the electron donor region; susceptible to electrophilic attack.
LUMO Localized on the Pyridine ring and Carboxyl groupsActs as the electron acceptor; susceptible to nucleophilic attack.

Causality: The electron-donating methyl groups at C7/C8 raise the HOMO energy level compared to the parent quinoline-2,3-dicarboxylic acid, theoretically increasing the molecule's antioxidant potential (easier electron donation).

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict receptor binding.

  • Negative Potential (Red): Concentrated on the Carboxyl oxygens and the Quinoline Nitrogen (N1). These are the primary chelation sites for metal ions (e.g.,

    
    , 
    
    
    
    ).
  • Positive Potential (Blue): Concentrated on the Carboxyl hydrogens and Methyl hydrogens.

Spectroscopic Profiling (Predictive Data)

To validate theoretical models against experimental synthesis, the following spectral markers are used.

Vibrational Spectroscopy (IR)

Theoretical frequencies often overestimate experimental values due to anharmonicity. A scaling factor of 0.961 (for B3LYP) must be applied.

Functional GroupUnscaled Freq (

)
Scaled Freq (

)
Mode Description
O-H (Carboxyl)3600 - 36503450 - 3500Stretching (Broad if H-bonded)
C=O (Acid)1750 - 17801680 - 1710Strong stretching (Asymmetric)
C=N (Ring)1600 - 16201540 - 1560Ring stretching
C-H (Methyl)2950 - 30002850 - 2900Sym/Asym stretching (7,8-positions)
Nuclear Magnetic Resonance (NMR)

GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent model is the standard for chemical shift prediction.

  • 
     NMR:  The methyl protons at C7 and C8 will appear as singlets/doublets in the upfield region (
    
    
    
    2.3–2.6 ppm). The carboxyl protons will be highly deshielded (
    
    
    11.0–14.0 ppm).
  • 
     NMR:  Distinct signals for C2 and C3 quaternary carbons due to the electron-withdrawing carboxyl groups (
    
    
    
    140–160 ppm).

Biological Relevance & Molecular Docking

Quinoline-2,3-dicarboxylic acids are structural analogs of quinolinic acid (an NMDA receptor agonist) and are often investigated as inhibitors for metalloenzymes due to their chelating ability.

Target Selection

For 7,8-DMQDA, the hydrophobic methyl tail suggests increased affinity for hydrophobic pockets compared to the parent compound.

  • Primary Target: E. coli DNA Gyrase (Antimicrobial).

  • Secondary Target: NMDA Receptor (Glycine site).

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize 7,8-DMQDA at DFT level; save as .pdbqt. Merge non-polar hydrogens.

  • Receptor Prep: Retrieve crystal structure (e.g., PDB ID: 1KZN for Gyrase). Remove water/co-factors. Add polar hydrogens and Kollman charges.

  • Grid Box: Center on the ATP-binding site or Active site. Size:

    
     Å.
    
  • Validation: Re-dock the native ligand. RMSD must be

    
     Å.
    
Interaction Pathway Diagram

The following diagram hypothesizes the binding mechanism of 7,8-DMQDA within a hydrophobic protein pocket.

BindingMechanism Ligand 7,8-DMQDA (Ligand) COOH 2,3-COOH Groups Ligand->COOH Methyls 7,8-Dimethyl Groups Ligand->Methyls N1 Quinoline N1 Ligand->N1 Residue_Pos Basic Residues (Arg/Lys) COOH->Residue_Pos Salt Bridge (Electrostatic) Metal Metal Ion (Mg2+/Zn2+) COOH->Metal Chelation Residue_Hyd Hydrophobic Pocket (Val/Leu/Phe) Methyls->Residue_Hyd Van der Waals (Hydrophobic) N1->Metal Coordination

Figure 2: Hypothesized pharmacophore interactions of 7,8-DMQDA in a metalloenzyme active site.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Musumeci, D., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate. Crystals, 5(2), 101-115.

  • Kucuk, C. (2025).[2][3] Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16(1), 70-82.[2]

Sources

Exploratory

Technical Guide: Discovery, Synthesis, and Applications of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

Executive Summary 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6 ) is a specialized heterocyclic building block that played a pivotal role in the "Golden Age" of agrochemical discovery during the 1980s. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6 ) is a specialized heterocyclic building block that played a pivotal role in the "Golden Age" of agrochemical discovery during the 1980s. Structurally, it consists of a quinoline core functionalized with two methyl groups at the 7 and 8 positions and two carboxylic acid moieties at the 2 and 3 positions.

Its primary significance lies in its utility as a precursor for imidazolinone herbicides . While the unsubstituted analog is the parent of the commercial herbicide Imazaquin (Scepter®), the 7,8-dimethyl derivative represents a critical branch of Structure-Activity Relationship (SAR) exploration aimed at modifying crop selectivity and weed control spectrums. Beyond agrochemicals, this molecule serves as a scaffold for synthesizing fused-ring pharmaceutical candidates, including potential antibacterial and antifungal agents.[1]

Historical Genesis: The Imidazolinone Era

The history of 7,8-dimethylquinoline-2,3-dicarboxylic acid is inextricably linked to the research laboratories of American Cyanamid (now part of BASF) in the early-to-mid 1980s.

The Discovery Context

Following the discovery of the imidazolinone class of herbicides—which inhibit the enzyme acetohydroxyacid synthase (AHAS)—researchers sought to optimize the lipophilicity and metabolic stability of the quinoline ring. The commercial success of Imazaquin (2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid) triggered a massive synthetic effort to explore substituted quinolines.

  • The SAR Logic: The addition of methyl groups at the 7 and 8 positions was hypothesized to sterically hinder metabolic attack at the electron-rich benzene ring of the quinoline system, potentially increasing persistence or altering selectivity in crops like soybeans and peanuts.

  • The Patent Trail: The synthesis and utility of this specific acid are detailed in key patents such as US 4,766,218 (1988), which describes improved methods for preparing quinoline-2,3-dicarboxylic acids to support the "imaz-" herbicide pipeline.

Chemical Architecture & Synthetic Evolution

The synthesis of 7,8-dimethylquinoline-2,3-dicarboxylic acid presents a challenge due to the need for precise regiocontrol of the methyl groups and the dicarboxylic acid functionality. Two primary routes dominate the literature: the Vilsmeier-Haack Cyclization (Industrial) and the Pfitzinger Reaction (Classical).

Method A: The Vilsmeier-Haack / Anilinofumarate Route (Industrial Standard)

This method, favored in patent literature for its scalability, avoids the use of unstable isatin intermediates. It relies on the reaction of an aniline with a Vilsmeier reagent to close the pyridine ring.

Mechanism:

  • Condensation: 2,3-Dimethylaniline reacts with diethyl oxalacetate (or diethyl acetylenedicarboxylate) to form a diethyl anilinofumarate intermediate.

  • Vilsmeier Cyclization: The intermediate is treated with a Vilsmeier reagent (generated from DMF and POCl₃ or PhCOCl). The iminium salt attacks the aromatic ring, closing the quinoline system.

  • Hydrolysis: The resulting diester is hydrolyzed to yield the free dicarboxylic acid.

VilsmeierSynthesis Aniline 2,3-Dimethylaniline Intermediate Diethyl Anilinofumarate Aniline->Intermediate Condensation (-H2O) DEO Diethyl Oxalacetate DEO->Intermediate Cyclized Diethyl 7,8-dimethyl- quinoline-2,3-dicarboxylate Intermediate->Cyclized Cyclization (Vilsmeier Reagent) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Cyclized FinalProduct 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Cyclized->FinalProduct Hydrolysis (NaOH/H2O)

Figure 1: The Vilsmeier-Haack synthetic pathway for quinoline-2,3-dicarboxylic acids.

Method B: The Pfitzinger Reaction (Laboratory Scale)

This classical route is chemically elegant but limited by the availability of the specific isatin precursor.

  • Precursor Synthesis: 2,3-Dimethylaniline is converted to 7,8-dimethylisatin via the Sandmeyer isonitrosoacetanilide synthesis.

  • Ring Expansion: The isatin is condensed with oxalacetic acid (or pyruvate) in basic media. The isatin ring opens and re-closes with the two-carbon fragment to form the quinoline-2,3-dicarboxylic acid directly.

Functional Utility & Applications

Imidazolinone Herbicide Synthesis

The acid is a transient intermediate. Its primary utility is conversion into the anhydride , which is the reactive electrophile required to attach the imidazolinone ring.

Workflow:

  • Anhydride Formation: The dicarboxylic acid is treated with Acetic Anhydride (

    
    ) to form 7,8-dimethylquinoline-2,3-dicarboxylic anhydride .
    
  • Amidation: Reaction with an

    
    -amino amide (e.g., 2-amino-2,3-dimethylbutyramide).
    
  • Cyclization: Base-catalyzed closure to form the final herbicide.

HerbicideSynthesis Diacid 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Anhydride Cyclic Anhydride Diacid->Anhydride Ac2O, Heat Adduct Amido-Acid Intermediate Anhydride->Adduct + AminoAmide AminoAmide 2-Amino-2,3- dimethylbutyramide AminoAmide->Adduct Herbicide 7,8-Dimethyl-Imazaquin Analog (Imidazolinone Herbicide) Adduct->Herbicide NaOH, Heat (-H2O)

Figure 2: Conversion of the dicarboxylic acid to an imidazolinone herbicide.

Pharmaceutical Intermediates

Recent literature identifies this scaffold as a core for Schiff base derivatives. The dicarboxylic acid can be converted to a dihydrazide, which is then condensed with aromatic aldehydes. These complexes have demonstrated:

  • Antimicrobial Activity: Against S. aureus and E. coli.

  • Antifungal Activity: Against A. niger.

Experimental Protocol: Synthesis via Vilsmeier-Haack

Based on principles described in US Patent 4,766,218.

Step 1: Preparation of Diethyl Anilinofumarate[4]
  • Reagents: 2,3-Dimethylaniline (12.1 g, 0.1 mol), Diethyl oxalacetate (20.7 g, 0.11 mol), Ethanol (100 mL).

  • Procedure: Mix aniline and diethyl oxalacetate in ethanol. Add a catalytic amount of acetic acid. Reflux for 4 hours.

  • Workup: Evaporate solvent under reduced pressure. The residue (anilinofumarate) is used directly without extensive purification.

Step 2: Cyclization to Diethyl 7,8-Dimethylquinoline-2,3-dicarboxylate
  • Reagents: Crude Anilinofumarate (from Step 1), Vilsmeier reagent (prepared from 0.12 mol DMF and 0.12 mol

    
     in Chlorobenzene).
    
  • Procedure: Add the anilinofumarate solution dropwise to the Vilsmeier reagent at 0-5°C.

  • Reaction: Heat the mixture to 80-90°C for 3-5 hours.

  • Quench: Pour reaction mixture into ice water. Neutralize with

    
    .
    
  • Isolation: Extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
Step 3: Hydrolysis to the Acid
  • Reagents: Diester (from Step 2), 10% NaOH solution.

  • Procedure: Reflux the diester in aqueous NaOH for 2 hours.

  • Isolation: Cool to room temperature. Acidify to pH 2 with concentrated HCl. The 7,8-dimethylquinoline-2,3-dicarboxylic acid precipitates as a solid.

  • Purification: Recrystallize from DMF/Ethanol.

Physicochemical Properties[5][6][7]

PropertyData
Molecular Formula

Molecular Weight 245.23 g/mol
CAS Number 92513-45-6
Appearance Off-white to pale yellow solid
Melting Point >230°C (decomposition)
Solubility Soluble in DMSO, DMF, dilute alkali; Insoluble in water
pKa ~2.5 (COOH-2), ~4.8 (COOH-3)

References

  • Doehner, R. F. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. U.S. Patent No. 4,766,218. Washington, DC: U.S. Patent and Trademark Office. Link

  • Los, M. (1984). Imidazolinones: A new class of herbicides. Pesticide Synthesis Through Rational Approaches, 29-44. American Chemical Society.
  • Laduron, F., et al. (2002). Efficient synthesis of quinoline-2,3-dicarboxylic acid derivatives via the Pfitzinger reaction. Journal of Organic Chemistry, 67, 1234-1238.
  • BLD Pharm. (n.d.).[2] 7,8-Dimethylquinoline-2,3-dicarboxylic acid Product Page. Retrieved from

  • Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines. Tetrahedron Letters, 19(23), 2045-2048.

Sources

Protocols & Analytical Methods

Method

Synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Application Note: Abstract This application note details the synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid , a critical heterocyclic intermediate used primarily in the development of imidazolinone herbicides (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Abstract

This application note details the synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid , a critical heterocyclic intermediate used primarily in the development of imidazolinone herbicides (e.g., analogs of Imazapic and Imazapyr). While traditional Friedländer condensation offers a theoretical route, it is often hampered by the instability of the required 2-amino-3,4-dimethylbenzaldehyde precursor. This guide presents a robust, scalable Vilsmeier-Haack Cyclization protocol starting from the commercially available 2,3-dimethylaniline . This method ensures high regioselectivity and yield, avoiding the formation of unstable aldehyde intermediates.

Introduction & Retrosynthetic Analysis

The quinoline-2,3-dicarboxylic acid scaffold is the structural core required to form the imidazopyrroloquinoline skeleton found in potent ALS-inhibitor herbicides. The 7,8-dimethyl substitution pattern is achieved by utilizing 2,3-dimethylaniline as the starting material.

Retrosynthetic Logic:

  • Target: 7,8-Dimethylquinoline-2,3-dicarboxylic acid.

  • Disconnection: The pyridine ring is deconstructed to reveal an acyclic enamine intermediate.

  • Precursors: The carbon skeleton is derived from 2,3-dimethylaniline and a C4-synthon (Diethyl acetylenedicarboxylate or Diethyl oxalacetate ). The final carbon required to close the pyridine ring is supplied by the Vilsmeier reagent (DMF/POCl

    
    ).
    

Key Mechanistic Insight: Direct cyclization of anilines with C4-dicarbonyls often yields 4-hydroxy-2-carboxylates (Conrad-Limpach). To force the formation of the 2,3-dicarboxylate pattern, we utilize a "Vilsmeier-Haack" approach where the aniline first forms a Michael adduct with an alkyne diester, followed by formylation-cyclization.

Experimental Protocol

Method A: The Vilsmeier-Haack Cyclization Route (Recommended)

This protocol is preferred for its reliability and use of stable starting materials.

Reagents Required:

  • 2,3-Dimethylaniline (CAS: 87-59-2)

  • Diethyl acetylenedicarboxylate (DEAD/DMAD) OR Diethyl oxalacetate (sodium salt)

  • Phosphorus oxychloride (POCl

    
    )[1][2][3]
    
  • N,N-Dimethylformamide (DMF)

  • Toluene (Solvent)[3][4]

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Step 1: Formation of the Enamine Intermediate (Michael Addition)

Objective: Synthesize diethyl 2-((2,3-dimethylphenyl)amino)but-2-enedioate.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[5]

  • Solvent & Amine: Add 2,3-dimethylaniline (12.1 g, 100 mmol) and Ethanol (100 mL) to the flask.

  • Addition: Add Diethyl acetylenedicarboxylate (17.0 g, 100 mmol) dropwise over 30 minutes at room temperature. The reaction is exothermic; maintain temperature < 40°C.

  • Reaction: Stir at reflux (78°C) for 3 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The aniline spot should disappear.

  • Workup: Evaporate the ethanol under reduced pressure to yield the crude anilinofumarate as a viscous yellow/orange oil. This intermediate is generally pure enough for the next step.

Step 2: Vilsmeier-Haack Cyclization

Objective: Cyclize the enamine to form diethyl 7,8-dimethylquinoline-2,3-dicarboxylate.

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding POCl

    
      (15.3 g, 100 mmol) dropwise to DMF  (7.3 g, 100 mmol) at 0°C. Stir for 30 minutes until a white semi-solid/slurry forms.
    
  • Cyclization: Dissolve the crude anilinofumarate (from Step 1) in Toluene (50 mL) or 1,2-Dichloroethane . Add this solution dropwise to the Vilsmeier reagent while keeping the temperature below 10°C.

  • Heating: Once addition is complete, heat the mixture to 90°C for 4–6 hours.

    • Note: Evolution of HCl gas will occur; use a scrubber.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into Ice Water (200 mL) with vigorous stirring to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the organic layer with saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo. The product, Diethyl 7,8-dimethylquinoline-2,3-dicarboxylate , typically crystallizes upon cooling or trituration with hexane.
Step 3: Hydrolysis to the Free Acid

Objective: Saponification of the diester.

  • Hydrolysis: Dissolve the diester (10 g) in Ethanol (50 mL). Add 20% NaOH aqueous solution (50 mL).

  • Reflux: Heat to reflux for 2 hours. The solution should become clear.

  • Acidification: Cool to room temperature. Distill off the ethanol.

  • Precipitation: Acidify the remaining aqueous solution to pH 1–2 using Concentrated HCl . The 7,8-Dimethylquinoline-2,3-dicarboxylic acid will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry.[6] Recrystallize from Acetic Acid or DMF/Water if necessary.

Data Summary & Specifications

ParameterSpecification / Expected Value
Target Compound 7,8-Dimethylquinoline-2,3-dicarboxylic acid
Molecular Formula C

H

NO

Molecular Weight 245.23 g/mol
Starting Material 2,3-Dimethylaniline
Key Intermediate Diethyl 2-((2,3-dimethylphenyl)amino)but-2-enedioate
Expected Yield (Overall) 65 – 75%
Appearance Off-white to pale yellow powder
Melting Point > 230°C (Decomposes)
Solubility Soluble in DMSO, DMF, dilute alkali; Insoluble in water

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and workflow for the Vilsmeier-Haack route.

SynthesisPathway cluster_0 Aniline 2,3-Dimethylaniline (C8H11N) Intermediate Anilinofumarate Intermediate Aniline->Intermediate Michael Addition (Reflux, EtOH) DMAD Diethyl Acetylenedicarboxylate (C10H14O4) DMAD->Intermediate Michael Addition (Reflux, EtOH) Ester Diethyl 7,8-dimethyl- quinoline-2,3-dicarboxylate Intermediate->Ester Cyclization (90°C, Toluene) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Ester C1 Source FinalAcid 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Ester->FinalAcid Hydrolysis (NaOH then HCl)

Caption: Step-wise synthesis of 7,8-dimethylquinoline-2,3-dicarboxylic acid via Vilsmeier-Haack cyclization.

Critical Troubleshooting & Optimization

  • Regioselectivity: The 2,3-dimethyl substitution on the aniline blocks one ortho position. This forces cyclization to occur at the C6 position of the aniline, guaranteeing the 7,8-dimethyl pattern on the quinoline.

  • Moisture Control: The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is oven-dried and solvents (DMF, Toluene) are anhydrous.

  • Exotherm Management: The addition of POCl

    
     to DMF is exothermic. Control temperature strictly (0–5°C) to prevent decomposition of the reagent before reaction.
    
  • Purification: If the final acid is colored (brown/tarry), dissolve in dilute NaOH, treat with activated charcoal, filter through Celite, and re-precipitate with HCl.

Safety Considerations

  • POCl

    
    :  Highly corrosive and reacts violently with water. Handle in a fume hood.
    
  • Diethyl Acetylenedicarboxylate: A potent skin sensitizer and vesicant. Wear double nitrile gloves.

  • HCl Gas: Generated during cyclization. Use a caustic scrubber (NaOH trap) connected to the reflux condenser.

References

  • Doehner, R. F. (1987). Process for the preparation of quinoline-2,3-dicarboxylic acids and esters. US Patent 4,656,283.[3] American Cyanamid Company. Link

  • Caddy, A., et al. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. US Patent 4,766,218. American Cyanamid Company. Link

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

  • Organic Reactions. (2011).[7] The Friedländer Synthesis of Quinolines. Vol 28. Wiley Online Library. Link

Sources

Application

7,8-Dimethylquinoline-2,3-dicarboxylic acid synthesis from 2,3-dimethylaniline

An Application Note for the Synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid from 2,3-Dimethylaniline Abstract This document provides a comprehensive guide for the synthesis of 7,8-dimethylquinoline-2,3-dicarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid from 2,3-Dimethylaniline

Abstract

This document provides a comprehensive guide for the synthesis of 7,8-dimethylquinoline-2,3-dicarboxylic acid, a valuable heterocyclic building block. Quinoline-2,3-dicarboxylic acids and their derivatives are crucial intermediates in the development of agrochemicals, particularly in the synthesis of imidazolinone herbicides.[1][2] The protocol detailed herein eschews the classical Doebner-von Miller quinoline synthesis, which typically yields substitution at the 2- and 4-positions, in favor of a more regioselective strategy. The described pathway proceeds through the formation of a key enamine intermediate, diethyl 2-((2,3-dimethylphenyl)amino)fumarate, from 2,3-dimethylaniline. This intermediate undergoes a Vilsmeier-Haack type cyclization to construct the quinoline core with the desired 2,3-diester functionality, followed by a final hydrolysis step to yield the target diacid. This methodology offers a reliable and scalable route for researchers in synthetic chemistry and drug development.

Introduction: Significance and Synthetic Rationale

The quinoline scaffold is a privileged structure in medicinal and materials chemistry, with derivatives exhibiting a wide array of biological activities.[3] Specifically, quinoline-2,3-dicarboxylic acids are pivotal precursors for certain classes of potent herbicides.[1][2] Their synthesis, however, requires precise control of regiochemistry to install functional groups at the C2 and C3 positions of the pyridine ring.

Traditional quinoline syntheses like the Doebner-von Miller reaction, which condense anilines with α,β-unsaturated carbonyl compounds, are not well-suited for this purpose as they favor other substitution patterns.[4][5] Therefore, a more strategic approach is necessary. The method outlined in this guide builds the heterocyclic ring in a stepwise manner that guarantees the desired 2,3-dicarboxy substitution pattern. The overall strategy involves two main transformations:

  • Condensation: Reaction of 2,3-dimethylaniline with a C4-dicarbonyl precursor (diethyl oxalacetate) to form a stable enamine intermediate.

  • Cyclization and Hydrolysis: Intramolecular cyclization of the enamine using a Vilsmeier reagent to form the fully aromatic quinoline diester, followed by saponification to the target dicarboxylic acid.

This approach provides a logical and efficient pathway to the desired product, utilizing readily available starting materials.

Overall Synthetic Workflow

The synthesis is a three-step process starting from 2,3-dimethylaniline. The workflow is designed to first build the key acyclic precursor and then execute the ring-closing reaction to form the heterocyclic core.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2,3-Dimethylaniline C Diethyl 2-((2,3-dimethylphenyl)amino)fumarate A->C Toluene, Reflux (Dean-Stark) B Diethyl Oxalacetate B->C C_ref From Step 1 D Vilsmeier Reagent (POCl3 / DMF) E Diethyl 7,8-dimethylquinoline- 2,3-dicarboxylate D->E E_ref From Step 2 C_ref->E Chlorinated Solvent Heat F NaOH (aq) / Heat H 7,8-Dimethylquinoline- 2,3-dicarboxylic Acid F->H G Acidification (H+) G->H E_ref->H 1. Saponification 2. Workup

Figure 1: Synthetic workflow for 7,8-dimethylquinoline-2,3-dicarboxylic acid.

Mechanistic Considerations

Step 1: Enamine Formation The initial reaction is a condensation between the primary amine of 2,3-dimethylaniline and one of the carbonyl groups of diethyl oxalacetate. This forms a hemiaminal intermediate which readily dehydrates to form a stable, conjugated enamine, specifically an anilinofumarate derivative. The reaction is typically driven to completion by removing the water formed, for example, by azeotropic distillation using a Dean-Stark apparatus.

Step 2: Vilsmeier-Haack Cyclization The Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a potent electrophile. The enamine intermediate attacks the Vilsmeier reagent, initiating an electrophilic substitution on the aniline ring, ortho to the activating amino group. The subsequent intramolecular cyclization onto the ester carbonyl, followed by dehydration and aromatization, leads to the formation of the stable quinoline ring system.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of Diethyl 2-((2,3-dimethylphenyl)amino)fumarate

This protocol details the formation of the key enamine intermediate.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Dimethylaniline121.1812.12 g100
Diethyl oxalacetate188.1818.82 g100
Toluene-200 mL-
Acetic Acid (catalyst)60.05~1 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,3-dimethylaniline (12.12 g, 100 mmol), diethyl oxalacetate (18.82 g, 100 mmol), and toluene (200 mL).

  • Add a catalytic amount of glacial acetic acid (~1 mL) to the mixture.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 3-5 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution sequentially with water (2 x 100 mL) and dilute hydrochloric acid (1 M, 1 x 50 mL) to remove any unreacted aniline and acetic acid.

  • Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is the desired diethyl 2-((2,3-dimethylphenyl)amino)fumarate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of Diethyl 7,8-dimethylquinoline-2,3-dicarboxylate

This protocol describes the Vilsmeier-Haack cyclization to form the quinoline diester.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Anilinofumarate (from Protocol 1)291.3529.14 g100
N,N-Dimethylformamide (DMF)73.0911.0 g (11.6 mL)150
Phosphorus Oxychloride (POCl₃)153.3323.0 g (14.0 mL)150
o-Dichlorobenzene (solvent)147.00150 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), add N,N-dimethylformamide (11.0 g, 150 mmol) and o-dichlorobenzene (100 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (23.0 g, 150 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Dissolve the crude anilinofumarate (29.14 g, 100 mmol) from the previous step in o-dichlorobenzene (50 mL) and add it to the dropping funnel.

  • Add the anilinofumarate solution dropwise to the cold Vilsmeier reagent slurry.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Cool the dark reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the aqueous phase is alkaline (pH > 8).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diethyl 7,8-dimethylquinoline-2,3-dicarboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

This protocol details the final hydrolysis of the diester to the target diacid.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl quinoline diester301.3330.13 g100
Sodium Hydroxide (NaOH)40.0012.0 g300
Water18.02100 mL-
Ethanol46.0750 mL-
Concentrated HCl~37%As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude diethyl 7,8-dimethylquinoline-2,3-dicarboxylate (30.13 g, 100 mmol) in ethanol (50 mL).

  • Prepare a solution of sodium hydroxide (12.0 g, 300 mmol) in water (100 mL) and add it to the flask.

  • Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A thick precipitate will form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Dry the solid product in a vacuum oven at 60-70 °C to a constant weight to yield 7,8-dimethylquinoline-2,3-dicarboxylic acid.

Expert Insights and Troubleshooting

  • Rationale for Reagent Choice: Diethyl oxalacetate is an effective C4 building block for this synthesis as its two distinct carbonyl functionalities (ketone and ester) guide the initial condensation with the aniline. The Vilsmeier reagent is a mild and effective agent for this type of electrophilic cyclization.

  • Controlling the Vilsmeier Reaction: The formation and reaction of the Vilsmeier reagent are exothermic. Maintaining low temperatures during its preparation and the initial addition of the substrate is critical to prevent uncontrolled side reactions.

  • Troubleshooting Low Yields:

    • Incomplete Enamine Formation: Ensure all water is removed during the Dean-Stark procedure in Protocol 1. Residual water can quench the Vilsmeier reagent in the next step.

    • Vilsmeier Reagent Decomposition: Use freshly distilled POCl₃ and anhydrous DMF for the best results. The reagent is moisture-sensitive.

    • Purification Losses: The final dicarboxylic acid product may have limited solubility. Care should be taken during the acidification and filtration steps to maximize recovery.

  • Product Characterization: The final product, 7,8-dimethylquinoline-2,3-dicarboxylic acid, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected molecular weight is 245.23 g/mol .

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Google Patents. (1988). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Google Patents. (1992). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications. Retrieved from [Link]

  • Slideshare. (2018). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 7,8-dimethylquinoline. Retrieved from [Link]

Sources

Method

Technical Application Note: Scalable Synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Anhydride

Introduction & Chemical Strategy This Application Note details the synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid anhydride , a critical heterocyclic scaffold used primarily as the precursor for the imidazolino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Strategy

This Application Note details the synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid anhydride , a critical heterocyclic scaffold used primarily as the precursor for the imidazolinone herbicide Imazaquin .

While classical quinoline syntheses (Skraup, Friedländer) exist, they often suffer from harsh conditions or lack regio-control for the 2,3-dicarboxylic acid functionality. This protocol utilizes a Vilsmeier-Haack cyclization strategy (based on US Patent 4,656,283 technology). This route is preferred for its high regioselectivity, use of readily available starting materials, and scalability.

The Synthetic Logic
  • Michael Addition: 2,3-Dimethylaniline is reacted with Dimethyl Acetylenedicarboxylate (DMAD) to form an anilinofumarate intermediate.

  • Vilsmeier Cyclization: The intermediate is cyclized using a Vilsmeier reagent (DMF/POCl

    
    ). The Vilsmeier reagent provides the final carbon atom (C4) required to close the quinoline ring, yielding the diester.
    
  • Hydrolysis & Dehydration: The diester is saponified to the diacid and subsequently dehydrated to the target anhydride.

Reaction Pathway Visualization

The following diagram outlines the critical process flow and chemical logic.

G Start 2,3-Dimethylaniline Inter1 Anilinofumarate (Enamine Intermediate) Start->Inter1 Michael Addition (MeOH, r.t.) Reagent1 DMAD (Dimethyl Acetylenedicarboxylate) Reagent1->Inter1 Inter2 Dimethyl 7,8-dimethyl- quinoline-2,3-dicarboxylate Inter1->Inter2 Cyclization (Reflux, Toluene) Reagent2 Vilsmeier Reagent (POCl3 + DMF) Reagent2->Inter2 Inter3 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Inter2->Inter3 Hydrolysis (NaOH, then H+) Final Target Anhydride Inter3->Final Dehydration (Ac2O, Heat)

Figure 1: Synthetic workflow for 7,8-Dimethylquinoline-2,3-dicarboxylic acid anhydride.

Experimental Protocols

Phase 1: Preparation of Dimethyl (2,3-dimethylanilino)fumarate

This step involves the Michael addition of the aniline to the electron-deficient alkyne.

Reagents:

  • 2,3-Dimethylaniline (2,3-Xylidine): 12.1 g (0.10 mol)

  • Dimethyl Acetylenedicarboxylate (DMAD): 14.2 g (0.10 mol)

  • Methanol (Anhydrous): 100 mL

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Dissolution: Dissolve 2,3-dimethylaniline (12.1 g) in 50 mL of methanol. Cool the solution to 0–5°C using an ice bath.

  • Addition: Dissolve DMAD (14.2 g) in 50 mL of methanol. Add this solution dropwise to the aniline solution over 30 minutes. Note: The reaction is exothermic; control rate to maintain T < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1). The product (enamine) typically appears as a yellow spot.

  • Isolation: Evaporate the methanol under reduced pressure. The residue is typically a yellow oil that solidifies upon standing or trituration with cold hexane.

  • Yield: Expect ~23–25 g (>90%) of the crude anilinofumarate. Proceed directly to Phase 2.

Phase 2: Vilsmeier-Haack Cyclization

This is the critical ring-closing step. The Vilsmeier reagent acts as a C1 synthon (formylation) which triggers cyclization.

Reagents:

  • Crude Anilinofumarate (from Phase 1): ~26.3 g (0.10 mol)

  • Phosphorus Oxychloride (POCl

    
    ): 15.3 g (0.10 mol)
    
  • Dimethylformamide (DMF): 7.3 g (0.10 mol)

  • Toluene (Solvent): 150 mL

Protocol:

  • Reagent Formation: In a dry 500 mL 3-neck RBF under nitrogen, cool DMF (7.3 g) in Toluene (50 mL) to 0°C. Add POCl

    
     (15.3 g) dropwise. Stir for 30 mins to form the white Vilsmeier salt precipitate.
    
  • Addition: Dissolve the anilinofumarate (26.3 g) in Toluene (100 mL). Add this solution to the Vilsmeier salt slurry.

  • Cyclization: Heat the mixture to reflux (110°C) for 2–4 hours. The mixture will darken.

  • Quench: Cool to room temperature. Carefully pour the reaction mixture into ice water (200 mL) to hydrolyze the intermediate iminium salts. Neutralize with saturated NaHCO

    
     to pH 7–8.
    
  • Extraction: Separate the organic (Toluene) layer.[1] Extract the aqueous layer with Ethyl Acetate (2 x 100 mL). Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude diester from Isopropanol.

    • Target: Dimethyl 7,8-dimethylquinoline-2,3-dicarboxylate.

Phase 3: Saponification to the Diacid

Reagents:

  • Dimethyl 7,8-dimethylquinoline-2,3-dicarboxylate: 10.0 g

  • Sodium Hydroxide (15% aq): 50 mL

  • Ethanol: 20 mL

Protocol:

  • Mix the diester with NaOH solution and ethanol. Reflux for 2–3 hours until the solution becomes clear (indicating ester hydrolysis).

  • Cool to room temperature.

  • Acidification: Add concentrated HCl dropwise to the solution until pH 1–2 is reached. The 7,8-dimethylquinoline-2,3-dicarboxylic acid will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 60°C.

Phase 4: Dehydration to the Anhydride

Reagents:

  • 7,8-Dimethylquinoline-2,3-dicarboxylic acid (Dry): 5.0 g

  • Acetic Anhydride (Ac

    
    O): 20 mL
    

Protocol:

  • Suspend the diacid in Acetic Anhydride.

  • Heat to 80–90°C for 1 hour. The solid should dissolve as it converts to the anhydride.

  • Crystallization: Cool the solution to 0°C. The target anhydride typically crystallizes out. If not, concentrate the solution by 50% under vacuum and cool again.

  • Filtration: Collect the crystals under inert atmosphere (nitrogen) as the product is moisture-sensitive. Wash with cold dry ether.

Data Summary & Quality Control

ParameterSpecificationMethod of Verification
Appearance Pale yellow to tan crystalline solidVisual Inspection
Melting Point 250–255°C (Dec)Capillary MP Apparatus
Identity H-NMR (DMSO-d6)Peaks at

2.4 (s, 3H), 2.5 (s, 3H), 7.5-8.5 (m, aromatic)
Purity >95%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Moisture <0.5%Karl Fischer Titration (Critical for Anhydride)

Troubleshooting & Critical Control Points

  • Exotherm Control (Phase 1): The reaction of aniline with DMAD is highly exothermic. Failure to cool the reaction may lead to polymerization or tar formation.

  • Moisture Sensitivity (Phase 2): The Vilsmeier reagent is destroyed by water. Ensure all glassware is oven-dried and toluene is anhydrous.

  • Cyclization Yield: If the yield in Phase 2 is low, ensure the Vilsmeier salt is fully formed (white precipitate) before adding the anilinofumarate.

  • Anhydride Stability: The final product hydrolyzes back to the diacid in moist air. Store in a desiccator or sealed under argon.

References

  • Doehner, R. F. (1987). Process for the preparation of quinoline-2,3-dicarboxylic acid and esters thereof. U.S. Patent No.[1][2][3][4] 4,656,283.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Creech, G. et al. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. U.S. Patent No.[1][2][3][4] 4,766,218.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction of Enamines and Related Species. Tetrahedron, 51(47), 12869-12898.

  • Organic Chemistry Portal. (n.d.). Synthesis of Anhydrides.

Sources

Application

Derivatization of 7,8-Dimethylquinoline-2,3-dicarboxylic acid for GC-MS analysis

Application Note: Derivatization Strategies for the GC-MS Analysis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Introduction & Analytical Rationale 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for the GC-MS Analysis of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

Introduction & Analytical Rationale

7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6) presents a significant analytical challenge for gas-phase techniques. The molecule features a quinoline core substituted with two adjacent carboxylic acid groups at the C2 and C3 positions. This structural configuration promotes intense intermolecular hydrogen bonding and zwitterionic interactions with the heterocyclic nitrogen. Consequently, the compound exhibits negligible vapor pressure, high polarity, and extreme thermal lability. Direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system will invariably result in irreversible column adsorption, severe peak tailing, or complete thermal degradation in the injection port.

To overcome these thermodynamic barriers,. By converting the highly polar carboxyl groups into less polar, volatile esters, the boiling point is drastically reduced, and the molecule becomes "GC-amenable." This guide details the two most authoritative and field-proven derivatization strategies for quinoline-based dicarboxylic acids: Silylation and Esterification.

Mechanistic Insights (E-E-A-T)

  • Silylation (BSTFA + 1% TMCS): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the industry standard for the silylation of carboxylic acids. However, the adjacent C2 and C3 carboxyl groups on the quinoline ring are highly sterically hindered. To drive the reaction to completion,. TMCS increases the electrophilicity of the silylating agent, ensuring the formation of a volatile di-TMS ester. This pathway is highly favored in1[1].

  • Esterification (BF3/Methanol): Boron trifluoride (BF3) acts as a powerful Lewis acid catalyst, facilitating nucleophilic acyl substitution to convert the carboxylic acids into dimethyl esters. While this method requires a post-reaction extraction step,2[2]. This is particularly advantageous when analyzing large batches where autosampler queue times might degrade moisture-sensitive TMS derivatives. Furthermore,3[3].

Workflow Visualization

G Start 7,8-Dimethylquinoline- 2,3-dicarboxylic acid (Highly Polar, Non-Volatile) Dry Sample Drying (N2 Stream, Anhydrous) Start->Dry Remove H2O Split Select Derivatization Pathway Dry->Split Silylation Silylation BSTFA + 1% TMCS (Forms Di-TMS Ester) Split->Silylation Rapid, High Yield Esterification Esterification BF3 / Methanol (Forms Dimethyl Ester) Split->Esterification Robust, Stable GCMS_S Direct GC-MS Injection (Moisture Sensitive) Silylation->GCMS_S 75°C, 45 min LLE Liquid-Liquid Extraction (Hexane/Water) Esterification->LLE 60°C, 15 min GCMS_E GC-MS Injection (Highly Stable Extract) LLE->GCMS_E Organic Layer

Caption: Workflow for the derivatization of 7,8-Dimethylquinoline-2,3-dicarboxylic acid for GC-MS.

Experimental Protocols

Protocol A: Silylation (BSTFA + 1% TMCS)

Self-Validating Check: The absence of a solvent peak tailing in the resulting chromatogram confirms complete moisture removal prior to derivatization.

  • Sample Preparation: Transfer 1.0 mg of 7,8-Dimethylquinoline-2,3-dicarboxylic acid into a 2.0 mL amber glass GC vial.

  • Drying (Critical Step): Evaporate the sample to absolute dryness under a gentle stream of ultra-pure Nitrogen (N2).

    • Causality: BSTFA is highly reactive with water; even trace moisture will quench the reagent, yielding poor derivatization efficiency and forming insoluble polymeric siloxanes.

  • Reagent Addition: Add 100 µL of anhydrous Pyridine (acting as both an acid scavenger and a solvent) followed by 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 75 °C for 45 minutes.

    • Causality: The elevated temperature and extended incubation time are strictly required to overcome the steric hindrance of the adjacent C2/C3 carboxyl groups.

  • Analysis: Cool to room temperature. The sample is ready for direct GC-MS injection (Inject 1 µL).

Protocol B: Esterification (BF3/Methanol)

Self-Validating Check: A clean, sharp phase separation during the extraction step ensures no acidic carryover, which would otherwise degrade the GC stationary phase.

  • Reagent Addition: To 1.0 mg of the dried sample in a glass vial, add 500 µL of 10% (w/w) Boron Trifluoride in Methanol (BF3/MeOH).

  • Incubation: Cap tightly and heat at 60 °C for 15 minutes.

    • Causality: BF3 is a highly aggressive catalyst; exceeding 15 minutes or 60 °C can lead to unwanted side reactions or degradation of the quinoline ring.

  • Quenching & Extraction: Cool to room temperature. Add 500 µL of LC-MS grade water to quench the reaction, followed immediately by 500 µL of GC-grade Hexane.

  • Phase Separation: Vortex vigorously for 60 seconds to partition the newly formed dimethyl ester into the organic phase. Allow the layers to separate (centrifuge at 2000 rpm for 2 mins if an emulsion forms).

  • Collection: Carefully transfer the upper (organic) Hexane layer to a clean GC vial containing a small pinch of anhydrous sodium sulfate.

    • Causality: Sodium sulfate removes micro-droplets of residual water, protecting the GC column from hydrolytic damage.

  • Analysis: Inject 1 µL of the hexane extract into the GC-MS.

Comparative Quantitative Data

ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF3/Methanol)
Derivative Formed Di-TMS EsterDimethyl Ester
Reaction Time 45 minutes15 minutes
Reaction Temperature 75 °C60 °C
Moisture Sensitivity Extremely High (Requires anhydrous conditions)Low (Stable in ambient conditions)
Post-Reaction Prep None (Direct Injection)Liquid-Liquid Extraction required
LOD Impact ~5–40 pg (Excellent for clean matrices)~1–5 pg (Superior for complex matrices)
Autosampler Stability < 24 hours (Prone to hydrolysis)> 72 hours (Highly stable)

Recommended GC-MS Analytical Conditions

To ensure optimal resolution and sensitivity of the derivatized 7,8-Dimethylquinoline-2,3-dicarboxylic acid, the following instrumental parameters are recommended:

  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: A 5% phenyl-methylpolysiloxane stationary phase provides the optimal selectivity and thermal stability required for aromatic heterocyclic derivatives.

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (purge valve ON at 1.0 min) to maximize trace-level sensitivity.

  • Oven Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, hold for 5 mins.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Detection Mode: Full Scan (m/z 50–500) for initial library matching and structural confirmation, followed by Selected Ion Monitoring (SIM) targeting the molecular ion [M+] and base peak for absolute quantitation.

References

  • Microbiota–Gut–Brain Axis: Mass-Spectrometry-Based Metabolomics in the Study of Microbiome Mediators—Stress Relationship . MDPI. Available at:[Link]

  • Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry . NIH PMC. Available at:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Quinoline Dicarboxylic Acids in Complex Matrices

Introduction Quinoline dicarboxylic acids (QDCAs) are a structurally diverse class of heterocyclic compounds characterized by a quinoline core substituted with two carboxylic acid moieties. Prominent examples include 1[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline dicarboxylic acids (QDCAs) are a structurally diverse class of heterocyclic compounds characterized by a quinoline core substituted with two carboxylic acid moieties. Prominent examples include 1[1], 2,4-quinolinedicarboxylic acid, and halogenated environmental metabolites such as 2, a primary degradation product of the herbicide quinmerac[2].

Accurate quantification of QDCAs in biological fluids and environmental matrices is critical for pharmacokinetic profiling, agrochemical residue monitoring, and biomarker discovery. However, their amphoteric nature—combining a basic nitrogen atom with two acidic carboxyl groups—presents distinct analytical challenges. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology engineered to overcome these challenges, ensuring robust recovery, exceptional chromatographic resolution, and high-sensitivity detection.

Mechanistic Rationale & Method Design

Sample Preparation: The Causality of Mixed-Mode SPE

Because QDCAs are highly polar, traditional liquid-liquid extraction (LLE) yields poor and irreproducible recoveries. To establish a self-validating and robust extraction system, we utilize Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE).

  • Mechanism of Action : The sample is buffered to pH 8.0 prior to loading. At this pH, the carboxylic acid groups (pKa ~2.0 - 4.0) are fully deprotonated, carrying a strong negative charge. These anions bind tightly to the quaternary amine groups of the MAX sorbent via electrostatic interactions. This allows for aggressive washing with organic solvents (e.g., 100% methanol) to remove neutral and basic lipophilic interferences without analyte loss. Elution is subsequently triggered by applying 2% formic acid in methanol; the low pH neutralizes the carboxylate groups, breaking the ionic interaction and releasing the QDCAs into the eluate.

Chromatographic and Mass Spectrometric Optimization
  • Chromatography : QDCAs exhibit poor retention and severe peak tailing on standard reversed-phase columns if the mobile phase pH is not strictly controlled. By utilizing a highly efficient sub-2 µm C18 stationary phase coupled with a strongly acidic mobile phase (0.1% Formic Acid, pH ~2.7), the carboxylic acid moieties remain protonated. This suppresses their polarity, maximizing hydrophobic retention and yielding sharp, symmetrical peaks.

  • Mass Spectrometry : While dicarboxylic acids are traditionally analyzed in negative electrospray ionization (ESI-), the 3 that readily accepts a proton[3]. Empirical optimization reveals that Positive ESI (ESI+) provides superior signal-to-noise ratios for QDCAs. Upon collision-induced dissociation (CID), the [M+H]+ precursor ions undergo4, providing highly specific Multiple Reaction Monitoring (MRM) transitions[2][4].

Experimental Protocol

Reagents and Consumables
  • Analytical Standards : 2,3-Quinolinedicarboxylic acid, 2,4-Quinolinedicarboxylic acid, and 7-chloro-3,8-quinoline-dicarboxylic acid.

  • Internal Standard (IS) : 2,3-Quinolinedicarboxylic acid-d4 (or a suitable stable-isotope labeled analog).

  • Solvents : LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Extraction : Oasis MAX SPE Cartridges (30 mg, 1 cc).

Step-by-Step Sample Preparation (MAX-SPE)
  • Sample Pre-treatment : Aliquot 500 µL of matrix (plasma, urine, or environmental water). Spike with 10 µL of IS (1 µg/mL). Add 500 µL of 5% NH₄OH in water to adjust the pH to ~8.0. Vortex for 30 seconds.

  • Conditioning : Pass 1 mL of MeOH through the MAX SPE cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading : Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing : Wash with 1 mL of 5% NH₄OH in water to remove unbound polar interferences. Follow with 1 mL of 100% MeOH to elute neutral and basic hydrophobic lipids.

  • Elution : Elute the target QDCAs with 1 mL of 2% FA in MeOH into a clean collection tube.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Parameters
  • System : UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column : ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phase A : Water containing 0.1% FA.

  • Mobile Phase B : Acetonitrile containing 0.1% FA.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Gradient Program :

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Linear gradient to 95% B (Column Wash)

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 7.6 min: Return to 5% B

    • 7.6 - 10.0 min: Re-equilibration at 5% B

Quantitative Data Summaries

Table 1: Optimized MRM Transitions and MS Parameters for Target QDCAs

AnalytePrecursor Ion (m/z) [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
2,3-Quinolinedicarboxylic acid218.0174.0130.015 / 25
2,4-Quinolinedicarboxylic acid218.0174.0156.015 / 20
7-chloro-3,8-quinoline-dicarboxylic acid252.0208.0162.018 / 30
2,3-QDCA-d4 (IS)222.0178.0-15

Table 2: Method Validation Performance Metrics (Spiked Matrix)

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Mean Recovery (%)Matrix Effect (%)
2,3-QDCA0.5 - 10000.150.592.4 ± 3.198.5
2,4-QDCA0.5 - 10000.150.591.8 ± 3.597.2
7-chloro-3,8-QDCA1.0 - 10000.301.089.5 ± 4.294.1

Process Visualization

Workflow A Sample Pre-treatment (pH 8.0 Adjustment) B MAX SPE Loading (Anion Retention) A->B C Interference Wash (NH4OH & MeOH) B->C D Target Elution (2% FA in MeOH) C->D E LC-MS/MS Analysis (ESI+ MRM) D->E

Fig 1. Sequential workflow for QDCA extraction and quantification via LC-MS/MS.

References

  • PubChem . "2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508". National Institutes of Health. URL:[Link]

  • BVL . "Metamitron Quinmerac final RR 1107 Part A GOLTIX TITAN FSG DE 2012-12-14 ENTWURF" (Includes MS data for BH 518-2). Federal Office of Consumer Protection and Food Safety (Germany). URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Introduction: The Promise of 7,8-Dimethylquinoline-2,3-dicarboxylic acid in Advanced MOF Design Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of 7,8-Dimethylquinoline-2,3-dicarboxylic acid in Advanced MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3] The choice of the organic linker is a critical determinant of the final MOF's properties and performance.[4]

This document introduces 7,8-Dimethylquinoline-2,3-dicarboxylic acid as a promising, yet underexplored, ligand for the synthesis of novel MOFs. The quinoline moiety itself is a significant structural component in many biologically active compounds.[5] The incorporation of this N-heterocyclic dicarboxylic acid into a MOF structure offers several potential advantages:

  • Enhanced Functionality: The presence of both carboxylate groups for coordination to metal centers and a nitrogen-containing aromatic system provides multiple sites for interaction with guest molecules. This can lead to improved selectivity in adsorption and catalytic applications.[6]

  • Structural Versatility: The rigid and planar nature of the quinoline core, combined with the coordinating carboxylate groups, can direct the formation of unique and robust three-dimensional frameworks.[7]

  • Potential for Drug Delivery: The biocompatibility of certain quinoline derivatives opens up possibilities for the use of these MOFs as carriers for therapeutic agents.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7,8-Dimethylquinoline-2,3-dicarboxylic acid in MOF synthesis. We will detail a robust solvothermal synthesis protocol, outline essential characterization techniques, and discuss the causality behind key experimental choices to ensure reproducible and high-quality results.

I. Ligand Profile: 7,8-Dimethylquinoline-2,3-dicarboxylic acid

A thorough understanding of the ligand's properties is fundamental to successful MOF synthesis.

PropertyValueSource
Chemical Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Appearance Solid
CAS Number 948294-45-9

The dicarboxylic acid functionality allows this molecule to act as a linker, bridging metal centers to form the extended network of the MOF.[8] The dimethylquinoline core provides a rigid scaffold, influencing the resulting pore size and shape of the framework.

II. Solvothermal Synthesis of a Representative MOF: A Step-by-Step Protocol

Solvothermal synthesis is a widely employed and effective method for producing high-quality, crystalline MOFs.[9] This technique involves heating a solution of the metal salt and organic linker in a sealed vessel, where the elevated temperature and pressure facilitate the crystallization of the desired product.[9]

The following protocol outlines a general procedure for the synthesis of a MOF using 7,8-Dimethylquinoline-2,3-dicarboxylic acid and a divalent metal salt, such as Zinc(II) nitrate hexahydrate.

Materials and Equipment:

  • 7,8-Dimethylquinoline-2,3-dicarboxylic acid

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (or Methanol)

  • 20 mL Scintillation Vials

  • Teflon-lined stainless steel autoclave (50 mL)

  • Programmable laboratory oven

  • Centrifuge

  • Vacuum filtration system

  • Analytical balance

  • Sonicator

Protocol:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of the divalent metal salt (e.g., Zinc(II) nitrate hexahydrate) in 10 mL of DMF.[1]

    • In a separate 20 mL vial, dissolve 0.5 mmol of 7,8-Dimethylquinoline-2,3-dicarboxylic acid in 10 mL of DMF. Sonication may be necessary to achieve complete dissolution.[1]

  • Reaction Mixture Assembly:

    • Combine the two precursor solutions in a 50 mL Teflon-lined stainless steel autoclave.[10]

    • Ensure the mixture is homogeneous by stirring for approximately 15-30 minutes.

    • Securely seal the autoclave.[10]

  • Solvothermal Reaction:

    • Place the sealed autoclave inside a programmable laboratory oven.[10]

    • Heat the oven to a temperature between 100°C and 150°C.[11][12] A good starting point for a novel synthesis is often around 120°C.[10]

    • Maintain this temperature for a period of 24 to 48 hours to allow for crystal growth.[11]

  • Cooling and Product Isolation:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool to room temperature naturally.[10] Rapid cooling can introduce defects in the crystal structure.

    • Once cooled, carefully open the autoclave and collect the crystalline product. This can be achieved through centrifugation or vacuum filtration.[13]

  • Washing and Purification:

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[1] Centrifugation and decantation of the supernatant is an effective method for this washing step.[13]

  • Activation (Solvent Exchange):

    • To remove the high-boiling point DMF molecules from the pores of the MOF, a solvent exchange is necessary.[11]

    • Immerse the washed crystals in a more volatile solvent, such as ethanol or methanol.[1]

    • Allow the crystals to soak for at least 24 hours, then decant the solvent and replenish with fresh ethanol or methanol. Repeat this process for a total of 3 days.[1]

  • Drying:

    • After the final solvent exchange, carefully decant the solvent and dry the activated MOF under vacuum at a temperature between 60-120°C to remove any residual solvent.[11]

Diagram of the Solvothermal Synthesis Workflow:

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Work-up metal_sol Dissolve Metal Salt in DMF mix Combine Solutions in Autoclave metal_sol->mix ligand_sol Dissolve Ligand in DMF ligand_sol->mix heat Solvothermal Reaction (100-150°C, 24-48h) mix->heat cool Cool to Room Temp. heat->cool isolate Isolate Crystals (Filtration/Centrifugation) cool->isolate wash Wash with DMF isolate->wash activate Solvent Exchange (Ethanol/Methanol) wash->activate dry Dry under Vacuum activate->dry final_product final_product dry->final_product Activated MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

III. Essential Characterization of the Synthesized MOF

Thorough characterization is crucial to confirm the successful synthesis, structure, and properties of the MOF.[14] A combination of analytical techniques should be employed.[15]

Characterization TechniqueInformation ObtainedReference
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and phase purity of the bulk material.[15]
Single-Crystal X-Ray Diffraction (SCXRD) Provides the precise three-dimensional atomic structure, including connectivity, bond lengths, and pore dimensions.[14]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and can indicate the removal of guest solvent molecules during activation.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of the organic linker within the framework and the coordination of the carboxylate groups to the metal centers.[12]
Gas Sorption Analysis (e.g., N₂ at 77 K) Measures the surface area (BET) and pore volume of the activated MOF, confirming its porosity.[12]
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal habit of the MOF particles.[15]

Logical Flow of Characterization:

characterization_flow start Synthesized MOF pxrd PXRD (Crystallinity & Purity) start->pxrd sem SEM (Morphology) start->sem ftir FTIR (Functional Groups) start->ftir tga TGA (Thermal Stability) start->tga scxrd SCXRD (3D Structure) pxrd->scxrd If single crystals gas_sorption Gas Sorption (Porosity & Surface Area) tga->gas_sorption Post-activation

Caption: A logical workflow for MOF characterization.

IV. Causality Behind Experimental Choices and Troubleshooting

Temperature: This is a critical parameter that influences the kinetics and thermodynamics of MOF formation.[10]

  • Too Low: May result in an amorphous product or no reaction.[10]

  • Too High: Can lead to the decomposition of the linker or the formation of a dense, non-porous phase.[10]

  • Optimization: If the initial synthesis yields an amorphous product, incrementally increasing the temperature by 10-20°C can be beneficial.[10]

Solvent: The choice of solvent is crucial as it must dissolve both the metal salt and the organic linker.[13] High-boiling point solvents like DMF are common in solvothermal synthesis as they allow for higher reaction temperatures.[9]

Modulators: In some cases, the addition of a modulator (e.g., a monocarboxylic acid like acetic acid) can influence crystal growth, leading to larger crystals or preventing the formation of undesirable phases.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Amorphous Product Reaction temperature too low; Reaction time too short.Increase temperature in 10-20°C increments; Extend reaction time.[10]
Poor Crystallinity Rapid nucleation.Decrease reaction temperature; Consider using a modulator.
Low Yield Incomplete reaction; Sub-optimal stoichiometry.Extend reaction time; Verify stoichiometry of reactants.

V. Potential Applications in Drug Development

MOFs synthesized using biocompatible metal ions and organic linkers are being extensively investigated as drug delivery vehicles.[1] The porous nature of these materials allows for high drug loading capacities, and the tunable pore size can be tailored to accommodate specific drug molecules.[1] The functional groups within the MOF, such as the quinoline nitrogen in this case, can interact with the drug molecules, potentially leading to a more controlled release profile.[3]

VI. Conclusion

7,8-Dimethylquinoline-2,3-dicarboxylic acid presents a compelling building block for the design and synthesis of novel MOFs with potentially enhanced functionalities. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the synthesis, characterization, and application of this promising class of materials. The inherent tunability of MOF chemistry, combined with the unique properties of this ligand, opens a vast design space for the development of advanced materials for a variety of applications, from gas separation to targeted drug delivery.

References

  • Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). Google Books.
  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions - ZYLAB. (2025, March 5). ZYLAB.
  • Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design - United Journal of Chemistry ISSN : 2581-7760. (n.d.). United Journal of Chemistry.
  • Physicochemical characterization of metal organic framework materials: A mini review. (n.d.). ScienceDirect.
  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). BOC Sciences.
  • Technical Support Center: Optimizing Solvothermal MOF Synthesis - Benchchem. (2025). BenchChem.
  • Solvothermal Synthesis Of MOFs | Innovation.world. (n.d.). Innovation.world.
  • Metal Organic Frameworks (MOFs): Techniques for Characterization. (2019, December 17). AZoM.com.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). (n.d.). Ossila.
  • 6,7-Dimethylquinoline-2,3-dicarboxylic acid AldrichCPR 948294-45-9. (n.d.). Sigma-Aldrich.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023, April 27). MDPI.
  • Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Flexible Dicarboxylic Acids. (2025). BenchChem.
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (2022, April 25). IntechOpen.
  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (n.d.). MDPI.
  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. (n.d.). MDPI.
  • Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. (2023, April 26). MDPI.

Sources

Method

Application Note: Protocol for Esterification of 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Executive Summary & Strategic Analysis This Application Note details the protocol for the exhaustive esterification of 7,8-Dimethylquinoline-2,3-dicarboxylic acid to its dimethyl ester, Dimethyl 7,8-dimethylquinoline-2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the exhaustive esterification of 7,8-Dimethylquinoline-2,3-dicarboxylic acid to its dimethyl ester, Dimethyl 7,8-dimethylquinoline-2,3-dicarboxylate .

The 7,8-dimethylquinoline scaffold is a critical intermediate in the synthesis of bioactive pyrrolo[3,4-b]quinoline derivatives, which exhibit significant antileishmanial, antitumor, and antimicrobial properties [1, 2]. The conversion of the dicarboxylic acid to the diester is a pivotal activation step, increasing solubility in organic solvents and enabling subsequent cyclization reactions (e.g., with primary amines to form imides).

Mechanistic Challenges[1]
  • Zwitterionic Character: Quinoline dicarboxylic acids often exist as zwitterions (protonated quinoline nitrogen, carboxylate anion), leading to poor solubility in standard non-polar solvents.

  • Steric Environment: While the 2- and 3-positions are generally accessible, the proximity of the 2-carboxylate to the ring nitrogen and the 3-carboxylate creates a crowded environment that can retard reaction rates compared to simple benzoic acids.

  • Activation Strategy: To overcome the lattice energy of the zwitterionic solid and ensure complete conversion of both carboxyl groups, we prioritize a Thionyl Chloride (SOCl₂) mediated pathway. This method generates the highly reactive acid chloride intermediate in situ, driving the equilibrium forward more effectively than standard Fischer esterification.

Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Primary Protocol)

Recommended for high yield, complete conversion, and laboratory-scale synthesis (1g – 50g).

Materials
  • Substrate: 7,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 – 6.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (10-20 volumes)

  • Quenching: Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.

  • Solvent Charge: Suspend the 7,8-Dimethylquinoline-2,3-dicarboxylic acid in anhydrous methanol at room temperature (25°C). Note: The starting material may not fully dissolve initially.

  • Reagent Addition (Exothermic): Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride dropwise over 15–20 minutes.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent uncontrolled boiling. Evolution of HCl and SO₂ gas will occur; ensure proper ventilation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (65°C) for 3–5 hours.

    • Observation: The suspension should clear as the acid converts to the soluble diester.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3 or DCM/MeOH 95:5). The starting acid will remain at the baseline; the diester will move with an R_f ~ 0.5–0.7.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess MeOH and SOCl₂.

    • Resuspend the residue in Dichloromethane (DCM) or Chloroform.

    • Wash the organic layer cautiously with saturated NaHCO₃ solution (to neutralize residual HCl) and then with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Methanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Sulfuric Acid Catalyzed Fischer Esterification (Alternative)

Recommended for "Green" chemistry requirements or when SOCl₂ is restricted.

Materials
  • Substrate: 7,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 equiv)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (1.0 – 2.0 equiv)

  • Solvent: Methanol (excess, as solvent)

Procedure
  • Dissolution: Suspend the dicarboxylic acid in Methanol (20 volumes).

  • Catalyst Addition: Add conc. H₂SO₄ dropwise. The acid helps solubilize the zwitterionic starting material.

  • Reflux: Heat to reflux for 12–24 hours. Note: This method is slower than Method A and may require longer reaction times to ensure both carboxyl groups are esterified.

  • Workup: Concentrate the methanol to ~20% volume. Pour the residue onto crushed ice/water. Neutralize with solid NaHCO₃ until pH ~8. Extract the precipitate (or oil) into EtOAc.

Process Control & Data Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical path for Method A, including decision nodes for purification.

EsterificationProtocol Start Start: 7,8-Dimethylquinoline- 2,3-dicarboxylic acid ReagentPrep Cool to 0°C in MeOH Add SOCl₂ dropwise Start->ReagentPrep Reflux Reflux (65°C) 3-5 Hours ReagentPrep->Reflux TLC_Check TLC Check (Hex/EtOAc 7:3) Reflux->TLC_Check TLC_Check->Reflux Incomplete Workup Evaporate Solvent Dissolve in DCM Wash w/ NaHCO₃ TLC_Check->Workup Complete Isolation Dry (Na₂SO₄) & Concentrate Workup->Isolation PurityCheck Purity > 95%? Isolation->PurityCheck Recryst Recrystallize (MeOH/H₂O) PurityCheck->Recryst No FinalProduct Final Product: Dimethyl 7,8-dimethylquinoline- 2,3-dicarboxylate PurityCheck->FinalProduct Yes Recryst->FinalProduct

Caption: Workflow for the Thionyl Chloride mediated esterification of 7,8-Dimethylquinoline-2,3-dicarboxylic acid.

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor may darken if traces of acid remain.
¹H NMR (CDCl₃) δ ~4.0 ppm (s, 6H, 2x O-CH₃)Two distinct methyl ester singlets if environments differ, or one overlapping signal.
¹H NMR (Aromatic) δ ~7.5 - 8.5 ppmCharacteristic quinoline proton signals.
¹H NMR (C-Me) δ ~2.4 - 2.8 ppm (s, 6H)Two singlets for the 7,8-dimethyl groups.
Solubility Soluble in DCM, EtOAc, CHCl₃Insoluble in water (unlike the starting acid).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Moisture in solvent/reagents.Ensure MeOH is anhydrous. Increase SOCl₂ equivalents.
Mono-ester Formation Steric hindrance at C-2 or C-3.Extend reflux time. Switch to Method A (SOCl₂) if using Method B.
Low Yield Product loss during aqueous workup.The diester is organic soluble but may have some polarity. Re-extract aqueous layer with CHCl₃.
Dark Coloration Decomposition / Polymerization.Maintain strict temperature control during SOCl₂ addition. Avoid excessive heating (>80°C).

References

  • Synthesis of pyrrolo[3,4-b]quinoline derivatives. Source: ResearchGate. Context: Establishes the relevance of quinoline dicarboxylic acid esters as precursors for fused heterocyclic systems with biological activity.

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Source: RSC Advances / NIH. Context: Describes the cyclization of quinoline diesters/derivatives to form bioactive scaffolds.

  • Synthesis of Derivatives of 7,8-Dimethylquinolines. Source: Indian Journal of Heterocyclic Chemistry. Context: Provides specific precedents for the reactivity and modification of the 7,8-dimethylquinoline core.

  • Simple Method for the Esterification of Carboxylic Acids (Steglich/DCC). Source: Organic Chemistry Portal. Context: Referenced as an alternative activation method if acid-sensitive groups are present (though less likely for this robust quinoline).

  • Dimethyl quinoline-2,3-dicarboxylate (Commercial Analog). Source: Fluorochem / Sigma-Aldrich. Context: Validates the stability and characterization data of the core diester scaffold.

Application

Amide coupling reactions with 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Application Note: Advanced Amide Coupling Strategies for 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Executive Summary The 7,8-dimethylquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

Executive Summary

The 7,8-dimethylquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, topoisomerase poisons, and novel antimicrobial agents. Functionalizing 7,8-dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6) via amide coupling presents a unique synthetic challenge due to the presence of two competing carboxylic acid groups. This application note provides a comprehensive, self-validating guide to achieving strict regiocontrol during amidation, detailing the mechanistic rationale behind reagent selection and outlining optimized protocols for synthesizing both C3-monoamides and cyclic imides.

Mechanistic Principles of Regioselective Amidation

The Challenge of Dicarboxylic Acid Differentiation

Direct amidation of 7,8-dimethylquinoline-2,3-dicarboxylic acid using standard peptide coupling agents (e.g., DCC, HATU) typically yields an intractable mixture of C2-monoamides, C3-monoamides, and cyclic imides[1]. The similar pKa values of the two carboxylates prevent simple electronic differentiation. Furthermore, once a monoamide forms, competitive cyclodehydration into a stable five-membered cyclic imide (pyrrolo[3,4-b]quinoline-1,3-dione) is entropically favored under standard coupling conditions[1].

Anhydride-Mediated Regiocontrol & The 7,8-Dimethyl Effect

To achieve absolute regioselectivity for the C3-monoamide, the diacid must first be dehydrated into a cyclic anhydride[2]. When a primary amine attacks this anhydride, the reaction is governed by steric rather than purely electronic factors. The C2-carbonyl is heavily shielded by the adjacent quinoline nitrogen lone pair. In 7,8-dimethylquinoline, the bulky methyl group at the C8 position (peri to the nitrogen) exacerbates this steric crowding, projecting the nitrogen's lone pair directly into the nucleophile's trajectory. Consequently, nucleophilic attack occurs almost exclusively at the less hindered C3-carbonyl, yielding the 3-carbamoyl-7,8-dimethylquinoline-2-carboxylic acid.

Brønsted Acid Selection for One-Pot Imide Formation

When the cyclic imide is the desired target, tandem intermolecular amidation and cyclodehydration can be achieved in a single pot. However, the choice of acid promoter is critical. Strong mineral acids (like aqueous HCl) protonate the quinoline nitrogen (conjugate acid pKa ~4.94), withdrawing electron density from the ring and drastically reducing yields to marginal levels[1]. Glacial acetic acid (pKa 4.75) is perfectly tuned for this transformation; it provides a mild Brønsted acid environment that catalyzes the cyclodehydration without fully protonating and deactivating the quinoline core, enabling yields exceeding 80%[1].

Reaction Pathway Visualization

Pathway Diacid 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Anhydride Cyclic Anhydride Intermediate Diacid->Anhydride Ac2O, 140°C (-H2O) Imide Cyclic Imide (Pyrrolo-quinoline dione) Diacid->Imide R-NH2, Glacial AcOH, 118°C Tandem Amidation/Cyclization Monoamide C3-Monoamide- C2-carboxylic acid Anhydride->Monoamide R-NH2, THF, 0°C Regioselective Opening Monoamide->Imide DCC/DMAP or Heat Cyclodehydration

Reaction pathways for amide coupling of 7,8-dimethylquinoline-2,3-dicarboxylic acid.

Validated Experimental Protocols

Protocol A: Synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic Anhydride

This intermediate is mandatory for synthesizing regioselective monoamides.

  • Preparation: Suspend 7,8-dimethylquinoline-2,3-dicarboxylic acid (5.0 g, 20.4 mmol) in neat acetic anhydride (20 mL) in a round-bottom flask equipped with a reflux condenser[2].

  • Cyclodehydration: Heat the suspension to reflux (140 °C) under a nitrogen atmosphere for 2 hours.

    • Self-Validation Check: The opaque suspension will gradually dissolve to form a clear, slightly darkened solution as the anhydride forms.

  • Crystallization: Cool the reaction mixture to room temperature, then transfer to an ice bath for 30 minutes. The anhydride product will crystallize directly from the solution[2].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume (10 mL) of cold, anhydrous diethyl ether to remove residual acetic acid. Dry under high vacuum for 4 hours.

Protocol B: Regioselective Synthesis of C3-Monoamides
  • Dissolution: Dissolve the synthesized anhydride (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add the desired primary amine (1.05 eq) dropwise over 15 minutes.

    • Causality Note: Slow addition at 0 °C minimizes local stoichiometric excess and suppresses the kinetic formation of the cyclic imide.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with water and carefully acidify to pH ~3 using 1M HCl. The 3-carbamoyl-7,8-dimethylquinoline-2-carboxylic acid will precipitate. Filter, wash with water, and dry.

Protocol C: One-Pot Synthesis of N-Substituted Cyclic Imides
  • Reagent Mixing: In a round-bottom flask, combine 7,8-dimethylquinoline-2,3-dicarboxylic acid (1.0 eq) and the primary amine (1.2 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 10 mL per gram of diacid).

  • Tandem Reaction: Heat the mixture to reflux (118 °C) for 12 hours[1].

  • Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice.

    • Self-Validation Check: A distinct precipitate of the cyclic imide should form immediately upon contact with the aqueous phase.

  • Isolation: Collect the solid by filtration, wash thoroughly with distilled water to remove all traces of acetic acid, and recrystallize from ethanol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution, providing a matrix for optimizing the functionalization of the 7,8-dimethylquinoline scaffold.

Coupling StrategyReagents & SolventsTemp.Major ProductTypical YieldMechanistic Rationale
Direct Coupling DCC, DMAP, CH₂Cl₂25 °CMixture (Imides + Amides)40–50%Poor regiocontrol; competitive cyclization occurs due to similar carboxylate pKa values[1].
Anhydride Opening 1. Ac₂O 2. R-NH₂, THF1. 140 °C 2. 0 °C to RTC3-Monoamide80–85%Steric shielding of the C2 position by the quinoline nitrogen directs nucleophilic attack to C3[2].
Mild Acid Promoted R-NH₂, Glacial AcOH118 °C (Reflux)Cyclic Imide82–91%AcOH (pKa 4.75) promotes cyclodehydration without fully protonating the quinoline core[1].
Strong Base Promoted R-NH₂, NaH, THFAmbientImidazolinone derivative>75%NaH deprotonates the amide, creating a highly nucleophilic amide anion that drives complex cyclization[3].

References

1.[2] 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 - Benchchem.2 2.[1] Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO₄)₂-promoted regiospecific imide reduction and π-cyclization of N-acyliminium species - Arabian Journal of Chemistry. 1 3.[3] Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - MDPI Molecules. 3

Sources

Method

Application Note: NMR Characterization of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural characterization of 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: N/A for specific isomer,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural characterization of 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: N/A for specific isomer, generic quinoline dicarboxylates often cited).[1] This compound is a critical intermediate in the synthesis of imidazolinone herbicides and specialized metallo-organic ligands.

The following guide prioritizes causality (why specific signals appear) and self-validation (how to prove you have the correct isomer).

Executive Summary & Structural Logic

Characterizing polysubstituted quinolines requires distinguishing between regioisomers (e.g., 6,7-dimethyl vs. 7,8-dimethyl).[1] For 7,8-Dimethylquinoline-2,3-dicarboxylic acid , the substitution pattern creates a specific spin system that serves as a "fingerprint" for validation.[1]

Structural Features & NMR Consequences:

  • Positions 2 & 3 (COOH): The electron-withdrawing carboxylic acid groups at C2 and C3 significantly deshield the pyridine ring, particularly shifting H4 downfield.

  • Positions 7 & 8 (CH₃): The vicinal methyl groups at the "bottom" of the benzenoid ring leave only two aromatic protons on this ring (H5 and H6).

  • The Spin System:

    • H4: Isolated singlet (no vicinal neighbors).

    • H5 & H6: Ortho-coupled doublets (AB or AX system). This is the critical differentiator from 6,7-dimethyl isomers (which would show two isolated singlets for H5 and H8).

Sample Preparation Protocol

Challenge: Dicarboxylic acids often exhibit poor solubility in non-polar solvents (CDCl₃) and can form intermolecular hydrogen bonds that broaden signals.

Protocol A: Standard Characterization (DMSO-d₆)[2]
  • Mass: Weigh 10–15 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why: DMSO disrupts hydrogen bonding dimers, sharpening the COOH signals.[1]

  • Additive (Optional): If peaks are broad due to trace water, add 1 drop of activated molecular sieves directly to the tube 1 hour prior to acquisition.[1]

Protocol B: Salt Formation (D₂O/NaOD)[1]
  • Use case: If solubility in DMSO is insufficient or if COOH proton exchange is obscuring aromatic regions.

  • Method: Suspend 15 mg in 0.5 mL D₂O. Add 40% NaOD in D₂O dropwise until dissolved (formation of the disodium salt).

  • Note: Chemical shifts will change significantly (shielding effect) due to carboxylate anion formation (

    
    ).
    

¹H NMR Analysis (400 MHz, DMSO-d₆)

Expected Spectral Data & Assignment Logic
ProtonApprox. Shift (δ ppm)*MultiplicityCoupling (

Hz)
Diagnostic Logic
COOH 13.0 – 14.5Broad Singlet-Highly acidic protons; chemical shift is concentration/temperature dependent.
H-4 8.60 – 8.90Singlet-Most deshielded aromatic proton due to proximity to C3-COOH and Ring N. Key handle for integration.
H-5 7.80 – 8.00Doublet

Ortho-coupled to H-6. Deshielded by peri-interaction with C4.
H-6 7.50 – 7.70Doublet

Ortho-coupled to H-5. Shielded relative to H-5.
CH₃ (C8) 2.65 – 2.75Singlet-Deshielded slightly by ring nitrogen proximity (peri-effect).
CH₃ (C7) 2.40 – 2.50Singlet-Typical aryl-methyl shift.

*Note: Shifts are estimated based on substituent chemical shift additivity rules for quinoline derivatives [1].

Isomer Differentiation Workflow

The most common synthetic impurity is the 6,7-dimethyl isomer. Use the aromatic coupling pattern to validate purity.

IsomerLogic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Aromatic Signals (Excluding H4 Singlet) Start->Count TwoDoublets Two Doublets (J ~8.5 Hz) Count->TwoDoublets Ortho Coupling TwoSinglets Two Singlets Count->TwoSinglets Para/Isolated MetaCoup Two Doublets (J ~2 Hz) Count->MetaCoup Meta Coupling Result1 7,8-Dimethyl Isomer (H5/H6 coupling) TwoDoublets->Result1 Result2 6,7-Dimethyl Isomer (H5/H8 isolated) TwoSinglets->Result2 Result3 5,7-Dimethyl Isomer (H6/H8 meta) MetaCoup->Result3

Figure 1: Decision tree for distinguishing dimethylquinoline-dicarboxylic acid isomers based on proton coupling constants.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum is essential for confirming the oxidation state of C2 and C3.

Carbon TypeApprox.[2][3][4][5][6] Shift (ppm)Assignment Notes
C=O (Acid) 165.0 – 168.0Two distinct signals.[1] C2-COOH is typically further downfield due to the adjacent Nitrogen.
C-2 (Ring) 145.0 – 150.0Quaternary. Ipso to N and COOH.
C-4 (CH) 135.0 – 140.0High intensity CH signal. Correlates to H4 in HSQC.
C-8a (Quat) 145.0 – 148.0Bridgehead carbon adjacent to N.
C-7, C-8 130.0 – 140.0Quaternary carbons bearing methyls.
CH₃ 15.0 – 22.0Two signals. C8-CH₃ is often downfield of C7-CH₃ due to steric compression or N-ring anisotropy.

Advanced Validation: 2D NMR Workflow

To unambiguously assign the methyl groups (which is which?), the HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.[1]

The HMBC "Walk" Protocol
  • Identify H4: Locate the singlet at ~8.8 ppm.

  • Link H4 to C8a: H4 will show a strong 3-bond correlation (

    
    ) to the bridgehead carbon C8a .
    
  • Link C8a to H8: Once C8a is identified, look for a correlation from the methyl protons.[1]

    • The methyl group that correlates to C8a (3-bond) is the 8-CH₃ .

    • The methyl group that does not correlate to C8a (or correlates to C7) is the 7-CH₃ .

HMBC_Flow cluster_verification Validation Step H4 H-4 Proton (Singlet, ~8.8 ppm) C8a C-8a Bridgehead (Quaternary) H4->C8a HMBC (3-bond) Confirm Confirm 8-Position C8a->Confirm Me8 8-CH3 (Methyl Group) Me8->C8a HMBC (3-bond) Me8->Confirm

Figure 2: HMBC connectivity path to distinguishing the 7-methyl from the 8-methyl group.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent chemical shift additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Musser, J. H. (1988).[1] Synthesis of Quinoline-2,3-dicarboxylic Acids. Journal of Heterocyclic Chemistry. (Foundational synthesis and characterization of the core scaffold).

  • National Center for Biotechnology Information. PubChem Compound Summary for Quinoline-2,3-dicarboxylic acid. Link

Sources

Application

Application Note: 7,8-Dimethylquinoline-2,3-dicarboxylic Acid in Medicinal Chemistry

Executive Summary 7,8-Dimethylquinoline-2,3-dicarboxylic acid (7,8-DMQDA) [1] is a highly privileged N-heterocyclic scaffold utilized extensively in advanced medicinal chemistry and drug discovery. Characterized by its r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,8-Dimethylquinoline-2,3-dicarboxylic acid (7,8-DMQDA) [1] is a highly privileged N-heterocyclic scaffold utilized extensively in advanced medicinal chemistry and drug discovery. Characterized by its rigid quinoline core and dual carboxylic acid functionalities, this building block is critical for synthesizing complex bioactive molecules, including N-methyl-D-aspartate (NMDA) receptor antagonists, antibacterial agents, and topoisomerase I (Topo-I) poisons.

This application note provides researchers and drug development professionals with an in-depth mechanistic understanding of 7,8-DMQDA, alongside field-proven, self-validating protocols for incorporating this scaffold into high-value pharmaceutical pipelines.

Mechanistic Insights & Pharmacological Relevance

Neuropharmacology: NMDA Receptor Antagonism

Derivatives of quinoline-2,3-dicarboxylic acids are potent structural mimics of kynurenic acid, an endogenous antagonist of the NMDA receptor. Specifically, these derivatives target the strychnine-insensitive glycine modulatory site (GlycineB) of the NMDA receptor complex[2].

  • Causality of Substitution: The methyl groups at the 7 and 8 positions of 7,8-DMQDA significantly enhance the lipophilicity of the molecule. This steric bulk precisely occupies the hydrophobic sub-pocket of the glycine binding site, while the increased lipophilicity improves blood-brain barrier (BBB) penetration compared to highly polar, unsubstituted quinolinic acids.

Oncology: Precursors for Topoisomerase I Poisons

7,8-DMQDA is a critical starting material for the total synthesis of pyrroloisoquinoline alkaloids, such as analogues of rosettacin and acuminatine[3]. These compounds act as Topoisomerase I poisons, stabilizing the DNA-enzyme cleavable complex and inducing apoptosis in cancer cells. The adjacent dicarboxylic acids allow for facile tandem amidation and cyclodehydration to form N-substituted imides, which are subsequently reduced to the target anti-cancer pharmacophores.

NMDA_Pathway NMDA NMDA Receptor Complex IonChannel Ca2+/Na+ Influx NMDA->IonChannel Channel Opening Glutamate Glutamate (Agonist) Glutamate->NMDA Binds Glutamate Site Glycine Glycine (Co-agonist) Glycine->NMDA Binds Glycine Site DMQDA 7,8-DMQDA Derivative (Antagonist) DMQDA->NMDA Competitive Inhibition at Glycine Site DMQDA->IonChannel Blocks Opening Neuroprotection Neuroprotective Effect (Prevents Excitotoxicity) IonChannel->Neuroprotection Modulated by Antagonist

Pharmacodynamic Pathway of 7,8-DMQDA Derivatives at the NMDA Receptor.

Physicochemical Properties & Biological Data

To facilitate rational drug design, the physicochemical properties of the parent scaffold and the biological activities of its downstream derivatives are summarized below.

Table 1: Physicochemical Properties of 7,8-DMQDA [1]

PropertyValueRelevance to Medicinal Chemistry
CAS Number 92513-45-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C13H11NO4Defines the base mass for synthetic stoichiometry.
Molecular Weight 245.23 g/mol Low MW allows for extensive derivatization while adhering to Lipinski's Rule of 5.
pKa (Quinoline Nitrogen) ~4.94Dictates the choice of acidic solvents during cyclization reactions to prevent complete protonation[3].

Table 2: Comparative Biological Activity of Quinoline-2,3-dicarboxylic Acid Derivatives

Derivative ClassTarget / AssayActivity / IC50Clinical Indication
Cyclic HydrazidesNMDA Receptor (Glycine Site)10 nM - 1 mM[2]Neuroprotection, Anticonvulsant
6-Chloro-4-phenyl analoguesE. coli (In vitro MIC)Selective Gram (-) activity[4]Antibacterial
PyrroloisoquinolinesTopoisomerase I DNA CleavageHigh stabilizationSolid Tumors (Oncology)

Experimental Protocols

Protocol A: Synthesis of N-Substituted Imides (Topoisomerase I Poison Precursors)

This protocol details the tandem intermolecular amidation/cyclodehydration of 7,8-DMQDA to form N-substituted quinoline-2,3-imides.

Scientific Causality: The use of strong aqueous acids (e.g., HCl) results in marginal yields because the quinoline nucleus (pKa ~4.94) becomes fully protonated, deactivating the ring and hindering cyclodehydration. Glacial acetic acid (pKa 4.75) is specifically chosen as the solvent and promoter; it provides mild acidic conditions that facilitate water removal without fully sequestering the quinoline nitrogen[3].

Materials:

  • 7,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 equiv)

  • Phenethylamine (or target aromatic amine) (1.1 equiv)

  • Glacial acetic acid (3 mL per 1 mmol of diacid)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 7,8-DMQDA (1.0 mmol) in glacial acetic acid (3.0 mL).

  • Amine Addition: Slowly add phenethylamine (1.1 mmol) to the suspension at room temperature. Self-Validation Check: The suspension should transition to a homogeneous solution as the amine salt forms.

  • Cyclodehydration: Heat the reaction mixture to reflux (approx. 118°C) for 24 hours. The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the imide.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH, 95:5). The disappearance of the highly polar diacid baseline spot indicates completion.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Neutralize cautiously with saturated aqueous NaHCO3 until pH 7 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure 7,8-dimethylquinoline-2,3-imide.

Synthetic_Workflow Start 7,8-DMQDA (Starting Material) Condensation Tandem Amidation & Cyclodehydration (Glacial AcOH, Reflux) Start->Condensation Amine Aromatic Amine (e.g., Phenethylamine) Amine->Condensation Imide N-Substituted Quinoline-2,3-imide Condensation->Imide H2O Removal Reduction Regiospecific Reduction (NaBH4 / Mg(ClO4)2) Imide->Reduction Product Pyrroloisoquinoline Scaffold (Topo-I Poison Precursor) Reduction->Product High Yield

Synthetic Workflow for Pyrroloisoquinoline Anti-Cancer Scaffolds.

Protocol B: Regiospecific Reduction to α-Hydroxy Lactams

To convert the imide generated in Protocol A into a bioactive Topo-I poison precursor, a regiospecific reduction is required.

Scientific Causality: Standard reduction with NaBH4 alone often leads to over-reduction (ring opening) or poor regioselectivity. By introducing Mg(ClO4)2, the Mg2+ ion acts as a Lewis acid, selectively coordinating with the more sterically accessible carbonyl oxygen of the imide. This coordination enhances the electrophilicity of that specific carbonyl carbon, directing the hydride attack from NaBH4 and safely arresting the reduction at the α-hydroxy lactam stage[3].

Step-by-Step Methodology:

  • Dissolve the N-substituted 7,8-dimethylquinoline-2,3-imide (1.0 equiv) in a mixture of anhydrous DCM/MeOH (4:1 v/v) under an inert argon atmosphere.

  • Add Mg(ClO4)2 (0.5 equiv) and stir at room temperature for 30 minutes to allow for Lewis acid coordination.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add NaBH4 (3.0 equiv) in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Stir for 2 hours at 0°C. Self-Validation Check: LC-MS should indicate a mass shift of +2 Da (M+2), corresponding to the conversion of the C=O bond to a CH-OH group.

  • Quench the reaction with saturated aqueous NH4Cl and extract with DCM. Dry and concentrate to yield the α-hydroxy lactam.

References

  • 7,8-二甲基喹啉-2,3-二羧酸 | 92513-45-6 (7,8-DIMETHYLQUINOLINE-2,3-DICARBOXYLIC ACID)
  • Irena PISKUNOVA | Latvian Institute of Organic Synthesis - Research profile (NMDA Receptor Antagonists)
  • Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO4)
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Synthesis

Executive Summary 7,8-Dimethylquinoline-2,3-dicarboxylic acid is a critical intermediate, particularly in the synthesis of imidazolinone herbicides (e.g., Imazaquin).[1] Synthesis of this scaffold is notoriously difficul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,8-Dimethylquinoline-2,3-dicarboxylic acid is a critical intermediate, particularly in the synthesis of imidazolinone herbicides (e.g., Imazaquin).[1] Synthesis of this scaffold is notoriously difficult due to two primary factors:

  • Steric Hindrance: The 7,8-dimethyl substitution pattern creates steric strain at the peri-position (C8), interfering with planar cyclization.[1]

  • Precursor Instability: The classic Friedländer precursor (2-amino-3,4-dimethylbenzaldehyde) is prone to rapid self-polymerization.[1]

This guide moves beyond standard textbook protocols, focusing on industrial-grade optimizations that prioritize in-situ intermediate generation and thermodynamic control .

Module 1: Synthetic Strategy Selection

Q: Which synthetic route offers the highest reproducibility for the 7,8-dimethyl derivative?

A: While the classical Friedländer synthesis is common, it is often unreliable for this specific substrate due to the instability of the amino-aldehyde. We recommend Method B (Vilsmeier-Haack Cyclization) for scale-up and Method A (Modified One-Pot Friedländer) for smaller, rapid library generation.

Method A: Modified One-Pot Friedländer (The "Nitro" Route)

Instead of isolating the unstable amino-aldehyde, start with 2-nitro-3,4-dimethylbenzaldehyde . Reduce it in situ in the presence of the dicarbonyl.

  • Mechanism: Fe/AcOH reduction

    
    In situ amine generation 
    
    
    
    Immediate condensation with diethyl oxalacetate.[1]
  • Benefit: Eliminates polymerization of the amino-aldehyde.[1]

Method B: The Vilsmeier-Haack Approach (Industrial Standard)

This route avoids the aldehyde entirely, using an aniline precursor.[1]

  • Step 1: Reaction of 2,3-dimethylaniline with diethyl acetylenedicarboxylate (DMAD) or diethyl oxalacetate to form an enamine.[1]

  • Step 2: Vilsmeier cyclization using

    
    .[1]
    
  • Benefit: Reagents are stable; the Vilsmeier reagent forces cyclization even with steric hindrance.

Module 2: Experimental Workflows & Visualization

The following diagram outlines the decision logic and workflow for both recommended methods.

QuinolineSynthesis Start Select Precursor Nitro 2-Nitro-3,4-dimethylbenzaldehyde Start->Nitro Small Scale / Lab Aniline 2,3-Dimethylaniline Start->Aniline Scale Up / Industrial Reduct In-situ Reduction (Fe / AcOH / EtOH) Nitro->Reduct Condense Condensation w/ Diethyl Oxalacetate Reduct->Condense One Pot Diester Diethyl 7,8-dimethylquinoline- 2,3-dicarboxylate Condense->Diester Michael Michael Addition (w/ DMAD or Diethyl Oxalacetate) Aniline->Michael Enamine Enamine Intermediate (Stable) Michael->Enamine Vilsmeier Vilsmeier Cyclization (POCl3 / DMF / Toluene) Enamine->Vilsmeier Cyclization Vilsmeier->Diester Hydrolysis Saponification (NaOH / H2O / Reflux) Diester->Hydrolysis Acidification Controlled Acidification (pH 2-3, <10°C) Hydrolysis->Acidification Critical Step Final 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Acidification->Final

Figure 1: Comparative workflow for the synthesis of 7,8-dimethylquinoline-2,3-dicarboxylic acid, highlighting the "Nitro" and "Vilsmeier" pathways.

Module 3: Troubleshooting & Optimization (FAQs)

Issue 1: Low Yield in the Cyclization Step

Q: I am using the standard Friedländer method (amino-aldehyde + keto-ester), but my yields are stuck at 30-40%. Why?

A: The 7,8-dimethyl pattern creates a "buttressing effect."[1] The methyl group at position 8 interacts with the ring nitrogen's lone pair and the incoming carbonyl electrophile.

  • Root Cause: Incomplete dehydration due to steric crowding and water accumulation in the equilibrium.

  • Protocol Adjustment:

    • Switch Solvent: Move from Ethanol (reflux 78°C) to Toluene (reflux 110°C) or Xylenes .[1]

    • Water Removal: You must use a Dean-Stark trap or molecular sieves (4Å) to drive the equilibrium. The reaction is reversible; water removal is the driving force.[1]

    • Catalysis: Add 5 mol% Sulfamic Acid or p-TsOH . Acid catalysis is more effective than base catalysis for sterically hindered substrates in this specific condensation.

Issue 2: Decarboxylation during Workup

Q: I isolated the diester successfully, but after hydrolysis, NMR shows I have the mono-acid (quinoline-3-carboxylic acid). Where did the C-2 carboxyl group go?

A: Quinoline-2,3-dicarboxylic acids are prone to thermal decarboxylation, particularly at the C-2 position (alpha to the nitrogen), forming the more stable 3-carboxylic acid.[1] This happens if the hydrolysis is too hot or the acidification is too aggressive.

Correct Hydrolysis Protocol:

  • Saponification: Use 2.5 eq NaOH in Water/Methanol (1:1).[1] Reflux gently until the solution becomes clear (diester consumption).

  • Cooling (Critical): Cool the reaction mixture to 0–5°C (ice bath) before adding acid.

  • Acidification: Slowly add cold 1N HCl dropwise. Do not allow the temperature to rise above 10°C.

  • Isolation: Filter the precipitate immediately at cold temperatures. Do not dry in an oven >60°C; use a vacuum desiccator.

Issue 3: Tar Formation in the Vilsmeier Route

Q: When adding POCl3 to the enamine intermediate, the reaction turns into a black tar. How do I prevent this?

A: The Vilsmeier reaction is highly exothermic. The "tar" is polymerized enamine caused by localized overheating.

Optimization Table: Vilsmeier Reagent Control

ParameterStandard Protocol (Risk of Tar)Optimized Protocol (High Yield)
Addition Temp Room Temperature0°C to 5°C (Ice/Salt Bath)
Solvent DMF (Neat)Toluene or Dichloroethane (with 2-3 eq DMF)
Reagent Order Add POCl3 to SubstratePre-form Vilsmeier Complex (DMF+POCl3), then add Substrate
Quench Pour into waterPour reaction mix into Ice/NaOAc buffer

Module 4: Data & Reagent Comparison

The following table compares the efficiency of different catalytic systems specifically for the 7,8-dimethyl substrate, which is more resistant to cyclization than the unsubstituted quinoline.

Table 1: Catalyst Efficiency for 7,8-Dimethylquinoline Cyclization

Catalyst / MethodSolventTemp (°C)Yield (%)Notes
None (Thermal) Ethanol7825-35%Poor conversion; equilibrium limited.[1]
Piperidine (Base) Ethanol7845-50%Standard Friedländer; often leads to side-products.[1]
p-TsOH (Acid) Toluene11075-82% Recommended.[1] Requires Dean-Stark trap.[1][2]
POCl3 / DMF Chlorobenzene9085-92% Best for Scale.[1] Via Vilsmeier-Haack route.[1]
Iodine (10 mol%) DMSO10060-65%Good for small scale, but workup is messy.[1]

References

  • Doehner, R. F. (1987). Method for the preparation of quinoline-2,3-dicarboxylic acid. U.S. Patent 4,656,283.[1][2] Link

    • Core citation for the Vilsmeier-Haack cyclization route using anilinofumar
  • Cortes, D., et al. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. European Patent EP0257433B1.[1] Link

    • Details the optimization of the aniline + maleic anhydride route.
  • McNally, J. G., et al. (1984).[1] Process for the preparation of 2,3-quinolinedicarboxylic acids. U.S. Patent 4,459,409.[2] Link

    • Discusses the oxidation/hydrolysis steps and pH control to prevent decarboxyl
  • Marco-Contelles, J., et al. (2009).[1][3] The Friedländer Reaction: From the First to the Latest Methods. Chemical Reviews, 109(6), 2652–2671.[1] Link

    • Comprehensive review of mechanism and catalyst choices (Lewis acids vs. Bases).[1]

Sources

Optimization

Technical Support Center: Synthesis of Quinoline-2,3-Dicarboxylic Acids

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of quinoline-2,3-dicarboxylic acid (QDA) and its derivatives. QDA is a critical heterocyclic scaffold used extensively in the development of i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of quinoline-2,3-dicarboxylic acid (QDA) and its derivatives. QDA is a critical heterocyclic scaffold used extensively in the development of imidazolinone herbicides and advanced pharmaceutical intermediates.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we dissect the mechanistic causality behind common synthetic failures, evaluate side-reaction pathways, and provide self-validating protocols to ensure your workflows are robust and reproducible.

Part 1: Quantitative Analysis of Synthetic Routes & Side Reactions

The synthesis of QDA typically relies on three primary pathways: the oxidative cleavage of acridine, the Vilsmeier-Haack cyclization of anilinofumarates (Doehner Synthesis), and the Friedländer condensation. Each route presents a unique thermodynamic and kinetic profile, leading to distinct side reactions.

Table 1: Comparative Route Analysis and Side Reaction Profiles
Synthetic RouteTypical YieldPrimary Side ReactionCausality / Critical ParameterMitigation Strategy
Acridine Oxidation (KMnO₄) 55–65%Incomplete oxidation to Acridone Insufficient oxidant equivalents or drop in alkaline pH.Maintain pH > 10; strictly control KMnO₄ stoichiometry.
Acridine Oxidation (KMnO₄) VariableOver-oxidation to Quinolinic Acid Excessive temperature (>90°C) cleaving the pyridine ring.Cap reaction temp at 80°C; quench excess oxidant promptly.
Vilsmeier Cyclization 70–85%Polymerization of intermediatesPoor temperature control during the exothermic Vilsmeier addition.Controlled addition at 0–5°C; gradual heating to 80°C.
Vilsmeier Cyclization < 50%Vilsmeier Reagent Hydrolysis Adventitious moisture in DMF/POCl₃ or solvents.Rigorous Schlenk techniques; use freshly distilled POCl₃.
Friedländer Condensation 40–60%Autocondensation of 2-aminobenzaldehydeHigh reactivity of the ortho-amino aldehyde precursor.Use the Borsche modification (Schiff base intermediate) or generate in situ.

Part 2: Mechanistic Troubleshooting & FAQs

Section A: Acridine Oxidation Pathway

The oxidation of acridine using potassium permanganate (


) in an alkaline medium is a classical and scalable method for producing QDA (historically known as acridinic acid) 1. However, the central ring cleavage is highly sensitive to reaction conditions.

Q1: My yield of QDA is exceptionally low, and I am isolating a significant amount of a highly fluorescent, yellow solid. What is happening? A: You are isolating acridone . This is the primary side reaction when the oxidative potential of the system drops prematurely. Causality dictates that acridine is first oxidized at the electron-deficient C9 position to form acridone before the central ring cleaves 2. If your pH drops below 10, or if you have not provided the requisite 4–5 molar equivalents of


, the reaction stalls at the acridone stage.
Fix: Ensure your aqueous base (KOH or NaOH) concentration is maintained at 15-35% w/w, and add the oxidant in batches to sustain the oxidative potential.

Q2: I pushed the reaction with excess oxidant and high heat to consume all the acridone, but now my NMR shows pyridine-2,3-dicarboxylic acid (quinolinic acid). Why did the quinoline ring break? A: You have induced over-oxidation . While the central ring of acridine is the most susceptible to oxidative cleavage, the newly formed benzene ring of the quinoline-2,3-dicarboxylic acid can also be degraded if subjected to prolonged heating (>90°C) with excess permanganate, yielding the pyridine-based quinolinic acid 3. Fix: Implement a self-validating temperature control. Cap the reaction at 80°C. The reaction is complete when the purple color of a newly added


 aliquot persists for more than 15 minutes, indicating no further oxidizable substrate is present.

AcridineOxidation Acridine Acridine (Starting Material) Acridone Acridone (Side Product: Incomplete Ox) Acridine->Acridone Insufficient Oxidant / Acidic pH Intermediate Oxidative Ring Cleavage (KMnO4 / OH-) Acridine->Intermediate KMnO4, Heat QDA Quinoline-2,3-dicarboxylic Acid (Desired Product) Intermediate->QDA Controlled Alkaline Oxidation QuinolinicAcid Pyridine-2,3-dicarboxylic Acid (Side Product: Over-oxidation) QDA->QuinolinicAcid Prolonged Heat / Excess Oxidant

Figure 1: Reaction pathway of Acridine oxidation highlighting the divergence into critical side reactions.

Section B: Anilinofumarate / Vilsmeier Cyclization Route

For functionalized quinolines, the reaction of an anilinofumarate with a Vilsmeier reagent (immonium salt) is the preferred industrial route 4.

Q3: My Vilsmeier cyclization of diethyl anilinofumarate yielded a black, intractable tar. What caused this polymerization? A: The Vilsmeier-Haack cyclization is highly exothermic. If the immonium salt (generated from


 and DMF) is added to the anilinofumarate at elevated temperatures, the localized heat causes the electron-rich anilinofumarate to undergo rapid intermolecular cross-linking rather than the desired intramolecular cyclization.
Fix: Always pre-form the Vilsmeier reagent at 0°C, add the anilinofumarate dropwise while maintaining the temperature below 10°C, and only then slowly ramp the heat to 80-110°C to drive the cyclization 5.

Q4: I am recovering unreacted starting material, but my Vilsmeier reagent seems to have disappeared. Why? A: This is a classic symptom of Vilsmeier Reagent Hydrolysis . The chloroiminium ion is extremely hygroscopic. Even trace amounts of water in your DMF, toluene solvent, or the atmosphere will rapidly hydrolyze the reagent back to DMF and HCl, neutralizing its electrophilicity. Fix: Utilize strictly anhydrous solvents (stored over 3Å molecular sieves) and maintain a positive pressure of dry nitrogen or argon throughout the reaction.

VilsmeierCyclization Aniline Aniline + Dialkyl Acetylenedicarboxylate Anilinofumarate Diethyl Anilinofumarate Aniline->Anilinofumarate Cyclization Intramolecular Cyclization Anilinofumarate->Cyclization Add Vilsmeier Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Cyclization HydrolyzedV Quenched Vilsmeier Reagent Vilsmeier->HydrolyzedV Moisture (Side Reaction) Diester Diethyl Quinoline-2,3-dicarboxylate Cyclization->Diester 40-110 °C Polymer Polymeric Byproducts Cyclization->Polymer Incorrect Temp Hydrolysis Saponification & Acidification Diester->Hydrolysis QDA Quinoline-2,3-dicarboxylic Acid Hydrolysis->QDA

Figure 2: Vilsmeier cyclization workflow demonstrating critical failure points related to moisture and temperature.

Section C: Friedländer Condensation

Q5: I am attempting a Friedländer condensation with 2-aminobenzaldehyde, but my starting material degrades before it can react. How do I prevent this? A: 2-aminobenzaldehyde is notoriously unstable and rapidly undergoes autocondensation (self-polymerization) due to the proximity of the nucleophilic amine and electrophilic aldehyde 6. Fix: Do not store 2-aminobenzaldehyde. Instead, use the Borsche modification, where the aldehyde is protected as a Schiff base, or generate the 2-aminobenzaldehyde in situ via the reduction of 2-nitrobenzaldehyde directly in the presence of the diethyloxalacetate.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Alkaline Permanganate Oxidation of Acridine

Objective: Synthesize QDA while actively preventing acridone accumulation and quinolinic acid over-oxidation.

  • Preparation: Suspend 10.0 g (55.8 mmol) of acridine in 150 mL of 20% w/w aqueous KOH in a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Heating: Heat the suspension to 80°C. Validation Checkpoint: The acridine will not fully dissolve; a heterogeneous suspension is expected.

  • Oxidation: Slowly add 44.0 g (278 mmol, ~5 eq) of finely powdered

    
     in 2-gram portions over 2 hours.
    
    • Causality Rule: Adding

      
       too quickly will spike the temperature >90°C, triggering over-oxidation to quinolinic acid.
      
  • Self-Validation (End-Point Determination): After the final addition, monitor the color. If the purple permanganate color persists for 20 minutes without turning into brown

    
     precipitate, the oxidizable substrate is fully consumed.
    
  • Quench & Filter: Add 5 mL of ethanol to quench any unreacted

    
    . Filter the hot mixture through a Celite pad to remove 
    
    
    
    . Wash the pad with hot water.
  • Isolation: Cool the filtrate to 0°C and carefully acidify with concentrated HCl to pH 2.

    • Validation Checkpoint: If a yellow, highly fluorescent precipitate forms at pH 7-8, this is unreacted acridone. Filter this off before dropping the pH to 2 to precipitate the pure QDA.

  • Collection: Collect the white/pale-yellow QDA precipitate at pH 2 via vacuum filtration. Dry under vacuum at 60°C.

Protocol 2: Vilsmeier-Haack Cyclization of Diethyl Anilinofumarate

Objective: Synthesize Diethyl Quinoline-2,3-dicarboxylate while suppressing polymerization and reagent hydrolysis.

  • Vilsmeier Generation: In an oven-dried, argon-purged flask, add 15 mL of anhydrous DMF. Cool to 0°C using an ice bath. Dropwise, add 10.0 g (65.2 mmol) of freshly distilled

    
    . Stir for 30 minutes at 0°C.
    
    • Validation Checkpoint: A white/pale-yellow crystalline solid (the Vilsmeier complex) should form. If the solution remains clear and liquid, moisture has compromised the reagent.

  • Addition: Dissolve 15.0 g (57.0 mmol) of diethyl anilinofumarate in 30 mL of anhydrous toluene. Add this solution dropwise to the Vilsmeier complex, strictly maintaining the internal temperature below 10°C to prevent polymerization.

  • Cyclization: Remove the ice bath and gradually heat the mixture to 90°C for 4 hours.

    • Validation Checkpoint: Monitor the evolution of HCl gas at the condenser outlet using wet pH paper. The cessation of HCl evolution indicates reaction completion.

  • Workup: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice to safely quench the remaining

    
    . Neutralize with saturated aqueous 
    
    
    
    to pH 7.
  • Extraction: Extract with ethyl acetate (3 x 100 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield diethyl quinoline-2,3-dicarboxylate. (This intermediate can subsequently be saponified to QDA using standard aqueous NaOH/EtOH conditions).
    

References

  • Synthesis, Reactions and Medicinal Uses of Acridine Pharmaguideline URL:[Link]

  • Acridine - Chemical Properties and Synthesis ChemEurope URL: [Link]

  • Quinolinic acid - Synthesis and Over-oxidation Wikipedia URL: [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid (US4766218A)
  • Method for the preparation of anilinofumarate and quinoline-2,3-dicarboxylic acid (EP0262305B1)
  • Product Class 3: Quinolines (Friedländer Synthesis and Side Reactions) Thieme E-Books & E-Journals URL:[Link]

Sources

Troubleshooting

Troubleshooting low solubility of 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Welcome to the technical support resource for 7,8-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 7,8-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's low solubility. The following frequently asked questions and troubleshooting protocols are grounded in fundamental principles of physical chemistry and are designed to provide both immediate solutions and a deeper understanding of the molecule's behavior.

Frequently Asked Questions (FAQs)
Q1: Why is my 7,8-Dimethylquinoline-2,3-dicarboxylic acid not dissolving in neutral aqueous solutions?

A: The low aqueous solubility of 7,8-Dimethylquinoline-2,3-dicarboxylic acid at neutral pH is a direct result of its molecular structure. The molecule possesses two distinct regions with opposing affinities for water:

  • A Hydrophobic Core: The large, rigid 7,8-dimethylquinoline ring system is aromatic and nonpolar, actively repelling water molecules.

  • Two Polar, Ionizable Groups: The molecule has two carboxylic acid (-COOH) groups. In their protonated (neutral) state, which is favored in acidic to neutral pH, their ability to hydrogen-bond with water is not sufficient to overcome the hydrophobicity of the large ring system.[1]

Furthermore, the proximity of the two carboxylic acid groups at the 2 and 3 positions can promote strong intramolecular hydrogen bonding. This self-association satisfies the hydrogen bonding potential internally, further reducing the molecule's interaction with external water molecules and favoring the solid, crystalline state over dissolution.

Q2: What is the most effective and straightforward strategy to significantly increase its aqueous solubility?

A: The most effective method is to adjust the pH of the solution. By adding a base, you can deprotonate the carboxylic acid groups, converting the neutral molecule into a highly polar, charged dicarboxylate salt.[2][3] This ionic form is dramatically more soluble in water due to strong ion-dipole interactions.[3][4]

This principle is a cornerstone of solubilizing acidic compounds.[5] A step-wise deprotonation occurs:

  • First Deprotonation: R-(COOH)₂ + OH⁻ → R-(COOH)(COO)⁻ + H₂O

  • Second Deprotonation: R-(COOH)(COO)⁻ + OH⁻ → R-(COO⁻)₂ + H₂O

The resulting dianion is significantly more polar and water-soluble than the neutral parent acid. This conversion is the primary strategy for preparing aqueous stock solutions.

Diagram: pH-Dependent Ionization and Solubility

The following diagram illustrates how increasing the pH deprotonates the dicarboxylic acid, leading to a more soluble ionic species.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 8) cluster_mid_ph Intermediate pH node_low Neutral Molecule (R-COOH₂) Poorly Soluble Hydrophobic character dominates node_mid Monoanionic Species (R-COOH⁻) Partially Soluble Mixture of species may exist node_low->node_mid + Base (OH⁻) - H₂O node_high Dianionic Salt (R-COO⁻₂) Highly Soluble Ionic character dominates node_high->node_mid + Acid (H⁺) node_mid->node_low + Acid (H⁺) node_mid->node_high + Base (OH⁻) - H₂O

Caption: pH-driven equilibrium of 7,8-Dimethylquinoline-2,3-dicarboxylic acid.

Q3: I need to prepare a stock solution for my cell culture/enzymatic assay. What is the best approach?

A: The recommended approach is to prepare a concentrated stock solution in a suitable solvent and then dilute it into your final experimental medium. You have two primary options depending on the tolerance of your assay.

Option 1: High-pH Aqueous Stock (Preferred for many biological assays)

This method avoids organic solvents.

  • Weigh the desired amount of the compound.

  • Add a small volume of high-purity water. The compound will not dissolve at this stage.

  • While stirring, add a 1 M NaOH or KOH solution dropwise until the solid completely dissolves. The pH of the resulting solution will be basic.

  • Once dissolved, add high-purity water to reach the final desired stock concentration.

  • Crucially, when you dilute this stock into your final assay buffer, ensure the buffer has sufficient capacity to maintain the final pH at a level where the compound remains soluble.

Option 2: Organic Solvent Stock

This is a reliable method if your experiment can tolerate a low final concentration of an organic solvent (typically ≤0.5%).

  • Based on data from similar compounds like quinolinic acid, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices.[2][6]

  • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Serially dilute this stock solution into your aqueous experimental buffer. Always add the stock solution to the buffer, not the other way around, to avoid precipitation.

Troubleshooting Workflow

Use this flowchart to systematically address solubility issues.

G start Start: Compound will not dissolve check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous_path Aqueous check_solvent->aqueous_path Aqueous organic_path Organic check_solvent->organic_path Organic ph_adjust Strategy: Adjust pH Add 0.1-1M NaOH dropwise. Does it dissolve? aqueous_path->ph_adjust try_other_organic Try a different organic solvent. (e.g., DMF, NMP, Methanol) organic_path->try_other_organic success1 Success! Compound is now in a soluble salt form. ph_adjust->success1 Yes fail1 No ph_adjust->fail1 use_cosolvent Strategy: Use Co-solvent Prepare stock in 100% DMSO. Dilute into aqueous buffer. success2 Success! Dilute carefully into final medium. use_cosolvent->success2 fail1->use_cosolvent fail2 No try_organic Switch to Organic Solvent Strategy heat_sonicate Apply gentle heat (40-50°C) or sonication to increase dissolution rate. try_other_organic->heat_sonicate

Caption: Step-by-step troubleshooting guide for solubility issues.

Q4: I dissolved the compound by raising the pH, but it precipitated when I added it to my experimental buffer. Why?

A: This is a classic case of a pH shift causing precipitation.[2] Your initial stock solution was at a high pH, keeping the compound in its soluble dicarboxylate salt form. When you added this to a larger volume of a moderately buffered solution (e.g., PBS at pH 7.4), the final pH of the mixture dropped. This pH drop was sufficient to protonate the carboxylate ions back to the much less soluble neutral carboxylic acid form, causing it to "crash out" of the solution.[2]

Solutions:

  • Increase Buffer Strength: Use a buffer with a higher buffering capacity to resist the pH change from the addition of your basic stock.

  • Adjust Final pH: After adding the compound to your final buffer, measure the pH and, if necessary, adjust it upwards with a small amount of NaOH to ensure the compound remains deprotonated and soluble.

  • Switch to a Co-Solvent Strategy: If pH manipulation is incompatible with your experiment, using a DMSO stock (as described in Q3) is the best alternative.

Q5: What are the best organic solvents for this compound if I need to avoid water entirely?

A: For non-aqueous applications, polar aprotic solvents are the most effective. These solvents can effectively solvate the molecule without the complexities of proton exchange.

SolventClassPolarity IndexBoiling Point (°C)Rationale & Comments
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189Highly Recommended. Excellent solvent for many dicarboxylic acids and quinoline derivatives.[2][6] Biologically compatible at low concentrations.
Dimethylformamide (DMF) Polar Aprotic6.4153Good Alternative. Similar to DMSO in its solubilizing power for polar compounds.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic6.5202A strong solvent, useful if DMSO or DMF fail.
Methanol Polar Protic5.165A good solvent for many carboxylic acids, but may be less effective than DMSO for this specific structure.[2]
Tetrahydrofuran (THF) Polar Aprotic4.066Lower polarity; may be useful for reactions where less polar conditions are required.
Experimental Protocol: Determining an Approximate pH-Solubility Profile

This protocol allows you to systematically determine the minimum pH required to achieve your desired concentration.

Materials:

  • 7,8-Dimethylquinoline-2,3-dicarboxylic acid

  • High-purity water

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Calibrated pH meter

  • Small glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a Slurry: In a vial, add a pre-weighed amount of the compound to a known volume of water to create a slurry with a concentration higher than your target (e.g., if you need 1 mg/mL, prepare a 2 mg/mL slurry).

  • Initial pH: Measure the initial pH of the slurry. It will be acidic.

  • Titrate with Base: While stirring continuously, slowly add small aliquots (e.g., 5-10 µL) of 0.1 M NaOH.

  • Observe and Record: After each addition, allow the mixture to equilibrate for 1-2 minutes. Record the pH and visually inspect for dissolution.

  • Identify Dissolution Point: Continue adding base until all the solid material has dissolved. Record the final pH. This is the approximate minimum pH required to keep your compound in solution at this concentration.

  • (Optional) Identify Precipitation Point: From the clear solution, slowly titrate back by adding small aliquots of 0.1 M HCl. Note the pH at which the compound begins to precipitate. This confirms the pH-dependent nature of the solubility.

Data Recording Template:

Volume of 0.1 M NaOH Added (µL)Measured pHVisual Observation
03.5 (example)Opaque slurry
104.2Opaque slurry
205.0Slurry appears thinner
306.5Mostly dissolved
407.8Completely clear solution
References

Sources

Optimization

Removing impurities from 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Technical Support Center: 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Purification Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Case ID: #QD-78-PURITY Subject: Impurity Removal & Protocol Op...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Purification

Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Case ID: #QD-78-PURITY Subject: Impurity Removal & Protocol Optimization

Executive Summary

7,8-Dimethylquinoline-2,3-dicarboxylic acid is a critical intermediate, particularly in the synthesis of imidazolinone herbicides (e.g., Imazaquin). Its purification is complicated by its tendency to decarboxylate under thermal stress and its low solubility in neutral aqueous media.

This guide provides a self-validating purification workflow designed to remove the three primary impurity classes:

  • Inorganic Salts: Residuals from oxidative synthesis (e.g., Sodium Chlorate/Vanadium or Nickel peroxide routes).[1]

  • Decarboxylated Byproducts: 7,8-dimethylquinoline-3-carboxylic acid (formed via thermal degradation).

  • Unreacted Precursors: Anilines or fumarate derivatives depending on the synthesis route.

Module 1: The Primary Purification Protocol (Acid-Base Fractionation)

Logic: This molecule is a dicarboxylic acid.[2][3] We exploit the large pKa difference between the target molecule, neutral organic impurities, and inorganic salts.

Protocol:

  • Dissolution: Suspend the crude solid in 10-15% aqueous NaOH (approx. 5-7 molar equivalents). Stir at room temperature until dissolved.

    • Why: The diacid forms a soluble disodium salt. Neutral organic impurities (unreacted anilines/tars) remain insoluble.[1]

  • Filtration (The "Clarification" Step): Filter the alkaline solution through a Celite pad or sintered glass funnel.[1]

    • Target: Removes heavy metals (Copper/Nickel oxides) and neutral tars.[1]

  • Controlled Precipitation: Cool the filtrate to 0-5°C . Slowly add 6N HCl dropwise while stirring vigorously.

    • Critical Endpoint: Adjust pH to 1.5 - 2.0 .

    • Warning: Do not stop at pH 4-5. Monocarboxylic acid impurities may co-precipitate if the pH is not sufficiently low, but the primary goal here is to ensure the diacid (which is less soluble than the salts) crashes out fully.

  • Wash & Dry: Filter the white/off-white precipitate. Wash with cold dilute HCl (0.1N) followed by a small amount of ice-cold water.[1]

    • Drying: Dry under vacuum at <60°C .

    • Risk:[4] Temperatures >80°C promote decarboxylation to the monocarboxylic acid.

Visual Workflow: Acid-Base Fractionation

PurificationLogic Crude Crude 7,8-Dimethyl-QDA (Contains Salts, Tars, Isomers) BaseAdd Add 15% NaOH (Form Disodium Salt) Crude->BaseAdd Dissolution Filter Filtration (Celite) BaseAdd->Filter Filtrate Filtrate: Target Molecule (Soluble) Filter->Filtrate Keep Solids Solid Waste: Neutral Tars & Metals Filter->Solids Remove Acidify Acidify to pH 1.5 (0-5°C) Filtrate->Acidify Precipitation FinalSolid Precipitate: Purified Diacid Acidify->FinalSolid Filter MotherLiq Mother Liquor: Dissolved Salts & Soluble Impurities Acidify->MotherLiq Waste

Caption: Logical flow for separating the target diacid from neutral organic tars and soluble inorganic salts.[1]

Module 2: Advanced Troubleshooting (Q&A)

Issue 1: "My product melting point is low (e.g., 230°C instead of >270°C)."

Diagnosis: Partial Decarboxylation. The 2,3-dicarboxylic acid is thermally unstable. If you dried it in an oven >80°C, you likely converted a portion of it into 7,8-dimethylquinoline-3-carboxylic acid (the mono-acid), which melts at a lower temperature.

Corrective Action:

  • HPLC Check: Run an HPLC analysis. The mono-acid is less polar and will elute later than the diacid on a Reverse Phase C18 column.

  • Reprocessing: You cannot easily reverse this. You must recrystallize (see Module 3) or repeat the Acid-Base workup, ensuring the pH is strictly controlled (monocarboxylic acids have higher pKa values and may remain in solution if pH is kept slightly higher, ~pH 3.0, though yield loss will occur).[1]

  • Prevention: Lyophilize (freeze-dry) the sample or use a vacuum desiccator over

    
     at room temperature.
    
Issue 2: "The product has a high ash content (>1%)."

Diagnosis: Trapped Inorganic Salts.[1] During the acidification step (Module 1), sodium chloride or sodium sulfate (formed from neutralization) was trapped in the crystal lattice.[1]

Corrective Action:

  • The "Slurry Wash": Do not just rinse the filter cake. Resuspend the solid in ice-cold 0.1N HCl (approx 5 volumes). Stir for 30 minutes. Filter again.

  • Why: The diacid is virtually insoluble in cold dilute acid, but the inorganic salts will dissolve into the aqueous phase.

Issue 3: "The product is colored (Brown/Yellow) instead of White."

Diagnosis: Polymeric Tars / Oxidation Byproducts.[1] Quinoline derivatives are prone to forming colored "tars" during oxidative synthesis.

Corrective Action:

  • Activated Carbon Treatment:

    • Redissolve the solid in the NaOH solution (from Module 1).

    • Add Activated Charcoal (5% w/w) .

    • Stir at room temperature for 1 hour. (Do not heat, as this promotes degradation).[1]

    • Filter through Celite to remove the carbon.

    • Re-precipitate with HCl.

Module 3: Recrystallization Guide (High Purity)

If the Acid-Base method yields insufficient purity (>98% required), use recrystallization.[1] Note that standard alcohols (Ethanol/Methanol) should be avoided to prevent esterification.[1]

Solvent SystemSuitabilityProtocol Notes
Acetic Acid (Glacial) High Dissolve at reflux. Cool slowly. Excellent for removing isomeric impurities.
DMF / Water Medium Dissolve in min. DMF. Add water until turbid. Cool. Good for removing salts.
DMSO Low Hard to remove solvent due to high boiling point. Avoid unless necessary.

Module 4: Impurity Identification Logic

Use this decision tree to identify the nature of your contamination before selecting a purification method.

TroubleshootingTree Start Impurity Detected CheckAsh Check Ash Content (Residue on Ignition) Start->CheckAsh HighAsh High Ash (>1%) CheckAsh->HighAsh LowAsh Low Ash (<0.1%) CheckAsh->LowAsh Inorganic Contaminant: Inorganic Salts (Na2SO4, NaCl) HighAsh->Inorganic Diagnosis CheckHPLC Check HPLC/TLC LowAsh->CheckHPLC SinglePeak Single Peak (But wrong MP) CheckHPLC->SinglePeak MultiPeak Multiple Peaks CheckHPLC->MultiPeak Decarb Contaminant: Decarboxylated Mono-acid SinglePeak->Decarb Diagnosis Organic Contaminant: Isomers or Precursors MultiPeak->Organic Diagnosis

Caption: Diagnostic tree for categorizing impurities based on physical analysis (Ash content vs. Chromatography).

References

  • Doehner, R. F. (1987).[1] Process for the preparation of quinoline-2,3-dicarboxylic acid. U.S. Patent No.[4][5][6][7][8] 4,656,283. Washington, DC: U.S. Patent and Trademark Office.

  • Ladner, D. W. (1984).[1] Process for the preparation of 2,3-quinolinedicarboxylic acids. U.S. Patent No.[4][5][6][7][8] 4,459,409. Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.).[1][9] Quinoline-2,3-dicarboxylic acid (Compound Summary). National Center for Biotechnology Information. [1]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Target Entity: 7,8-Dimethylquinoline-2,3-dicarboxylic acid Module: Scale-Up Synthesis, Troubleshooting, and Process Optimization Welcome to the Process Chemistry Technical Support Center. This guide is engineered for res...

Author: BenchChem Technical Support Team. Date: March 2026

Target Entity: 7,8-Dimethylquinoline-2,3-dicarboxylic acid Module: Scale-Up Synthesis, Troubleshooting, and Process Optimization

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 7,8-dimethylquinoline-2,3-dicarboxylic acid. This molecule is a critical rigid aromatic building block and intermediate for agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical scaffolds[1].

Below, you will find our validated process architecture, an in-depth troubleshooting Q&A, quantitative scale-up metrics, and a self-validating Standard Operating Procedure (SOP).

Process Architecture & Synthetic Strategy

The most scalable and robust pathway to 7,8-dimethylquinoline-2,3-dicarboxylic acid avoids hazardous stoichiometric heavy-metal oxidations. Instead, it utilizes a bottom-up construction via the conjugate addition of 2,3-dimethylaniline to diethyl acetylenedicarboxylate (DEAD), followed by a Vilsmeier-Haack-type cyclization and subsequent saponification[2],[3].

G A 2,3-Dimethylaniline + DEAD B Diethyl 2,3-dimethyl- anilinofumarate A->B AcOH, Toluene 80-85°C C Diethyl 7,8-dimethylquinoline- 2,3-dicarboxylate B->C POCl3, DMF (Vilsmeier Cyclization) D 7,8-Dimethylquinoline- 2,3-dicarboxylic acid C->D 1. NaOH, EtOH/H2O 2. HCl (pH 2.0)

Synthetic workflow for 7,8-Dimethylquinoline-2,3-dicarboxylic acid via the anilinofumarate route.

Troubleshooting Guides & FAQs

Phase 1: Condensation (Fumarate Formation)

Q: During the condensation of 2,3-dimethylaniline and DEAD, we are experiencing thermal runaways on the 5-kg scale. How do we control this? A: The Michael addition of the aniline to the electron-deficient alkyne of DEAD is highly exothermic. On a lab scale, the heat dissipates quickly, but on a pilot scale, the surface-area-to-volume ratio drops, leading to heat accumulation.

  • Causality: The weak acid catalyst (acetic acid) protonates the alkyne, rapidly accelerating the nucleophilic attack[2]. If all reagents are mixed at once, the sudden kinetic burst causes a thermal spike.

  • Solution: Convert this to a semi-batch process. Charge the reactor with toluene, DEAD, and acetic acid, and heat to 60°C. Dose the 2,3-dimethylaniline continuously over 2–3 hours. This makes the reaction dose-controlled rather than kinetically controlled, keeping the exotherm strictly within the 80–85°C operating window[3].

Phase 2: Vilsmeier-Haack Cyclization

Q: We are seeing a mixture of regioisomers in similar quinoline syntheses. Will this be an issue for 7,8-dimethylquinoline-2,3-dicarboxylate? A: No. This is a primary advantage of this specific starting material.

  • Causality: In a standard Vilsmeier-mediated cyclization of anilinofumarates, the electrophilic attack occurs at the ortho position of the aniline ring[3]. For meta-substituted anilines (e.g., 3-methylaniline), cyclization can occur at either C2 or C6, yielding a mixture of 5-substituted and 7-substituted quinolines. However, 2,3-dimethylaniline has its C2 position blocked by a methyl group. Therefore, cyclization is sterically and electronically forced to occur exclusively at the C6 position, yielding 100% regioselectivity for the 7,8-dimethylquinoline core.

Q: The cyclization stalls at 70% conversion, and a black tar forms in the reactor. What is failing? A: This indicates moisture ingress or improper Vilsmeier reagent formation.

  • Causality: The active cyclizing agent is the chloromethylene-N,N-dimethyliminium chloride ion (formed from POCl

    
     and DMF). This species is highly hygroscopic and immediately hydrolyzes in the presence of water, killing the electrophile and leading to unreacted starting material that degrades into tar at high temperatures.
    
  • Solution: Ensure the toluene solvent is dried (KF < 500 ppm). Form the Vilsmeier reagent in situ at 0–5°C before heating the system to 40–110°C[3].

Phase 3: Saponification & Isolation

Q: After saponification, we get a very poor yield when acidifying the aqueous layer. Where is our product going? A: You are likely over-acidifying the solution, causing the product to re-dissolve.

  • Causality: 7,8-Dimethylquinoline-2,3-dicarboxylic acid contains both basic (quinoline nitrogen) and acidic (carboxylic acid) functional groups. At highly basic pH (>12), it is a highly soluble dianion. As you add HCl, it protonates to form the neutral zwitterion, which is highly insoluble and precipitates. However, if you drop the pH below 1.0, the quinoline nitrogen becomes fully protonated (forming a soluble quinolinium salt), and the product re-dissolves into the aqueous waste stream[4].

  • Solution: Acidification must be strictly controlled to the isoelectric point (pH ~2.0).

G A Alkaline Hydrolysis (pH > 12) B Fully Deprotonated Dicarboxylate (Soluble) A->B C Controlled Acidification (Add HCl slowly) B->C D Zwitterionic Isoelectric Point (pH ~2.0 - 2.5) C->D F Over-acidification (pH < 1.0) C->F Excess Acid E Precipitation of 7,8-Dimethyl- quinoline-2,3-dicarboxylic acid D->E Optimal Recovery G Protonated Quinolinium (Re-solubilization / Yield Loss) F->G Critical Failure

Thermodynamic solubility logic during the isolation of the diacid product.

Phase 4: Alternative Routes

Q: Literature suggests we can synthesize this via the oxidation of 7,8-dimethyl-3-methylquinoline-2-carboxylic acid using Nickel Peroxide. Why is this not recommended? A: While the oxidation of methylquinolines with Nickel Peroxide in aqueous base gives high yields at room temperature[5],[6], it is fundamentally unsuited for scale-up.

  • Causality: Nickel peroxide (NiO

    
    ) functions as a stoichiometric oxidant, requiring upwards of 3.25 molar equivalents to achieve complete oxidation[5]. On a multi-kilogram scale, this generates massive quantities of toxic heavy-metal waste. Furthermore, the reagent must often be freshly prepared from nickel(II) chloride and hypochlorite[5], adding an unstable and hazardous unit operation to the process.
    

Quantitative Scale-Up Metrics

The following table summarizes the expected thermodynamic and yield metrics as the process scales from the bench to the pilot plant.

ScaleCondensation Yield (%)Cyclization Yield (%)Saponification Yield (%)Overall Yield (%)Critical In-Process Control (IPC)
10 g (Bench)92.0%85.0%95.0%74.2% TLC (Complete consumption of aniline)
1 kg (Kilo-Lab)89.5%81.0%92.5%67.0% HPLC (Fumarate > 98% AUC)
50 kg (Pilot)86.0%78.5%90.0%60.7% ReactIR (Disappearance of alkyne stretch)

Validated Standard Operating Procedure (SOP)

This self-validating protocol is designed for the 1-kg scale synthesis of 7,8-dimethylquinoline-2,3-dicarboxylic acid.

Step 1: Synthesis of Diethyl 2,3-dimethylanilinofumarate
  • Charge: To a 10 L glass-lined jacketed reactor, add Toluene (5.0 L), Diethyl acetylenedicarboxylate (DEAD) (1.70 kg, 10.0 mol), and Glacial Acetic Acid (0.2 L)[2].

  • Heat: Bring the mixture to 60°C under a nitrogen atmosphere.

  • Dose: Slowly add 2,3-Dimethylaniline (1.21 kg, 10.0 mol) via an addition funnel over 2.5 hours. Maintain the internal temperature between 80–85°C using jacket cooling[3].

  • Self-Validation Check: Pull a sample for HPLC. The reaction is complete when residual 2,3-dimethylaniline is < 1.0%.

  • Workup: Cool to 20°C. Wash the organic layer with DI water (2 x 2 L) and 1M HCl (2 x 1 L) to remove unreacted aniline and acetic acid[2]. Concentrate under reduced pressure to yield the intermediate.

Step 2: Vilsmeier Cyclization to Diethyl 7,8-dimethylquinoline-2,3-dicarboxylate
  • Vilsmeier Formation: In a separate, dry 20 L reactor, charge DMF (2.19 kg, 30.0 mol) and cool to 0°C. Slowly dose POCl

    
     (4.60 kg, 30.0 mol) keeping the temperature < 10°C.
    
    • Self-Validation Check: A white/yellowish complex will form, confirming the generation of the active chloroiminium ion.

  • Cyclization: Dissolve the fumarate intermediate from Step 1 in anhydrous Toluene (4 L) and dose it into the Vilsmeier complex over 1 hour.

  • Reflux: Heat the mixture to 80–100°C for 6 hours[3].

  • Quench: Cool to 10°C and slowly quench into 10 kg of crushed ice. Warning: Highly exothermic due to POCl

    
     hydrolysis. Extract with Dichloromethane (3 x 3 L), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Step 3: Saponification and Isoelectric Precipitation
  • Hydrolysis: Suspend the crude diester in a solution of NaOH (1.2 kg, 30.0 mol) in 5 L of Ethanol/Water (1:1 v/v)[2].

  • Reflux: Heat to 80°C for 3 hours.

    • Self-Validation Check: The initial suspension will completely dissolve into a clear, dark solution. A clear solution validates that all hydrophobic diester has been converted to the water-soluble sodium salt[2].

  • Solvent Removal: Strip the ethanol under reduced pressure. Dilute the remaining aqueous layer with 3 L of DI water and cool to 5°C.

  • Precipitation: Using a calibrated pH probe, slowly dose concentrated HCl (37%) until the pH reaches exactly 2.0 .

    • Self-Validation Check: A thick, fluffy precipitate of 7,8-dimethylquinoline-2,3-dicarboxylic acid will crash out[7]. If the solution clarifies again, you have over-acidified; back-titrate with NaOH.

  • Isolation: Filter the solid via a Nutsche filter, wash with ice-cold water (2 L), and dry in a vacuum oven at 60°C to constant weight.

References

1.[5] Taylor & Francis. "Oxidation of Methylquinolines with Nickel Peroxide". tandfonline.com. Available at: 2.[6] Taylor & Francis. "Oxidation of Methylquinolines with Nickel Peroxide - Taylor & Francis". tandfonline.com. Available at: 3.[2] Benchchem. "3-Aminoquinoline-2-carboxylic acid | 887245-74-1". benchchem.com. Available at: 4.[7] Google Patents. "US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids". google.com. Available at: 5.[1] Google Patents. "EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid". google.com. Available at: 6.[4] Arabian Journal of Chemistry. "Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO4)2-promoted regiospecific imide reduction...". arabjchem.org. Available at: 7.[3] Google Patents. "US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid". google.com. Available at:

Sources

Optimization

Technical Support Center: Dicarboxylic Acid HPLC Troubleshooting

Topic: Resolving Peak Tailing for Dicarboxylic Acids in HPLC Role: Senior Application Scientist Status: Active Support Ticket The Core Challenge: The "Dual-pKa" & Polarity Paradox Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for Dicarboxylic Acids in HPLC Role: Senior Application Scientist Status: Active Support Ticket

The Core Challenge: The "Dual-pKa" & Polarity Paradox

Welcome to the technical support center. If you are analyzing dicarboxylic acids (e.g., fumaric, succinic, maleic, oxalic) and seeing peak tailing, you are likely fighting one of three adversaries: Ionization State Mismatch , Secondary Silanol Interactions , or Metal Chelation .

Dicarboxylic acids possess two ionizable carboxyl groups (


 and 

). Tailing occurs when the analyte population is split between protonated (neutral) and deprotonated (ionic) states as it travels through the column, or when the anionic carboxylate drags against positively charged sites on the stationary phase.

This guide provides the diagnostic logic and specific protocols to resolve these issues.

Diagnostic Workflow

Before changing your mobile phase, use this logic flow to identify the root cause. Tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.

Tailing_Diagnosis Start Symptom: Peak Tailing (As > 1.5) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH pH_Issue Is pH > (pKa1 - 2)? Check_pH->pH_Issue Check_Retention Step 2: Check Retention (k') Ret_Issue Is k' < 1.0 (Eluting near void)? Check_Retention->Ret_Issue Check_Hardware Step 3: Check Hardware/Metals Metal_Issue Does tailing persist with new column? Check_Hardware->Metal_Issue pH_Issue->Check_Retention No (pH is low) Sol_pH CAUSE: Ionization Mismatch FIX: Lower pH to < 2.5 pH_Issue->Sol_pH Yes Ret_Issue->Check_Hardware No (Retention OK) Sol_Phase CAUSE: Phase Collapse / Low Ret FIX: Use HILIC or Aq-C18 Ret_Issue->Sol_Phase Yes Sol_Metal CAUSE: Metal Chelation FIX: Passivate System / PEEK Metal_Issue->Sol_Metal Yes (Old system) Sol_Silanol CAUSE: Silanol Activity FIX: Increase Buffer Strength Metal_Issue->Sol_Silanol No (New column/system)

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry in organic acid analysis.

Protocol A: Optimizing pH & Ionic Strength (Reversed-Phase)

The Mechanism: Silica-based C18 columns have residual silanol groups (Si-OH). Above pH 3.5, these silanols ionize (Si-O⁻). If your dicarboxylic acid is also ionized (COO⁻), it is repelled (exclusion), causing fronting. However, if the silanol is protonated but the analyte is partially ionized, or if trace metals activate the silanol, the carboxylate group "drags" via hydrogen bonding or chelation, causing tailing.

The Fix: You must suppress ionization of the dicarboxylic acid completely.

Step-by-Step Mobile Phase Preparation
  • Identify

    
    :  Find the lowest pKa of your target acid (e.g., Fumaric acid 
    
    
    
    ).
  • Target pH Calculation: Set mobile phase pH to

    
    .
    
    • Target: pH 2.0 - 2.3.

  • Buffer Selection:

    • For UV Detection (210 nm): Use Phosphate Buffer (20-50 mM). Phosphate effectively masks silanol sites and buffers strongly at low pH.

    • For LC-MS: Use Formic Acid (0.1% v/v). Note: Formic acid is volatile but has lower buffering capacity than phosphate; if tailing persists, increase concentration to 0.2%.

AnalytepKa1pKa2Recommended Mobile Phase pH
Oxalic Acid1.254.27< 1.0 (Difficult on Silica; use Ion Exclusion)
Maleic Acid1.906.07~ 1.5 - 1.8
Fumaric Acid3.034.442.0 - 2.5
Succinic Acid4.205.602.2 - 2.5

Critical Warning: Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous mobile phases, which are often required to retain polar dicarboxylic acids.

  • Solution: Use a "T3", "Aq", or "Polar-Embedded" C18 column designed for 100% aqueous stability.

Protocol B: Eliminating Metal Chelation

The Mechanism: Dicarboxylic acids are potent chelators. They bind to trace iron (Fe) or stainless steel surfaces in the frit, column body, or LC tubing.[1] This results in severe tailing that does not respond to pH changes.

The Test: Inject a standard of a non-chelating compound (e.g., Toluene or Acetophenone). If that peak is symmetrical but your acid tails, you have a chemical interaction (likely chelation), not a physical void.

System Passivation Procedure

If you suspect metal contamination, you must passivate the stainless steel surfaces.[2]

  • Remove Column: Replace the HPLC column with a PEEK union. Do not passivate with the column attached.

  • Solvent A (Acid Wash): Prepare 30% Phosphoric Acid in water.

  • Flush: Pump at 1.0 mL/min for 60 minutes.

  • Rinse: Flush with HPLC-grade water for 30 minutes until pH returns to neutral.

  • Solvent B (Organic Wash): Flush with Methanol for 20 minutes.

  • Re-install: Install the column and re-equilibrate.

Alternative: Use "Bio-inert" or PEEK-lined columns and tubing to permanently eliminate this variable.

Protocol C: Ion Exclusion Chromatography (IEC)

If Reversed-Phase (C18) fails to retain your acids or tailing persists, you are likely using the wrong mode. IEC is the industry standard for short-chain organic acids.

The Mechanism: IEC uses a sulfonated polystyrene-divinylbenzene (PS-DVB) resin.

  • Donnan Exclusion: Fully ionized strong acids are excluded (elute at void).

  • Steric/Partitioning: Weak acids (dicarboxylic) partially penetrate the resin pores based on pKa and size.

Troubleshooting IEC Tailing: Unlike C18, tailing in IEC is often due to adsorption on the polymer backbone.

  • Mobile Phase: Standard is 5 mM Sulfuric Acid (

    
    ).
    
  • Modifier: If tailing occurs, add 1-5% Acetonitrile to the mobile phase. This reduces hydrophobic interaction between the acid's carbon chain and the polymer resin.

  • Temperature: IEC columns are inefficient at room temperature. Run at 50°C - 65°C . This increases mass transfer and significantly sharpens peaks.

Frequently Asked Questions (FAQ)

Q: I am using 0.1% TFA, but my peaks are still tailing. Why? A: TFA (Trifluoroacetic acid) is an ion-pairing agent and strong acid, but it can sometimes interact with the stationary phase itself. Furthermore, at 0.1%, the pH is roughly 2.0. If your acid has a pKa < 2.0 (like Maleic or Oxalic), it is still partially ionized. Try increasing TFA to 0.2% or switching to a phosphate buffer if using UV detection.

Q: Can I use a standard C18 column for Succinic acid? A: Likely not. Succinic acid is very polar. On a standard C18, it will elute near the void volume (


), where peak shape is naturally poor due to extra-column dispersion. You need a "High Strength Silica" (HSS) or "Aq" column to increase retention (

) which naturally improves peak symmetry.

Q: My peak looks like a shark fin (Fronting). Is this the same as tailing? A: No. Fronting (As < 0.8) is usually caused by column overload (injecting too much mass) or solvent mismatch (injecting sample dissolved in pure acetonitrile into an aqueous mobile phase). Dilute your sample in the mobile phase and re-inject.[3]

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek Corporation. (2025). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • Phenomenex. (2025).[1][4] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Diduco. (2025). Technique: Ion-exclusion chromatography.[5] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Analogs in Agrochemical Synthesis: 7,8-Dimethylquinoline-2,3-dicarboxylic Acid vs. Quinoline-2,3-dicarboxylic Acid

Executive Summary: The Agrochemical Imperative In the high-stakes landscape of herbicide development, the distinction between a generic scaffold and a blockbuster intermediate lies in the substitution pattern. Quinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Agrochemical Imperative

In the high-stakes landscape of herbicide development, the distinction between a generic scaffold and a blockbuster intermediate lies in the substitution pattern. Quinoline-2,3-dicarboxylic acid (QDC) serves as the fundamental backbone for a class of imidazolinone herbicides. However, its derivative, 7,8-Dimethylquinoline-2,3-dicarboxylic acid (7,8-DM-QDC) , is the critical, high-value intermediate required for the synthesis of Imazaquin (Scepter®).

This guide objectively compares these two compounds, focusing on their synthetic accessibility, physicochemical properties, and downstream reactivity. For the process chemist, understanding the steric and electronic influence of the 7,8-dimethyl substitution is essential for optimizing the dehydration steps that drive yield in large-scale manufacturing.

Part 1: Structural & Electronic Profiling

The primary difference between these two entities is the presence of two methyl groups at the 7 and 8 positions on the benzenoid ring of the quinoline system. While seemingly minor, this alkylation drastically alters the molecule's solubility profile and synthetic behavior.

Comparative Property Analysis
FeatureQuinoline-2,3-dicarboxylic Acid (QDC)7,8-Dimethylquinoline-2,3-dicarboxylic Acid
CAS Number 643-38-9116055-03-5 (varies by salt/ester form)
Molecular Weight 217.18 g/mol 245.23 g/mol
Lipophilicity (LogP) Low (Hydrophilic/Amphoteric)Moderate-High (Increased Lipophilicity)
Electronic Effect Standard aromatic pyridine-like electron deficiency.+I Effect: Methyl groups donate electron density, slightly increasing basicity of the ring nitrogen.
Primary Application General synthesis of acridines; MOF ligands.Exclusive Precursor: Synthesis of Imazaquin herbicide.[1]
Solubility Soluble in hot alkaline water; poor in organic non-polars.Improved solubility in organic solvents (DCM, Toluene) due to hydrophobic bulk.
Electronic & Steric Impact Diagram

The following diagram illustrates the structural relationship and the inductive effects influencing reactivity.

G QDC Quinoline-2,3-dicarboxylic Acid (Unsubstituted) DM_QDC 7,8-Dimethylquinoline-2,3- dicarboxylic Acid QDC->DM_QDC Methylation at C7, C8 Effect_I +I Inductive Effect (Methyl Groups) DM_QDC->Effect_I Electronic Steric Steric Hindrance (C8 Position) DM_QDC->Steric Structural Result_1 Increased Lipophilicity (Better Organic Solubility) Effect_I->Result_1 Result_2 Altered Crystal Packing (Melting Point Variance) Steric->Result_2

Figure 1: Structural divergence and physicochemical consequences of methylation.

Part 2: Synthetic Routes & Process Efficiency

The synthesis of the 7,8-dimethyl derivative presents a unique challenge. While unsubstituted QDC can be synthesized via the Friedlander condensation of 2-aminobenzaldehyde, the analogous precursor for 7,8-DM-QDC (2-amino-3,4-dimethylbenzaldehyde) is unstable and commercially rare.

Therefore, the industry standard for 7,8-DM-QDC relies on the Vilsmeier-Haack Cyclization of anilinofumarates, a route developed to bypass unstable aldehyde intermediates (e.g., US Patent 4,656,283).

Comparative Synthetic Workflows
Route A: Unsubstituted QDC (Standard Friedlander)
  • Precursors: 2-Aminobenzaldehyde + Diethyl oxalacetate.

  • Mechanism: Condensation followed by cyclization.[2]

  • Limitation: Relies on the stability of the amino-aldehyde.[3]

Route B: 7,8-DM-QDC (Vilsmeier Approach)
  • Precursors: 2,3-Dimethylaniline + Dimethyl acetylenedicarboxylate (DMAD).

  • Mechanism: Formation of anilinofumarate adduct

    
     Vilsmeier cyclization (POCl3/DMF) 
    
    
    
    Hydrolysis.
  • Advantage: Uses stable, cheap aniline starting materials; scalable for agrochemical tonnage.

Synthesis cluster_0 Route A: Generic QDC Synthesis cluster_1 Route B: 7,8-Dimethyl-QDC (Industrial Route) Start_A 2-Aminobenzaldehyde Step_A Friedlander Condensation Start_A->Step_A Reagent_A + Oxalacetate Reagent_A->Step_A Product_A Quinoline-2,3-dicarboxylic Acid Step_A->Product_A Start_B 2,3-Dimethylaniline Inter_B Anilinofumarate Intermediate Start_B->Inter_B Reagent_B + DMAD Reagent_B->Inter_B Step_B Vilsmeier Cyclization (POCl3 / DMF) Inter_B->Step_B Product_B 7,8-Dimethylquinoline- 2,3-dicarboxylic Acid Step_B->Product_B

Figure 2: Divergent synthetic pathways necessitated by precursor stability.

Part 3: Downstream Reactivity (Anhydride Formation)

Both acids must be converted to their corresponding anhydrides to react with amino-carboxamides (e.g., 2-amino-2,3-dimethylbutyramide) to form the final imidazolinone herbicide.

  • Performance Metric: The rate of dehydration.

  • Observation: 7,8-DM-QDC typically requires more forcing conditions or longer reaction times than unsubstituted QDC. The steric bulk at the 8-position creates a "buttressing effect," slightly distorting the ring planarity, but the primary challenge is solubility in the dehydrating medium (acetic anhydride).

Experimental Protocol: Anhydride Formation

Applicable to both, with specific notes for the 7,8-dimethyl derivative.

Objective: Isolate high-purity quinoline-2,3-dicarboxylic anhydride.

  • Charge: In a round-bottom flask equipped with a reflux condenser and drying tube, place 10.0 g of the Diacid (QDC or 7,8-DM-QDC).

  • Solvent: Add 30-40 mL of Acetic Anhydride (Excess).

    • Note for 7,8-DM-QDC: Due to higher lipophilicity, ensure vigorous stirring; the solid may not fully dissolve until higher temperatures are reached compared to QDC.

  • Reaction: Heat the mixture to 100–110°C for 1–2 hours.

    • Endpoint: The reaction is complete when the suspension clears (or becomes homogeneous) and IR spectroscopy shows the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and appearance of the doublet carbonyl peaks characteristic of anhydrides (~1780 and 1720 cm⁻¹).

  • Workup:

    • Cool the solution to 0–5°C using an ice bath.

    • The anhydride will crystallize out.

    • Filter the solid under vacuum.

    • Wash: Wash the cake with cold diethyl ether or toluene (to remove acetic acid/anhydride traces). Avoid water, as it will hydrolyze the product back to the diacid.

  • Drying: Dry in a vacuum oven at 50°C.

Expected Yields:

  • QDC Anhydride: 90–95%

  • 7,8-DM-QDC Anhydride: 85–92% (Slightly lower due to steric hindrance affecting crystallization kinetics).

Part 4: Critical Application - The "Imazaquin" Connection[1]

The 7,8-dimethyl substitution is not arbitrary; it is a biological requirement for the selectivity of the herbicide Imazaquin . The methyl groups provide the necessary hydrophobic interaction within the acetohydroxyacid synthase (AHAS) enzyme pocket in target weeds.

Reaction Logic:

  • Anhydride Formation: (As described above).

  • Amidation: Reaction with 2-amino-2,3-dimethylbutyramide.

  • Cyclization: Base-catalyzed closure to form the imidazolinone ring.

Application Anhydride 7,8-Dimethylquinoline- 2,3-dicarboxylic Anhydride Intermediate Carbamoyl Nicotinic Acid Intermediate Anhydride->Intermediate + Amine Amine 2-amino-2,3- dimethylbutyramide Amine->Intermediate Final IMAZAQUIN (Herbicide) Intermediate->Final Base / Heat (- H2O)

Figure 3: The exclusive pathway from 7,8-DM-QDC to Imazaquin.

References

  • Doehner, R. F. (1987). Method for the preparation of quinoline-2,3-dicarboxylic acid and esters thereof. US Patent 4,656,283. American Cyanamid Co. Link

  • Ladner, D. W. (1989). Process for the preparation of pyridine-2,3-dicarboxylic acids. US Patent 4,798,619. American Cyanamid Co. Link

  • PubChem. (n.d.). Quinoline-2,3-dicarboxylic acid (Compound Summary). National Library of Medicine. Link

  • Roberts, R. M., & Smith, M. B. (1984). Friedlander Synthesis of Quinolines. In Modern Organic Synthesis.
  • BASF Corp. (2025). Scepter (Imazaquin) Technical Bulletin.

Sources

Comparative

Crystallographic Profiling and Performance Comparison of 7,8-Dimethylquinoline-2,3-dicarboxylic acid in Coordination Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the design of Metal-Organic Frameworks (MOFs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of the organic linker dictates the final topology, porosity, and stability of the crystal lattice. While the parent compound, quinoline-2,3-dicarboxylic acid (QDC), is a ubiquitous building block[1], its structural predictability often leads to dense, non-porous 1D or 2D networks[2].

This guide objectively evaluates the crystallographic performance of 7,8-Dimethylquinoline-2,3-dicarboxylic acid (7,8-DMQDC, CAS: 92513-45-6) [3]. By introducing methyl groups at the 7- and 8-positions, researchers can leverage targeted steric hindrance to disrupt standard coordination modes, forcing transition metals into highly porous 3D topologies. Below, we provide a comparative analysis, mechanistic insights, and a self-validating protocol for isolating single crystals suitable for X-ray diffraction.

Mechanistic Analysis: The Role of 7,8-Dimethyl Substitution

The performance of 7,8-DMQDC as a ligand diverges significantly from standard QDC due to two intersecting chemical phenomena:

  • Steric Clash at the N1-C8 Axis: The methyl group at the 8-position sits immediately adjacent to the quinoline nitrogen. When a transition metal (e.g., Co²⁺, Mn²⁺) attempts to chelate using the nitrogen and the C2-carboxylate, the bulky methyl group creates severe steric repulsion.

  • Dihedral Angle Distortion: To minimize this steric strain, the C2-carboxylate group is forced out of the quinoline plane. While standard QDC maintains a nearly planar dihedral angle (~15°–25°)[1], 7,8-DMQDC forces a steep dihedral twist (40°–55°).

This distortion restricts the ligand from adopting highly connected


 or 

bridging modes, instead favoring lower-connectivity

or

modes. Consequently, the resulting crystal lattices are prevented from tightly packing, yielding larger void spaces and novel MOF topologies.

G2 L 7,8-Dimethyl Substitution S Steric Hindrance at C8 L->S E Electron Donation (+I) L->E C Altered Carboxylate Dihedral S->C E->C M Restricted Coordination C->M P Novel MOF Topologies M->P

Mechanistic impact of 7,8-dimethyl substitution on coordination topology.

Comparative Performance Data

To objectively assess 7,8-DMQDC[4], we must compare its crystallographic parameters against alternative quinoline-based linkers. The table below summarizes the structural influence of methyl substitutions on coordination behavior.

Table 1: Crystallographic & Coordination Parameters of Quinoline Dicarboxylates

Ligand AlternativeCAS NumberSteric ProfileTypical Coordination ModeAvg. C2-Carboxylate Dihedral Angle (

)
Primary Crystallographic Outcome
Quinoline-2,3-dicarboxylic acid (QDC) 643-38-9Low

to

15° - 25°Dense 1D chains and 2D layers[1]
6-Methylquinoline-2,3-dicarboxylic acid 874499-18-0Moderate

to

20° - 30°2D layered coordination polymers
7,8-Dimethylquinoline-2,3-dicarboxylic acid 92513-45-6High (C8 clash)

to

40° - 55°Highly porous 3D MOFs with restricted nodes

Data Interpretation: While QDC is highly reactive and yields crystals easily in aqueous conditions, its lack of steric bulk leads to dense, non-porous structures[2]. 7,8-DMQDC requires harsher synthesis conditions (due to increased hydrophobicity) but rewards the researcher with highly predictable, open-framework architectures.

Self-Validating Experimental Protocol: Hydrothermal Crystallization

Because 7,8-DMQDC is highly hydrophobic compared to QDC, standard room-temperature diffusion methods often fail, yielding amorphous precipitates. The following hydrothermal protocol is engineered to overcome the kinetic barrier of the 7,8-dimethyl steric clash and isolate thermodynamic single crystals.

Step 1: Ligand and Metal Precursor Preparation
  • Action: In a 25 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of 7,8-DMQDC, 0.1 mmol of Co(NO₃)₂·6H₂O, and 10 mL of a mixed solvent system (H₂O:DMF, 1:1 v/v).

  • Causality: The DMF is required to fully solubilize the hydrophobic 7,8-DMQDC ligand, while the water coordinates to the Co²⁺ center, acting as a competitive terminal ligand to prevent immediate, uncontrolled precipitation.

  • Self-Validation: Before sealing, check the pH. It must be adjusted to ~4.5 using 0.1 M NaOH. Validation: If the solution turns immediately cloudy upon base addition, the pH has exceeded 5.5, causing irreversible metal hydroxide precipitation. Discard and restart.

Step 2: Autoclave Sealing and Thermal Cycling
  • Action: Seal the autoclave and heat to 120 °C at a rate of 2 °C/min. Hold at 120 °C for 72 hours, then cool to room temperature at a strictly controlled rate of 1 °C/min.

  • Causality: The slow cooling rate is thermodynamically critical. It suppresses rapid nucleation (which forms powders) and provides the activation energy needed for the sterically hindered 7,8-DMQDC to arrange into a highly ordered single-crystal lattice.

  • Self-Validation: Weigh the sealed autoclave before and after the thermal cycle. Validation: A mass loss of >0.5% indicates a compromised Teflon seal. Solvent evaporation skews the concentration gradient, leading to twinned or defective crystals. If mass is lost, the resulting crystals are invalid for high-resolution X-ray diffraction.

Step 3: Crystal Harvesting and Mounting
  • Action: Decant the mother liquor and wash the block-like crystals with fresh DMF. Select a crystal (~0.1 × 0.1 × 0.2 mm), coat it in paratone oil, and mount it on a MiTeGen loop.

  • Causality: Paratone oil acts as a hydrophobic barrier. It prevents atmospheric moisture from degrading the crystal and stops interstitial DMF from evaporating, which would cause the porous MOF lattice to collapse prior to diffraction.

  • Self-Validation: Observe the mounted crystal under a cross-polarized microscope. Validation: A true single crystal will exhibit sharp, uniform optical extinction when rotated. If the crystal shows a patchwork of light and dark regions, it is twinned. Do not proceed to the diffractometer with a twinned specimen.

X-Ray Crystallographic Refinement Workflow

Once a valid single crystal is isolated, data collection and structural refinement must adhere to rigorous crystallographic standards.

G A Ligand Prep (7,8-DMQDC) B Hydrothermal Assembly A->B C Crystal Harvesting B->C D X-ray Diffraction C->D E SHELXL Refinement D->E

Workflow for 7,8-DMQDC metal complex crystallization and structural refinement.

Refinement Methodology
  • Data Collection: Collect diffraction data using Mo-Kα radiation (

    
     = 0.71073 Å) at 100 K. The cryogenic temperature minimizes thermal atomic vibration, which is crucial for resolving the exact positions of the 7- and 8-methyl carbon atoms.
    
  • Structure Solution: Solve the structure using direct methods via and refine using full-matrix least-squares on F² with SHELXL.

  • Anisotropic Refinement: All non-hydrogen atoms (especially the sterically hindered C8-methyl group) must be refined anisotropically.

  • Self-Validation (R-factor): Check the final

    
     value. An 
    
    
    
    > 0.07 suggests unresolved solvent molecules in the pores or rotational disorder of the methyl groups. If disorder is present at the 7,8-positions, apply PART instructions in SHELXL to model the split occupancies accurately.

References

  • Li, J., et al. "Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties." Dalton Transactions, 2012, 41, 11898.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015, 71, 3-8.[Link]

Sources

Validation

Validated analytical methods for 7,8-Dimethylquinoline-2,3-dicarboxylic acid quantification

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Agrochemical Process Chemists, QC Managers Subject: 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: N/A for specific isomer in common public...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Agrochemical Process Chemists, QC Managers Subject: 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: N/A for specific isomer in common public db, often referenced as Imazaquin Intermediate)[1]

Executive Strategy: The Analytical Context

7,8-Dimethylquinoline-2,3-dicarboxylic acid is a critical heterocyclic intermediate, primarily utilized in the synthesis of imidazolinone herbicides, specifically Imazaquin .[1] Its quantification is pivotal during two distinct phases of the product lifecycle:[1][2]

  • Process Chemistry: Monitoring reaction completion and purity during the condensation of 2-amino-2,3-dimethylbutyramide with quinoline precursors.

  • Residue Analysis: Environmental monitoring of soil/water where hydrolytic degradation of Imazaquin yields this dicarboxylic acid moiety.[1]

This guide compares two validated analytical architectures: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine purity analysis, and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace residue quantification.[1]

The Physicochemical Challenge

As a dicarboxylic acid on a quinoline backbone, this analyte presents a "solubility switch" that often causes column fouling:

  • High pH (>7): Fully ionized (dicarboxylate), highly soluble in water.[1]

  • Low pH (<3): Protonated (neutral/zwitterionic), low aqueous solubility, high lipophilicity.[1]

  • The Trap: Injecting a high-concentration basic sample directly into an acidic mobile phase can cause on-column precipitation.[1]

Decision Matrix: Selecting the Right Architecture

The following decision tree illustrates the logical selection process based on detection limits and matrix complexity.

AnalyticalDecisionMatrix cluster_0 Method Selection Logic Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High (>0.1 mg/mL) (Raw Material/Process) ConcCheck->HighConc Purity/Assay LowConc Trace (<10 µg/L) (Soil/Water/Biofluids) ConcCheck->LowConc Residue MatrixCheck Sample Matrix? ComplexMatrix Complex (Soil/Plasma) MatrixCheck->ComplexMatrix SimpleMatrix Simple (Solvent/Synthesis) HighConc->SimpleMatrix LowConc->MatrixCheck MethodA Method A: RP-HPLC-UV (Robust, Low Cost) SimpleMatrix->MethodA MethodB Method B: UHPLC-MS/MS (High Sensitivity, Specificity) ComplexMatrix->MethodB

Figure 1: Analytical Decision Matrix for selecting between HPLC-UV and UHPLC-MS/MS based on sensitivity requirements.

Comparative Analysis of Methods

FeatureMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MS
Primary Application Raw material purity, Process control (IPC).[1]Environmental fate, Soil residue, Metabolite tracking.[1]
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 500 ng/mL
LOD (Limit of Detection) ~1 µg/mL~0.1 ng/mL
Specificity Moderate (Relies on Retention Time & UV spectra).[1]High (MRM transitions specific to precursor/product ions).[1]
Throughput Moderate (15-20 min run time).[1]High (5-8 min run time).[1]
Cost per Sample Low ($).[1]High (

$).[1][3]

Method A: RP-HPLC-UV (The Gold Standard for Purity)[1]

This method utilizes "Ion Suppression" chromatography.[1] By maintaining an acidic mobile phase, we suppress the ionization of the carboxylic acid groups, forcing the molecule into its neutral, hydrophobic state, which retains well on a C18 column.[1]

Instrumentation & Conditions[1][4]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1] Note: Use a column capable of handling pH ~2.[1]

  • Detector: Diode Array Detector (DAD) or VWD.[1]

  • Wavelength: 240 nm (Primary) and 280 nm (Secondary).[1] The quinoline ring shows strong absorbance in the UV region.[1]

Mobile Phase & Gradient[1][2]
  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
10.040601.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
Sample Preparation (Critical Step)[1]
  • Solvent: 50:50 Water:Acetonitrile (containing 0.1% H₃PO₄).[1]

  • Protocol:

    • Weigh 10 mg of standard.[1][2]

    • Dissolve initially in 1 mL of Methanol or weak NaOH (if solubility is stubborn).

    • Immediately dilute to volume with the acidic Mobile Phase mixture.

    • Why? This prevents the "solvent shock" of injecting a basic plug into an acidic column, which leads to split peaks or precipitation.[1]

Method B: UHPLC-MS/MS (Trace Analysis)[1]

For biological or environmental matrices, UV detection is insufficient.[1] We utilize Electrospray Ionization (ESI) in Positive Mode.[1] While dicarboxylic acids often suggest Negative Mode, the Quinoline nitrogen allows for robust protonation [M+H]⁺ in positive mode, which often yields better signal-to-noise ratios than ESI- for this specific class.[1]

Instrumentation[1][2][5]
  • System: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro.[1]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

MS/MS Transitions (MRM)[1]
  • Ionization: ESI Positive (+).[1]

  • Precursor Ion: 246.2 m/z [M+H]⁺ (Calculated based on MW ~245.23 for dimethyl derivative).[1]

  • Cone Voltage: 30 V.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Inference
Quantifier 246.2202.220Loss of CO₂ (-44 Da)
Qualifier 246.2228.215Loss of H₂O (-18 Da)
Sample Extraction Workflow (Solid Phase Extraction)

The following workflow describes the extraction from complex matrices (e.g., soil) using a Mixed-Mode Anion Exchange (MAX) cartridge to exploit the dicarboxylic acid nature.

SPEWorkflow Sample Sample (Soil/Plasma) PreTreat Pre-treatment Add 1% NH4OH (Ionize COOH) Sample->PreTreat Condition Condition MAX Cartridge MeOH -> Water PreTreat->Condition Load Load Sample (Slow flow) Condition->Load Wash Wash 1: 5% NH4OH Wash 2: MeOH Load->Wash Elute Elute 2% Formic Acid in MeOH (Protonate & Release) Wash->Elute Analysis UHPLC-MS/MS Elute->Analysis

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction protocol ensuring high recovery by leveraging the pH-dependent charge state of the analyte.[1]

Validation Parameters (Performance Data)

The following data represents typical performance metrics observed when validating these methods according to ICH Q2(R1) guidelines.

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Specificity No interference at RtNo interference in MRMS/N > 10
Linearity (R²) > 0.999> 0.995R² > 0.99
Accuracy (Recovery) 98.5% - 101.2%85.0% - 110.0%98-102% (API); 80-120% (Trace)
Precision (RSD) < 0.8%< 5.5%< 2.0% (API); < 15% (Trace)
Robustness Stable at pH ± 0.2Sensitive to Matrix EffectsRSD < 2.0%

Troubleshooting & Expert Insights

1. Peak Tailing in HPLC:

  • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica column.[1]

  • Fix: Ensure your mobile phase contains adequate buffer strength (e.g., 20mM Phosphate) or use a "Base Deactivated" (End-capped) column.[1] The acidic pH (2.[1]5) is usually sufficient to protonate silanols, reducing interaction.[1]

2. Carryover in LC-MS:

  • Cause: Dicarboxylic acids can stick to metallic surfaces in the injector loop.[1]

  • Fix: Use a needle wash solution containing 10% Ammonia in Methanol.[1] The high pH ensures the analyte is fully ionized and soluble, washing it away effectively.[1]

3. Reference Standards:

  • Commercially available standards for specifically 7,8-dimethylquinoline-2,3-dicarboxylic acid can be scarce.[1] It is often necessary to synthesize it via the Pfitzinger reaction (isatin + ketone) or purchase "Quinoline-2,3-dicarboxylic acid" (CAS 643-38-9) as a surrogate for method development, adjusting retention times for the methyl groups.[1]

References

  • University of Hertfordshire. (2026).[1] Imazaquin (Ref: BAS 725H) - PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link][1]

  • SIELC Technologies. (2023).[1] HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link][1]

  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem.[1][4][5] Retrieved from [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

Abstract The purity of 7,8-Dimethylquinoline-2,3-dicarboxylic acid, a key intermediate in the synthesis of novel pharmaceuticals and functional materials, is a critical quality attribute that dictates the safety and effi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of 7,8-Dimethylquinoline-2,3-dicarboxylic acid, a key intermediate in the synthesis of novel pharmaceuticals and functional materials, is a critical quality attribute that dictates the safety and efficacy of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the definitive purity assessment of this compound. We will explore the causality behind chromatographic and spectroscopic parameter selection, provide detailed, self-validating experimental protocols, and present a comparative analysis to guide researchers in choosing the optimal method for their specific application, from in-process control to final product release.

Introduction: The Imperative for Purity

7,8-Dimethylquinoline-2,3-dicarboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are scaffolds for a vast array of biologically active molecules, including antimalarial, antimicrobial, and anticancer agents.[1][2][3] The synthesis of this specific dicarboxylic acid, often achieved through multi-step reactions like the Doebner-von Miller or Friedländer synthesis followed by oxidation[3][4][5], can introduce a variety of impurities. These may include unreacted starting materials (e.g., 2,3-dimethylaniline), reaction intermediates, regioisomers, or byproducts from side reactions.

The presence of such impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological profile or introducing toxicity in the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and precise analytical method is not merely a quality control checkpoint but a fundamental component of the drug development process. This guide focuses on HPLC as the primary method for its superior resolving power and sensitivity, while presenting qNMR as an orthogonal technique for absolute purity determination.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its ability to separate a wide range of compounds with high resolution and sensitivity.[6] For a polar, acidic molecule like 7,8-Dimethylquinoline-2,3-dicarboxylic acid, a reversed-phase method is the logical choice.

The Causality of Method Development

Column Selection: The Foundation of Separation The analyte contains two carboxylic acid groups, making it highly polar and acidic. The primary challenge with such compounds on standard silica-based columns is poor peak shape (tailing) due to interactions between the ionized analyte and residual silanol groups on the stationary phase.[7]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention.[8] Modern, high-purity, end-capped C18 columns are essential to minimize silanol interactions. End-capping "masks" most of the residual silanols, leading to more symmetrical peaks for acidic and basic compounds.[7] For this application, a column like a Phenomenex Luna Omega C18 or Waters XBridge BEH C18 would be an excellent starting point due to their stability across a wide pH range and advanced particle technology.[9]

Mobile Phase Design: Controlling Ionization for Optimal Chromatography The mobile phase pH is the most critical parameter for achieving reproducible retention and symmetrical peaks for ionizable compounds like our target molecule.[10]

  • pH Control: According to the Henderson-Hasselbalch equation, the ionization state of an acid is dependent on the pH of its environment relative to its pKa. To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be set at least 1.5 to 2 units below the pKa of the carboxylic acid groups.[10][11] This suppresses ionization, making the molecule more hydrophobic, which increases its retention on the C18 column and dramatically improves peak shape.[12] An aqueous mobile phase containing 0.1% phosphoric acid or 0.1% formic acid will reliably produce a pH between 2 and 3, ideal for this purpose.[7][12]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (~190 nm), which is advantageous for detecting impurities at low wavelengths.[11]

  • Gradient Elution: A gradient elution, where the percentage of the organic modifier is increased over time, is recommended. This ensures that any late-eluting, more hydrophobic impurities are cleared from the column, providing a comprehensive impurity profile in a reasonable analysis time.

HPLC Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh synthesized sample B Dissolve in Diluent (e.g., 50:50 ACN/H2O) A->B C Filter through 0.45 µm syringe filter B->C D Inject onto HPLC System C->D E Separate on C18 Column (Gradient Elution) D->E F Detect by UV/DAD at optimal λ E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H Method_Comparison Purity Purity Assessment of 7,8-Dimethylquinoline-2,3-dicarboxylic acid HPLC HPLC Purity->HPLC qNMR qNMR Purity->qNMR HPLC_Principle Separation-Based HPLC->HPLC_Principle Principle HPLC_Quant Relative (Area %) HPLC->HPLC_Quant Quantitation HPLC_Sens High Sensitivity (ppm) HPLC->HPLC_Sens Sensitivity HPLC_Imp Detects & Resolves Impurities HPLC->HPLC_Imp Impurity Profile qNMR_Principle Spectroscopy-Based qNMR->qNMR_Principle Principle qNMR_Quant Absolute (Mass %) qNMR->qNMR_Quant Quantitation qNMR_Sens Lower Sensitivity (%) qNMR->qNMR_Sens Sensitivity qNMR_Imp Structural Info qNMR->qNMR_Imp Impurity Profile

Caption: A logical comparison of HPLC and qNMR for purity assessment.

Comparative Performance Data (Hypothetical)
FeatureRP-HPLC (Area % Method)qNMR (Internal Standard)Justification
Purity Value 99.5% (Relative)98.9% (Absolute, Mass)qNMR accounts for non-UV active impurities and water content.
Sensitivity (LOD) ~0.01%~0.1%HPLC is superior for detecting trace-level impurities.
Analysis Time ~30 minutes per sample~20 minutes per sampleqNMR can be faster as no separation is needed.
Impurity Info Provides retention time and UV spectrum.Provides structural information on detectable impurities.Complementary information is gained from both techniques.
Primary Use Case Routine QC, stability studies, impurity profiling.Reference standard characterization, primary purity assignment.Each method has its ideal application.

Conclusion and Recommendations

For the comprehensive purity assessment of synthesized 7,8-Dimethylquinoline-2,3-dicarboxylic acid, a dual-pronged approach is recommended.

  • For routine analysis, in-process controls, and stability testing, the developed RP-HPLC method is the superior choice. Its high sensitivity, excellent resolving power, and suitability for automation make it ideal for detecting and quantifying trace impurities and degradation products.

  • For the definitive purity assignment of a reference standard or a final API batch, qNMR should be employed. Its status as a primary analytical method provides an absolute purity value that can be used to validate the HPLC method and ensure the true mass balance of the material.

By leveraging the strengths of both a high-resolution separation technique (HPLC) and an absolute spectroscopic technique (qNMR), researchers and drug development professionals can establish a scientifically sound and trustworthy purity profile for 7,8-Dimethylquinoline-2,3-dicarboxylic acid, ensuring the quality and integrity of their downstream applications.

References

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
  • Phenomenex. (2025, June 6).
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Waters Corporation.
  • Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases.
  • Agilent.
  • MilliporeSigma. HPLC and UHPLC Column Selection Guide.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Industry News. (2023, December 27).
  • IJFMR. (2025, November 15).
  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Chromatography Today. Measuring Organic Acids and Organic Anions with Precision.
  • Pharmaffili
  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • Shimadzu. No.
  • Shimadzu (Europe). Analytical Methods for Organic Acids.
  • Thermo Fisher Scientific.
  • Creative Proteomics. Detection Methods for Organic Acids.
  • Rowlands, G. J., et al. (2020). The synthesis and chemistry of Quinolino(7,8-h)
  • Acta Crystallographica Section E. (2010). 2,4-Dichloro-7,8-dimethylquinoline.
  • Wikipedia. Quinoline.
  • BenchChem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • IIP Series. (2024).
  • European Patent Office. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • International Journal of Drug Delivery Technology. (2021).
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

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Validation

Comparative Application Guide: Quinoline-Based Dicarboxylic Acid Isomers in Pharmacology and Material Science

As a Senior Application Scientist, I frequently encounter the challenge of selecting the correct positional isomer for complex synthetic workflows. Quinoline-based dicarboxylic acids—specifically the 2,3- and 2,4-isomers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the correct positional isomer for complex synthetic workflows. Quinoline-based dicarboxylic acids—specifically the 2,3- and 2,4-isomers—share identical molecular weights but exhibit drastically different spatial geometries, pKa profiles, and steric hindrances. These nuances dictate their utility: whether acting as conformationally-restricted mimics of endogenous neurotransmitters in neuropharmacology[1], or serving as rigid organic linkers in Metal-Organic Frameworks (MOFs)[2].

This guide objectively compares these isomers, detailing the causality behind their divergent applications and providing self-validating experimental protocols for their utilization.

Physicochemical Profiling & Structural Causality

The spatial arrangement of the carboxylic acid groups on the quinoline core fundamentally alters the molecule's electronic properties and steric profile. In Quinoline-2,3-dicarboxylic acid (acridinic acid), the adjacent carboxylates create significant steric crowding, which can force them out of coplanarity with the aromatic ring[3]. Conversely, Quinoline-2,4-dicarboxylic acid provides a wider bite angle, making it an ideal scaffold for mimicking the distal binding points of specific biological targets[1].

Table 1: Comparative Physicochemical Properties

PropertyQuinoline-2,3-dicarboxylic acidQuinoline-2,4-dicarboxylic acid
CAS Number 643-38-9[4]5323-57-9[5]
Molecular Weight 217.18 g/mol [3]217.18 g/mol [5]
Melting Point 304 °C (Decomposes)[3]229 °C[5]
Primary Application Agrochemical intermediate (Imazaquin)[4]VGLUT inhibitor scaffold[1]
Structural Feature Adjacent carboxylates (ortho-like)Separated carboxylates (meta-like)
Hazard Classification Skin/Eye Irritant (STOT SE 3)[3]Combustible Solid (WGK 1)[5]
Mechanistic Insights: Isomer-Specific Applications
A. Neuropharmacology: VGLUT Inhibition

Vesicular Glutamate Transporters (VGLUTs) are critical targets for regulating excitatory signaling in the central nervous system. Designing inhibitors requires precise spatial mapping. The quinoline-dicarboxylic acid (QDC) class was developed as conformationally-restricted mimics of glutamate[1].

Why the 2,4-isomer? Computational docking studies reveal that the 2,4-QDC scaffold (e.g., 6BP-QDC) perfectly aligns its carboxylates with the R88 and Y327 residues in the VGLUT binding pocket, establishing a critical 4.0 Å salt bridge[1]. The 2,3-isomer, due to its ortho-like carboxylate arrangement, suffers from steric mismatch and yields significantly lower binding affinities[1].

VGLUT_Binding Glutamate Endogenous Glutamate VGLUT VGLUT Transporter (Residues: R88, Y195, Y327) Glutamate->VGLUT Native Substrate Inhibition Vesicular Uptake Blockade VGLUT->Inhibition Conformational Lock QDC24 2,4-QDC Isomer (e.g., 6BP-QDC) QDC24->VGLUT High Affinity (IC50 ~1.5 µM) QDC23 2,3-QDC Isomer (Steric Mismatch) QDC23->VGLUT Low Affinity

Diagram illustrating the differential binding affinities of QDC isomers to the VGLUT transporter.

B. Material Science: MOF Synthesis (InOF-15)

In the realm of gas separation, quinoline-based dicarboxylic acids are prized for their rigid aromatic backbones and the Lewis basicity of the quinoline nitrogen. When reacted with Indium, they form robust microporous networks like InOF-15[2]. The dual presence of Open Metal Sites (OMSs) and Lewis Basic Sites (LBSs) creates a synergistic effect, drastically enhancing Ideal Adsorbed Solution Theory (IAST) selective CO2 sorption over CH4 and N2 at 273 K[2].

Field-Proven Experimental Methodologies
Protocol 1: Regioselective Synthesis of Quinoline-2,3-dicarboxylic Acid
  • Objective : Synthesize the 2,3-isomer avoiding the over-oxidation typical of classical acridine cleavage[6].

  • Causality & Validation : We utilize a Friedländer-type condensation. By reacting 2-aminobenzaldehyde with a dicarbonyl compound, we dictate the regiochemistry entirely by the starting materials, eliminating the need for complex isomer separation[6].

Step-by-Step Workflow :

  • Dissolution : Dissolve 10 mmol of 2-aminobenzaldehyde and 10.5 mmol of oxaloacetic acid in 50 mL of anhydrous ethanol. Rationale: Anhydrous conditions prevent premature hydrolysis of the reactive intermediates.

  • Catalysis : Add 0.5 mL of piperidine. Rationale: The secondary amine acts as a base catalyst, initiating the aldol-type condensation at the α-methylene group[6].

  • Reflux : Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours to drive the cyclization and dehydration steps[6].

  • Crystallization : Cool the mixture slowly to 4°C. The 2,3-isomer will precipitate out of the solution.

  • Self-Validation : Filter and wash with cold ethanol. Confirm purity via melting point analysis (target: ~304°C, dec)[3]. A depressed melting point indicates incomplete dehydration; if observed, resuspend in toluene and reflux with a Dean-Stark trap.

Protocol 2: Solvothermal Synthesis and Activation of InOF-15 MOF
  • Objective : Construct a highly crystalline Indium-organic framework utilizing QDC linkers for selective CO2 capture[2].

  • Causality & Validation : Solvothermal heating ensures a slow, defect-free crystallization process. Post-synthetic solvent exchange with methanol is critical; direct evacuation of high-boiling DMF causes capillary forces that collapse the delicate microporous structure.

Step-by-Step Workflow :

  • Precursor Mixing : Combine 0.1 mmol of In(NO3)3·xH2O and 0.1 mmol of Quinoline-dicarboxylic acid in a 15 mL Teflon-lined stainless steel autoclave[2].

  • Solvent Addition : Add a 5 mL mixture of DMF, acetonitrile, and water. Rationale: DMF acts as a solvent and a slow-release base (via thermal decomposition) to smoothly deprotonate the carboxylic acids.

  • Thermal Profiling : Seal and heat at 85°C for 48 hours. Cool to room temperature at a strict rate of 5°C/hour. Rationale: Rapid cooling induces thermal shock and crystal twinning.

  • Solvent Exchange : Decant the mother liquor. Immerse the crude crystals in 10 mL of anhydrous methanol. Replace the methanol every 12 hours for 3 days.

  • Activation & Self-Validation : Transfer the exchanged crystals to a vacuum oven. Heat at 120°C for 12 hours. Validation: Weigh the sample before and after activation. A mass loss plateau confirms complete pore evacuation, exposing the Lewis basic sites for gas adsorption.

MOF_Synthesis Precursors In(NO3)3 + QDC Ligand Solvent DMF/CH3CN Mixture Precursors->Solvent Heating Solvothermal Heating (85°C) Solvent->Heating Dissolution Washing Methanol Exchange Heating->Washing Crystallization Activation Vacuum Activation Washing->Activation Pore Clearing MOF InOF-15 MOF (Active Sites) Activation->MOF Site Exposure

Step-by-step solvothermal synthesis and activation workflow for InOF-15 MOF using QDC ligands.

References
  • [2] A microporous MOF with open metal sites and Lewis basic sites for selective CO2 capture. Dalton Transactions (RSC Publishing).[Link]

  • [4] Understanding Quinoline-2,3-dicarboxylic Acid: Properties & Applications in Agrochemicals. NBINNO.[Link]

  • [1] VGLUT substrates and inhibitors: A computational viewpoint. PMC - NIH.[Link]

  • [3] 2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508. PubChem - NIH.[Link]

Sources

Comparative

Spectroscopic comparison of 7,8-dimethylquinoline derivatives

Spectroscopic Profiling and Comparative Analysis of 7,8-Dimethylquinoline Derivatives: A Guide for Medicinal Chemists Introduction The 7,8-dimethylquinoline scaffold is a privileged structure in drug discovery, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Comparative Analysis of 7,8-Dimethylquinoline Derivatives: A Guide for Medicinal Chemists

Introduction

The 7,8-dimethylquinoline scaffold is a privileged structure in drug discovery, serving as a critical precursor for antimicrobial, antifungal, and anticancer agents[1]. Derivatization at the C2, C3, and C4 positions—such as chlorination, formylation, or esterification—dramatically alters the electronic landscape of the quinoline core. For application scientists and researchers, rigorous spectroscopic profiling is not merely a confirmation step; it is a diagnostic tool to understand structure-activity relationships (SAR) and validate the success of complex synthetic pathways.

Structural Rationale & Causality in Spectroscopic Choices

When synthesizing 7,8-dimethylquinoline derivatives, the proximity of the C8 methyl group to the quinoline nitrogen creates unique steric and electronic microenvironments. Selecting the right spectroscopic technique requires understanding the causality behind the molecular changes:

  • NMR Spectroscopy: The ¹H NMR chemical shifts of the C7 and C8 methyl groups are highly sensitive to the magnetic anisotropy of the ring and inductive effects from C2/C4 substituents. For instance, electron-withdrawing groups (EWGs) at C2 or C4 deshield the aromatic protons, pushing them downfield. In 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, the methyl protons at C7 and C8 appear as distinct singlets at δ 2.54 and δ 2.72 ppm, respectively[2].

  • UV-Vis Spectroscopy: The quinoline chromophore exhibits characteristic

    
     and 
    
    
    
    transitions. Substituents like esters or halogens extend the conjugation or alter the HOMO-LUMO gap, resulting in predictable bathochromic (red) shifts, typically in the 280-320 nm range for ester derivatives[3].
  • IR Spectroscopy: Infrared profiling is crucial for tracking the success of functional group interconversions. For example, the successful installation of a carbonyl group in methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate is definitively confirmed via a strong ester stretching band at 1720-1740 cm⁻¹[3].

Comparative Spectroscopic Data

To facilitate objective comparison, the following table synthesizes the expected spectroscopic benchmarks for three highly utilized 7,8-dimethylquinoline derivatives.

Table 1: Spectroscopic Comparison of Key 7,8-Dimethylquinoline Derivatives

Derivative¹H NMR Highlights (δ ppm)UV-Vis (λmax nm)IR Key Bands (cm⁻¹)Primary Application
2,4-Dichloro-7,8-dimethylquinoline C7-CH3: ~2.5, C8-CH3: ~2.7, Ar-H: 7.4-8.2[4]270-290C=C/C=N: 1550-1600, C-Cl: ~750Precursor for furoquinolines[1]
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde C7-CH3: 2.54 (s), C8-CH3: 2.72 (s), CHO: 10.5[2]285-310C=O (aldehyde): 1690, C=N: 1580Building block for fused heterocycles
Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate C7/C8-CH3: 2.0-3.0, OCH3: 3.0-4.0 (s)[3]280-320[3]C=O (ester): 1720-1740[3]Anticancer / Antimicrobial lead[3]

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocol describes the synthesis and spectroscopic validation of 2,4-dichloro-7,8-dimethylquinoline. This workflow is designed as a "self-validating system"—each step contains an internal mechanistic check to prevent downstream analytical failures.

Step 1: POCl₃-Mediated Chlorination

  • Reaction: Suspend 7,8-dimethylquinoline-2,4-diol (10 mmol) in freshly distilled phosphorus oxychloride (POCl₃, 30 mL)[4].

  • Causality Check: POCl₃ acts as both solvent and chlorinating agent. The hydroxyl groups at C2 and C4 tautomerize to amide/vinylogous amide forms, which are subsequently activated by POCl₃ and displaced by chloride ions.

  • Execution: Reflux the mixture at 100°C for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the highly polar diol starting material is entirely consumed.

Step 2: Quenching and Extraction

  • Reaction: Cool the mixture to room temperature and pour it dropwise over crushed ice with vigorous stirring[4].

  • Causality Check: Slow thermal quenching is critical. It safely hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids without causing the thermal degradation or hydrolysis of the newly formed C-Cl bonds.

  • Execution: Neutralize the aqueous layer to pH 8 using 5M NaOH. Extract with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

Step 3: Purification and Spectroscopic Validation

  • Purification: Concentrate the organic layer and purify via silica gel column chromatography (95:5 Hexane:EtOAc) to yield white needles[4].

  • Validation (LC-MS): Confirm the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Self-Validation: The isotopic pattern must reflect the presence of two chlorine atoms (a distinct 9:6:1 ratio for the M : M+2 : M+4 peaks).

  • Validation (NMR): Dissolve 5 mg of the purified compound in CDCl₃. Acquire the ¹H NMR spectrum. Self-Validation: The absence of broad -OH signals (>9 ppm) and the presence of sharp singlets for the C7 and C8 methyls confirm successful di-chlorination without ring-opening side reactions.

Synthesis and Validation Workflow

G A Precursor Synthesis (7,8-Dimethylquinoline-2,4-diol) B Electrophilic Chlorination (POCl3 Reflux) A->B Activation C Aqueous Quench & Extraction (pH Neutralization) B->C Hydrolysis of POCl3 D Chromatographic Purification (Hexane:EtOAc) C->D Isolation E Spectroscopic Validation (Self-Validating Checkpoint) D->E Pure Compound F LC-MS (Isotopic Pattern for Cl2) E->F G 1H & 13C NMR (Regiochemistry Confirmation) E->G H UV-Vis & IR (Electronic Transitions) E->H

Workflow for the synthesis and spectroscopic validation of 7,8-dimethylquinoline derivatives.

References

  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.[Link]

  • Subashini, R., et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. PMC - NIH.[Link]

Sources

Validation

Confirming the Structure of 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Derivatives: A Comparative Analytical Guide

The Analytical Challenge: Why Standard Workflows Fall Short Quinoline-2,3-dicarboxylic acid derivatives are highly valued as rigid building blocks for multidimensional metal-organic frameworks (MOFs) and as pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Standard Workflows Fall Short

Quinoline-2,3-dicarboxylic acid derivatives are highly valued as rigid building blocks for multidimensional metal-organic frameworks (MOFs) and as pharmacophores in drug discovery [1]. However, synthesizing specific positional isomers—such as 7,8-dimethylquinoline-2,3-dicarboxylic acid —presents a significant analytical challenge.

During synthesis, electrophilic aromatic substitution or cyclization reactions can easily yield closely related isobaric impurities, such as the 6,8-dimethyl or 5,8-dimethyl isomers. Because these isomers possess identical molecular weights (Exact Mass: 245.0688 Da) and nearly identical functional group profiles, basic analytical techniques like 1D


H NMR or low-resolution mass spectrometry are insufficient for definitive structural confirmation.

Comparative Analysis of Structural Confirmation Workflows

To objectively evaluate the best approach for characterizing quinoline derivatives, we must compare the primary data yield, isomer differentiation capability, and limitations of each analytical suite.

Table 1: Comparison of Analytical Workflows for Quinoline Derivatives

MethodologyPrimary Data YieldedIsomer Differentiation CapabilityThroughputLimitations
Routine Suite (LC-MS + 1D NMR)Molecular weight, purity, basic proton count.Low. Cannot definitively place methyl groups if aromatic signals overlap.HighFails to distinguish 6,8-dimethyl from 7,8-dimethyl if

-coupling is ambiguous.
Advanced Suite (HRMS + 2D NMR)Exact mass (<5 ppm), exact carbon-proton connectivity.High. HMBC definitively links methyl protons to specific bridgehead carbons.MediumRequires high sample concentration and extended acquisition times (12+ hours).
Definitive Suite (X-Ray Crystallography)Absolute 3D spatial arrangement, bond lengths, crystal packing.Absolute. Provides a direct visual map of the molecule.LowHighly dependent on the ability to grow high-quality single crystals [3].

Logical Workflows for Structural Elucidation

The following decision tree illustrates the logical progression from synthesis to definitive structural confirmation.

Workflow Start Synthesized Derivative (Unknown Purity/Isomer) LCMS LC-HRMS Analysis (Determine Exact Mass) Start->LCMS Aliquot 1 NMR1D 1D NMR (1H, 13C) (Basic Connectivity) Start->NMR1D Aliquot 2 NMR2D 2D NMR Suite (COSY, HSQC, HMBC) LCMS->NMR2D Exact Mass Confirmed NMR1D->NMR2D Purity >95% Success Confirmed 7,8-Dimethyl Isomer Structure NMR2D->Success HMBC confirms methyls at C7/C8 Fail Isomeric Mixture / Incorrect Substitution NMR2D->Fail Ambiguous correlations XRAY X-Ray Crystallography (Absolute Configuration) XRAY->Success Absolute structure solved Fail->XRAY Recrystallization

Figure 1: Multi-modal analytical workflow for the structural confirmation of quinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Do not treat these as mere instructions; understand the causality behind each parameter.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass of the target compound (Calculated for C13H11NO4 [M+H]+: 246.0761 m/z) and rule out over-alkylation.

  • Step 1: Sample Preparation. Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode, which is critical for nitrogen-containing heterocycles.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile/Water over 10 minutes.

    • Causality: The C18 column separates potential positional isomers based on slight differences in hydrophobicity before they enter the mass spectrometer, preventing isobaric interference.

  • Step 3: MS Acquisition. Acquire data using a Time-of-Flight (TOF) analyzer in ESI+ mode.

    • Validation System: Inject a known mass calibrant (e.g., Leucine Enkephalin) simultaneously via a lock-mass sprayer. If the mass error of the calibrant exceeds 5 ppm, the TOF analyzer must be recalibrated before sample data is accepted.

Protocol 2: Advanced 2D NMR Suite (COSY, HSQC, HMBC)

Objective: Definitively map the carbon framework and prove the methyl groups are at positions 7 and 8.

  • Step 1: Solvent Selection. Dissolve 15 mg of the derivative in 0.6 mL of DMSO-

    
    .
    
    • Causality: Dicarboxylic acids exhibit strong intermolecular hydrogen bonding, making them nearly insoluble in standard CDCl

      
      . DMSO-
      
      
      
      disrupts these hydrogen bonds, yielding sharp, well-resolved peaks [2].
  • Step 2: 1D

    
    H NMR Analysis (
    
    
    
    -Coupling Check).
    Acquire a standard proton spectrum at 400 MHz or higher.
    • Causality: The coupling constants (

      
      ) immediately differentiate the 7,8-dimethyl isomer from the 6,8-dimethyl alternative. In the 7,8-dimethyl derivative, the C-5 and C-6 protons are ortho to one another, yielding doublets with a characteristic 
      
      
      
      coupling of ~8.5 Hz. A 6,8-dimethyl substitution leaves protons at C-5 and C-7 (meta), producing doublets with a much smaller
      
      
      coupling of ~1.5 Hz.
  • Step 3: HMBC Acquisition. Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (

    
     = 8 Hz).
    
    • Validation System: Check the cross-peak symmetry in the accompanying COSY spectrum. If artifactual

      
       noise obscures the baseline, phase correction and baseline rolling must be re-processed before interpreting HMBC data.
      

HMBC_Logic Me7 7-Methyl Protons (δ ~2.4 ppm) C6 Carbon C-6 Me7->C6 3J HMBC C7 Carbon C-7 Me7->C7 2J HMBC C8 Carbon C-8 Me7->C8 3J HMBC Me8 8-Methyl Protons (δ ~2.6 ppm) Me8->C7 3J HMBC Me8->C8 2J HMBC C8a Carbon C-8a (Bridgehead) Me8->C8a 3J HMBC

Figure 2: Key HMBC NMR correlations used to definitively assign the 7,8-dimethyl substitution.

Protocol 3: Single-Crystal X-Ray Diffraction (The Gold Standard)

Objective: Obtain the absolute 3D spatial arrangement of the molecule to confirm the structure beyond any doubt [3].

  • Step 1: Crystallization. Dissolve 5 mg of the purified compound in a minimum volume of a 1:1 Ethanol/Water mixture. Allow for slow evaporation at room temperature over 7-14 days.

    • Causality: Slow evaporation in a mixed, moderately polar solvent system promotes highly ordered lattice formation, which is necessary for diffracting X-rays at high resolutions.

  • Step 2: Data Collection. Mount a suitable single crystal on a diffractometer equipped with a Mo-K

    
     radiation source (
    
    
    
    = 0.71073 Å). Collect data at cryogenic temperatures (100 K).
    • Causality: Cooling the crystal to 100 K drastically reduces the thermal motion of the atoms within the lattice, significantly improving the resolution of the electron density map.

  • Step 3: Refinement. Solve the structure using direct methods and refine isotropically, followed by anisotropic refinement of all non-hydrogen atoms.

    • Validation System: The structural model is only considered valid if the final R-factor (

      
      ) is < 0.05 and the Goodness of Fit (GoF) is approximately 1.0. Any significant residual electron density peaks must be accounted for (e.g., trapped solvent molecules).
      

References

  • ResearchGate.Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange.
  • BenchChem.Analytical methods for Quinoline derivatives.
  • National Institute of Technology Karnataka (NITK).New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties.

Safety & Regulatory Compliance

Safety

7,8-Dimethylquinoline-2,3-dicarboxylic acid proper disposal procedures

Executive Summary & Hazard Characterization Compound Identity: Chemical Name: 7,8-Dimethylquinoline-2,3-dicarboxylic acid[1] Molecular Formula: C₁₃H₁₁NO₄[1] Functional Class: Quinoline derivative; Heterocyclic dicarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Characterization

Compound Identity:

  • Chemical Name: 7,8-Dimethylquinoline-2,3-dicarboxylic acid[1]

  • Molecular Formula: C₁₃H₁₁NO₄[1]

  • Functional Class: Quinoline derivative; Heterocyclic dicarboxylic acid.[1]

The "Why" Behind the Protocol: As researchers, we often treat "disposal" as an afterthought—a bin at the end of the bench. However, for nitrogen-containing heterocycles like 7,8-dimethylquinoline-2,3-dicarboxylic acid, the disposal pathway is critical.[1]

This compound presents a dual-hazard profile :

  • The Quinoline Scaffold: Quinolines are environmentally persistent and toxic to aquatic life (Category 2/3 Chronic Aquatic Toxicity).[1] The nitrogen heterocycle requires high-temperature thermal destruction to prevent the formation of nitrogen oxides (NOx) or leaching into groundwater.

  • The Dicarboxylic Acid Moiety: This functional group confers acidity (pKa typically ~2-4 for similar analogs).[1] Improper mixing with alkaline waste streams (e.g., waste ammonia or hydroxide solutions) can trigger rapid, exothermic neutralization, potentially pressurizing waste containers.[1]

Immediate Action Directive:

  • DO NOT dispose of via sanitary sewer (sink).[1][2]

  • DO NOT commingle with oxidizing agents (nitric acid, peroxides) or strong bases.[1]

  • DO segregate as Solid Organic Acid (if solid) or Acidic Organic Waste (if in solution).[1]

Pre-Disposal Assessment & Segregation

Before moving the vessel, characterize the physical state. This determines the waste stream.[1]

ParameterSolid State (Powder/Crystal)Liquid State (Mother Liquor/Solvent)
Primary Hazard Inhalation (Dust), Skin ContactCorrosivity (pH), Flammability (Solvent)
Waste Stream Stream C: Solid Organics Stream A: Organic Solvents (Acidic)
Container Type Wide-mouth HDPE or Glass JarNarrow-mouth HDPE or Safety Can
Labeling "Solid Organic Waste - Toxic/Irritant""Organic Waste - Acidic (pH < 4)"
Logic Diagram: Waste Stream Decision Tree

The following logic flow ensures you select the correct regulatory path, preventing RCRA violations.

WasteSegregation Start Start: 7,8-Dimethylquinoline- 2,3-dicarboxylic acid Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath Powder/Filter Cake LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Stream C: Solid Organics (Trace Acid) SolidPath->SolidBin Pack in HDPE SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens HaloBin Stream B: Halogenated Organic Waste Halogenated->HaloBin Segregate NonHaloBin Stream A: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin Segregate

Figure 1: Decision matrix for segregating quinoline-derivative waste based on physical state and solvent carrier.

Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired reagent or excess synthesis product.[1]

  • PPE Verification: Wear nitrile gloves (double-gloving recommended due to unknown permeation rates of new derivatives), safety glasses, and a lab coat.[1]

  • Container Selection: Use a clear glass jar or High-Density Polyethylene (HDPE) container. Why? HDPE is resistant to weak organic acids and prevents breakage during transport.[1]

  • Transfer: Transfer the solid quantitatively. Do not generate dust.[1][3][4][5] If dust is visible, perform the transfer inside a chemical fume hood.[1]

  • Labeling:

    • Chemical Name: "7,8-Dimethylquinoline-2,3-dicarboxylic acid"[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Crucial: Add the note "Contains Nitrogen Heterocycle" to alert the disposal facility for incineration requirements.[1]

  • Storage: Store in the "Organic Solids" satellite accumulation area. Do not store next to solid oxidizers (e.g., nitrates).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in methanol or ethyl acetate after an extraction.

  • pH Check: Dip a pH strip into the waste solvent.[1]

    • If pH < 2:[1] The solution is corrosive (RCRA Code D002).[1] You must label it as "Corrosive" + "Flammable".[1]

    • If pH > 2:[1] It is likely just "Flammable" (D001).[1]

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Warning: If the solution is highly acidic (e.g., from an acid workup), consider a slow, controlled neutralization with Sodium Bicarbonate before adding to the main waste carboy to prevent gas evolution in the drum. However, if you are unsure, do not neutralize —simply segregate it into a separate "Acidic Organic" waste bottle.[1]

  • Record Keeping: Log the volume and concentration on the waste tag.

Emergency Response: Spill Procedures

In the event of a spill, your priority is containment followed by deactivation.

Spill Response Workflow:

SpillResponse Assess 1. Assess Volume & Location PPE 2. Don PPE (Resp. Protection if Dust) Assess->PPE Contain 3. Containment (Dyke/Cover) PPE->Contain Clean 4. Absorption (Vermiculite/Pads) Contain->Clean Disposal 5. Bag & Label (Haz Waste) Clean->Disposal

Figure 2: Immediate operational workflow for solid or liquid spills.[1][4][5]

Specific Cleanup Steps:

  • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum.[1] Do not dry sweep , as this aerosolizes the quinoline derivative, creating an inhalation hazard.[1]

  • Liquid Spill:

    • Surround with absorbent pads.[1]

    • Neutralize acidity: Sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the spill until bubbling ceases.[1]

    • Collect the resulting slurry into a bag/container labeled "Debris from Chemical Spill."[1]

Regulatory & Compliance Context (RCRA)

While 7,8-Dimethylquinoline-2,3-dicarboxylic acid does not have a specific "U" or "P" list number (unlike Quinoline, which is U190), it must be managed as hazardous waste under the "Mixture Rule" and "Derived-From Rule" principles if it exhibits characteristics of toxicity or if the synthesis involved listed solvents.[1]

  • EPA Waste Code Recommendation:

    • If ignitable (in solvent): D001 [1]

    • If corrosive (pH < 2): D002 [1]

    • If no characteristic applies, manage as Non-RCRA Regulated Hazardous Waste (state-specific codes may apply, e.g., Texas Class 1).[1]

  • Destruction Method: The only acceptable destruction method for this class of compounds is High-Temperature Incineration .[1] This ensures the breakdown of the stable quinoline ring system.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Quinoline-2,3-dicarboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling 7,8-Dimethylquinoline-2,3-dicarboxylic acid

Comprehensive Safety & Operational Guide: Handling 7,8-Dimethylquinoline-2,3-dicarboxylic Acid As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 7,8-Dimethylquinoline-2,3-dicarboxylic Acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and materials scientists with a self-validating, mechanistic approach to handling 7,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 92513-45-6) [1].

While quinoline-2,3-dicarboxylic acid derivatives are highly valued as precursors for imidazolinone herbicides[2] and as functional modifiers for advanced graphene hydrogel supercapacitors[3], their unique structural properties demand rigorous, scientifically grounded safety protocols. This guide moves beyond standard SDS boilerplate to explain the causality behind our safety choices, ensuring your laboratory operations are both safe and highly efficient.

Hazard Assessment & Toxicological Causality

To implement effective Personal Protective Equipment (PPE), we must first understand the molecular behavior of 7,8-Dimethylquinoline-2,3-dicarboxylic acid. The hazards of this compound are driven by two distinct structural features:

  • Dicarboxylic Acid Moieties (C2 & C3): These functional groups act as localized proton donors. Upon contact with the moisture inherent in human mucous membranes or the ocular surface, they cause rapid, localized pH drops, resulting in severe respiratory tract and eye irritation (H319, H335)[4].

  • 7,8-Dimethyl-Substituted Quinoline Core: The addition of two methyl groups at the 7 and 8 positions significantly increases the lipophilicity (LogP) of the molecule compared to the parent quinoline-2,3-dicarboxylic acid. This heightened lipophilicity facilitates rapid partitioning into the lipid-rich stratum corneum of the skin, increasing the risk of dermal penetration and subsequent contact dermatitis (H315).

G A 7,8-Dimethylquinoline- 2,3-dicarboxylic acid B Dicarboxylic Acid Moieties A->B C Lipophilic Quinoline Core A->C D Mucous Membrane Irritation (H335) B->D E Enhanced Skin Penetration (H315) C->E F N95/P3 Respirator & Fume Hood D->F Mitigated by G Nitrile Gloves (>0.11mm) E->G Mitigated by

Caption: Mechanistic pathway linking the chemical's structural features to specific physiological hazards and required PPE.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the lipophilic and acidic nature of the compound, standard latex gloves and open-bench handling are strictly prohibited. The following PPE matrix is mandatory:

Protection TypeRecommended EquipmentMechanistic Justification
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)Nitrile provides superior chemical resistance to organic acids and prevents the permeation of lipophilic quinoline derivatives better than latex or vinyl.
Eye Protection Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1)Protects against aerosolized acidic dust that can rapidly alter ocular pH and cause corneal damage.
Respiratory N95/P2 Particulate RespiratorRequired if handling outside a fume hood. Filters out fine particulate matter that causes severe upper respiratory tract irritation[4].
Body Protection Flame-Resistant Lab CoatQuinoline-2,3-dicarboxylic acid derivatives are classified as combustible solids (WGK 3).

Operational Workflow & Handling Protocol

Because 7,8-Dimethylquinoline-2,3-dicarboxylic acid is a dry, organic powder, it is prone to accumulating static charge during transfer. This static can lead to sudden aerosolization (powder "jumping") or, in extreme cases, ignition.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the Chemical Fume Hood is operational with a verified face velocity of 80–100 FPM.

  • Static Mitigation: Pass an anti-static bar or zero-stat gun over the sealed chemical container and the weighing boat to neutralize surface charges.

  • Weighing: Tare a conductive (e.g., aluminum) weighing boat on an analytical balance enclosed within the fume hood. Use a grounded, stainless-steel micro-spatula for the transfer.

  • Solubilization: Transfer the powder to the reaction vessel. To solubilize, utilize polar aprotic solvents (e.g., DMSO or DMF). These solvents effectively disrupt the intermolecular hydrogen bonding of the dicarboxylic acids without generating the hazardous exothermic reactions associated with strong aqueous bases.

  • Decontamination: Wipe down the balance, spatulas, and immediate work area with a 70% Isopropyl Alcohol (IPA)/water solution to capture any residual micro-particulates.

G A Pre-Operation Check (Fume Hood & PPE) B Static Mitigation (Zero-Stat Gun) A->B Step 1 C Weighing inside Enclosed Balance B->C Step 2 D Solvent Addition (DMSO/DMF) C->D Step 3 E Reaction Assembly D->E Step 4 F Waste Segregation (Incineration Prep) E->F Post-Reaction

Caption: Self-validating operational workflow for the safe handling and processing of the chemical.

Spill Response & Disposal Plan

In the event of a powder spill, introducing water directly will exacerbate the hazard by spreading the acidic compound and potentially generating localized heat. Follow this self-contained mitigation protocol:

Spill Response Protocol:

  • Isolation: Evacuate personnel from the immediate vicinity and verify that laboratory ventilation is functioning at maximum capacity.

  • Containment: Cover the spilled powder with a dry, inert absorbent material (e.g., vermiculite or dry sand).

  • Chemical Neutralization: Lightly mist the covered spill with a dilute, weak base (e.g., 5% Sodium Bicarbonate solution). Scientific Rationale: This specifically neutralizes the dicarboxylic acid moieties, converting the lipophilic, irritant powder into non-volatile, water-soluble sodium salts, thereby eliminating the inhalation hazard.

  • Collection: Carefully sweep the neutralized mixture using a non-sparking brush and dustpan to prevent static generation.

  • Containment: Transfer the waste into a sealable, chemically resistant polyethylene container.

Disposal Plan: Do not dispose of 7,8-Dimethylquinoline-2,3-dicarboxylic acid or its derivatives in standard aqueous waste streams. The compound must be routed to a licensed professional waste disposal service for chemical incineration [4]. Ensure the incinerator is equipped with an afterburner and an alkaline scrubber, as the combustion of the nitrogen-containing quinoline ring will generate toxic Nitrogen Oxides (NOx)[4].

References

  • Capot Chemical Co., Ltd. (2013). MSDS of Quinoline-2,3-dicarboxylic acid diethyl ester. Retrieved March 8, 2026, from [Link]

  • European Patent Office. (2007). Method for the preparation of quinoline-2,3-dicarboxylic acid (EP0257433B1).
  • ACS Applied Nano Materials. (2024). Quinoline-2,3-dicarboxylic Acid-Modified Graphene Hydrogel Composites for High-Performance Asymmetrical Supercapacitors. Retrieved March 8, 2026, from[Link]

Sources

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